2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide
Description
The exact mass of the compound 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 297909. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3OS/c5-1-3(9)7-4-8-6-2-10-4/h2H,1H2,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMRUOLNPQGIHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(S1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80315866 | |
| Record name | 2-Chloro-N-(1,3,4-thiadiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80315866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4454-63-1 | |
| Record name | 4454-63-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297909 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-N-(1,3,4-thiadiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80315866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-thiadiazole scaffold is a well-established pharmacophore known to impart a wide range of biological activities to molecules in which it is present, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This guide will delve into the synthesis, structural elucidation, reactivity, and safety considerations of the title compound, providing researchers with the foundational knowledge necessary for its application in drug discovery and development. While specific experimental data for the unsubstituted aromatic title compound is limited, this guide synthesizes information from closely related derivatives and foundational chemical principles to provide a robust profile.
Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry due to its favorable physicochemical properties and its ability to engage in various biological interactions.[3] The presence of the =N-C-S- moiety and the inherent aromaticity of the ring contribute to the metabolic stability and low toxicity of many of its derivatives.[3] The 1,3,4-thiadiazole nucleus is found in numerous marketed drugs and serves as a versatile intermediate in the synthesis of novel therapeutic agents.[2] The title compound, 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide, combines this privileged scaffold with a reactive chloroacetamide group, making it a valuable building block for the synthesis of more complex molecules through nucleophilic substitution reactions.
Chemical Identity and Physicochemical Properties
| Property | Value | Source/Method |
| IUPAC Name | 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide | IUPAC Nomenclature |
| CAS Number | 4454-63-1 | Chemical Supplier Data[4] |
| Molecular Formula | C₄H₄ClN₃OS | Calculated |
| Molecular Weight | 177.61 g/mol | Calculated[5] |
| Appearance | White to off-white crystalline powder (predicted) | Inferred from analogs[1] |
| Melting Point | >250 °C (for a dihydro derivative) | [6] |
Note: The melting point is for the related compound 2-chloro-N-(2,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide and may differ for the aromatic title compound.
Synthesis of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide
The synthesis of the title compound is a two-step process, beginning with the formation of the 2-amino-1,3,4-thiadiazole precursor, followed by its acylation with chloroacetyl chloride.
Synthesis of 2-amino-1,3,4-thiadiazole (Precursor)
The precursor, 2-amino-1,3,4-thiadiazole, can be synthesized through the cyclization of thiosemicarbazide. Several methods have been reported, with a common approach involving the reaction of thiosemicarbazide with an acid or an oxidizing agent.[7][8]
Acylation of 2-amino-1,3,4-thiadiazole
The final step involves the acylation of the amino group of the thiadiazole precursor with chloroacetyl chloride. This is a standard nucleophilic acyl substitution reaction.
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A Senior Application Scientist's Guide to the Structure Elucidation of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Imperative of Unambiguous Structural Verification
In the realm of medicinal chemistry and drug development, the synthesis of a novel chemical entity is but the first step. The absolute, unambiguous confirmation of its molecular structure is the bedrock upon which all subsequent biological, toxicological, and pharmacological data rests. An error in structural assignment can invalidate years of research and investment. The heterocyclic scaffold of 1,3,4-thiadiazole, in particular, is a "privileged structure" known to be a constituent in a wide array of pharmacologically active agents, including antimicrobial and anticancer compounds.[1][2] Therefore, when a derivative such as 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide is synthesized, a rigorous and multi-faceted analytical approach is not merely procedural—it is a scientific necessity.
This guide eschews a simple recitation of methods. Instead, it provides a holistic, logic-driven workflow for the structural elucidation of the title compound. We will delve into the causality behind our choice of analytical techniques, demonstrating how data from orthogonal methods are synergistically integrated to build an irrefutable structural proof. This is the self-validating system required for scientific trustworthiness.
Chapter 1: The Synthetic Rationale as a Structural Hypothesis
Before any analysis begins, the synthetic pathway itself provides the primary hypothesis for the expected molecular structure. The title compound is typically prepared via a nucleophilic acyl substitution reaction.
Synthetic Pathway: Nucleophilic Acyl Substitution
The logical synthesis involves the reaction of 2-amino-1,3,4-thiadiazole with chloroacetyl chloride.[3] In this mechanism, the exocyclic amino group of the thiadiazole acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent loss of a proton and a chloride ion yields the final amide product.
Caption: Synthetic route to the target compound.
This reaction logic strongly implies the formation of an acetamide linkage between the thiadiazole ring and the chloroacetyl moiety. Our analytical task is to prove this connectivity and the integrity of each component.
Experimental Protocol: Synthesis
This protocol is adapted from the conventional heating method described by Patil, V. et al.[3]
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-1,3,4-thiadiazole (0.05 mol) in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Reagent Addition: To this solution, add an equimolar concentration of chloroacetyl chloride (0.05 mol) dropwise while stirring. The reaction is exothermic and should be managed with appropriate cooling.
-
Reaction: Reflux the mixture for approximately 20-24 hours.[3]
-
Monitoring: Monitor the reaction's progress periodically using Thin Layer Chromatography (TLC) with a mobile phase such as Chloroform:Methanol (95:5 v/v).[4] The disappearance of the starting amine and the appearance of a new, typically less polar, spot indicates product formation.
-
Isolation & Purification: Upon completion, cool the reaction mixture. The solid product often precipitates. Collect the crystals by filtration, wash with a non-polar solvent like diethyl ether to remove residual reagents, and dry completely.[3] Recrystallization from a suitable solvent (e.g., ethanol) may be necessary to achieve analytical purity.
Chapter 2: Mass Spectrometry - The Molecular Blueprint
Mass Spectrometry (MS) is the first analytical pillar. Its primary role is to determine the molecular weight of the compound, providing the most direct confirmation of a successful synthesis. High-resolution mass spectrometry (HRMS) can further provide the elemental formula, adding a significant layer of confidence.
The Causality of Fragmentation
Beyond the molecular ion, the fragmentation pattern in Electron Ionization Mass Spectrometry (EI-MS) is a roadmap of the molecule's weakest points.[5] For 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide, we anticipate specific cleavages based on established chemical principles, such as alpha-cleavage adjacent to carbonyls and the stability of the heterocyclic ring.[6]
Caption: Predicted EI-MS fragmentation pathway.
Experimental Protocol: Mass Spectrometry (EI-MS)
-
Sample Preparation: Prepare a dilute solution of the purified compound in a volatile solvent like methanol or acetonitrile (approx. 1 mg/mL).
-
Instrument Setup: Utilize a mass spectrometer with an Electron Ionization (EI) source. Set the electron energy to a standard 70 eV to ensure consistent, library-comparable fragmentation.[5]
-
Data Acquisition: Introduce the sample via a direct insertion probe or GC inlet. Acquire the mass spectrum over a relevant m/z range (e.g., 40-300 amu).
-
Data Analysis:
-
Identify the molecular ion peak [M]⁺. Due to the presence of chlorine, this will appear as a pair of peaks with a characteristic ~3:1 intensity ratio, corresponding to the ³⁵Cl and ³⁷Cl isotopes.[6] For C₄H₄ClN₃OS, the expected m/z will be 177 for the ³⁵Cl isotope and 179 for the ³⁷Cl isotope.
-
Analyze the fragmentation pattern and compare it against the predicted pathway (see diagram above).
-
Expected Data & Interpretation
| m/z (³⁵Cl) | m/z (³⁷Cl) | Proposed Fragment Identity | Rationale for Formation |
| 177 | 179 | [C₄H₄ClN₃OS]⁺ (Molecular Ion) | Intact molecule minus one electron. |
| 128 | - | [C₄H₄N₃OS]⁺ | Alpha-cleavage at the C-C bond adjacent to the carbonyl, with loss of the •CH₂Cl radical. |
| 100 | - | [C₂H₂N₃S]⁺ | Cleavage of the amide C-N bond, representing the protonated 2-amino-1,3,4-thiadiazole fragment. |
| 77 | 79 | [COCH₂Cl]⁺ | Acylium ion formed by cleavage of the amide C-N bond. |
| 49 | 51 | [CH₂Cl]⁺ | Chloromethyl cation formed by cleavage of the C-C bond. |
The observation of the isotopic pattern for the molecular ion and key fragments containing chlorine provides definitive evidence of the elemental composition and core structure.
Chapter 3: Infrared Spectroscopy - Functional Group Fingerprinting
Infrared (IR) spectroscopy is a rapid, non-destructive technique that excels at identifying the functional groups present in a molecule.[7] For our target compound, we are looking for characteristic vibrations that confirm the presence of the secondary amide linkage and the integrity of the thiadiazole ring.
Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
-
Sample Preparation: Place a small amount of the dry, purified solid product directly onto the ATR crystal.
-
Background Scan: Perform a background scan with a clean, empty crystal to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum of absorbance (or transmittance) versus wavenumber (cm⁻¹) is analyzed for characteristic absorption bands.
Expected Data & Interpretation
The following table summarizes key vibrational frequencies expected for 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide, with reference data from a study on similar compounds.[4]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~3350 - 3250 | N-H Stretch | Secondary Amide | Confirms the presence of the N-H bond in the amide linkage. Its position indicates hydrogen bonding. |
| ~1720 - 1680 | C=O Stretch (Amide I) | Secondary Amide | A strong, sharp peak confirming the carbonyl group of the amide.[4] |
| ~1640 - 1620 | C=N Stretch | Thiadiazole Ring | Indicates the double bond character within the heterocyclic ring.[4] |
| ~1550 - 1520 | N-H Bend (Amide II) | Secondary Amide | Coupled with the Amide I band, this confirms the secondary amide linkage. |
| ~850 - 750 | C-Cl Stretch | Chloroalkane | Confirms the presence of the carbon-chlorine bond.[4] |
| ~700 - 600 | C-S Stretch | Thiadiazole Ring | Characteristic vibration of the carbon-sulfur bond within the ring. |
The collective presence of these bands provides strong, corroborating evidence for the structure proposed by the synthesis.
Chapter 4: Nuclear Magnetic Resonance - The Definitive Connectivity Map
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can definitively map out the molecular skeleton.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for amides as it slows the exchange of the N-H proton, making it more clearly observable. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons.
¹H NMR: Expected Data & Interpretation
The simplicity of the molecule leads to a highly predictable ¹H NMR spectrum.
| Signal | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| a | 11.5 - 12.5 (in DMSO-d₆) | Broad Singlet | 1H | N-H | The amide proton is deshielded and often broad due to quadrupole coupling and/or chemical exchange. |
| b | 8.5 - 9.5 | Singlet | 1H | C5-H (Thiadiazole) | Protons on electron-deficient heterocyclic rings are significantly deshielded. |
| c | 4.2 - 4.5 | Singlet | 2H | CH₂ -Cl | The methylene protons are deshielded by the adjacent electron-withdrawing carbonyl group and chlorine atom. No adjacent protons result in a singlet. |
The observation of these three distinct signals in a 1:1:2 integration ratio is powerful evidence for the proposed structure.
¹³C NMR: Expected Data & Interpretation
The proton-decoupled ¹³C spectrum will confirm the carbon skeleton.
| Signal | Approx. Chemical Shift (δ, ppm) | Assignment | Rationale |
| 1 | 165 - 170 | C =O | The carbonyl carbon of an amide appears in this characteristic downfield region.[8] |
| 2 | 160 - 165 | C2 (Thiadiazole) | The carbon atom flanked by two nitrogen atoms in the ring (C=N) is highly deshielded. |
| 3 | 145 - 150 | C5 (Thiadiazole) | The second carbon of the thiadiazole ring appears at a slightly different, but still downfield, chemical shift. |
| 4 | 40 - 45 | CH₂ -Cl | The aliphatic carbon is significantly deshielded by the attached electronegative chlorine atom.[8] |
The presence of four distinct carbon signals, with chemical shifts corresponding to carbonyl, heterocyclic, and halogenated aliphatic carbons, completes the structural puzzle.
Conclusion: A Synthesis of Evidence
The structure of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide is confirmed through a logical and self-validating workflow.
Caption: The integrated workflow for structure elucidation.
-
Synthesis provided a logical hypothesis.
-
Mass Spectrometry confirmed the correct molecular weight and elemental composition (C₄H₄ClN₃OS).
-
IR Spectroscopy verified the presence of the key functional groups: a secondary amide, a thiadiazole ring, and a chloroalkane moiety.
-
NMR Spectroscopy provided the definitive map of atomic connectivity, showing the unique environments of all hydrogen and carbon atoms consistent with the proposed structure.
References
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Patil, V., et al. (2014). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. ResearchGate. [Link]
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Patil, V., et al. (n.d.). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. IOSR Journal. [Link]
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Saravanan, K., et al. (2016). 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. IUCrData, 1, x160879. [Link]
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Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. International Journal of Antimicrobial Agents, 11, 1-19. [Link]
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Reddy, T. R., et al. (2015). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. Organic Letters, 17(1), 84-87. [Link]
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Al-Said, M. S., et al. (2012). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Molecular Sciences, 13(9), 10921-10933. [Link]
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A Technical Guide to 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide, a heterocyclic compound of significant interest in medicinal chemistry. We will explore its fundamental physicochemical properties, outline a robust synthetic pathway, and discuss its potential applications in drug discovery, grounded in the well-established biological activity of the 1,3,4-thiadiazole scaffold.
Core Molecular Attributes
2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide is a derivative of the 1,3,4-thiadiazole ring system. The core structure consists of a five-membered aromatic ring containing one sulfur and two nitrogen atoms, substituted at the 2-position with a chloroacetamide group. This specific arrangement of functional groups imparts a unique electronic and steric profile, making it a valuable building block for more complex molecules.
Physicochemical Properties
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C₄H₄ClN₃OS | Deduced from chemical name |
| Molecular Weight | ~177.61 g/mol | Calculated from molecular formula. Isomers such as N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide share this molecular weight.[1] |
| Appearance | Likely a crystalline solid | Based on analogous N-acyl-1,3,4-thiadiazole compounds. |
| Solubility | Expected to have low solubility in water and higher solubility in polar organic solvents like DMF and DMSO. | The aromatic heterocyclic core is nonpolar, while the acetamide group provides some polarity. |
| CAS Number | Not definitively assigned in public databases. | - |
Spectroscopic Profile
Predicting the spectroscopic features of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide is crucial for its identification and characterization.
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. A singlet for the methylene protons (CH₂) of the chloroacetyl group would likely appear around 4.0-4.5 ppm. The proton on the thiadiazole ring would present as a singlet at a downfield chemical shift, typically above 8.0 ppm, due to the aromatic and electron-withdrawing nature of the ring. The amide proton (NH) would also be a singlet, with its chemical shift being solvent-dependent.
-
IR Spectroscopy: Key infrared absorption bands would include a strong C=O stretch for the amide carbonyl group around 1680-1700 cm⁻¹. An N-H stretching vibration would be observed in the region of 3200-3400 cm⁻¹. The C-Cl bond would exhibit a stretching frequency in the fingerprint region, typically between 600 and 800 cm⁻¹. Vibrations associated with the 1,3,4-thiadiazole ring would also be present in the fingerprint region.[2]
Synthesis and Mechanism
The synthesis of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide can be logically achieved through a two-step process, starting with the formation of the 2-amino-1,3,4-thiadiazole precursor, followed by N-acylation.
Synthesis of 2-amino-1,3,4-thiadiazole (Precursor)
A common and effective method for the synthesis of 2-amino-1,3,4-thiadiazole involves the cyclization of thiosemicarbazide.[3][4]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiosemicarbazide in an appropriate acidic medium, such as formic acid or acetic acid.
-
Cyclization: Heat the reaction mixture to reflux for several hours. The acid serves as both a solvent and a catalyst for the cyclization reaction.
-
Work-up: After cooling, the reaction mixture is typically neutralized with a base (e.g., sodium bicarbonate solution) to precipitate the 2-amino-1,3,4-thiadiazole.
-
Purification: The crude product can be collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol or water.
Diagram of Precursor Synthesis Workflow
Caption: Synthesis of the 2-amino-1,3,4-thiadiazole precursor.
Synthesis of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide
The final product is synthesized by the N-acylation of 2-amino-1,3,4-thiadiazole with chloroacetyl chloride. This is a standard nucleophilic acyl substitution reaction.
Experimental Protocol:
-
Dissolution: Dissolve 2-amino-1,3,4-thiadiazole in a suitable aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), in a reaction vessel. The use of a base like triethylamine or pyridine is recommended to neutralize the HCl byproduct.
-
Acylation: Cool the solution in an ice bath and add chloroacetyl chloride dropwise with constant stirring. The reaction is exothermic.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for several hours. The progress can be monitored by thin-layer chromatography (TLC).
-
Isolation: Once the reaction is complete, the product can be isolated by pouring the reaction mixture into ice-cold water to precipitate the solid.
-
Purification: The crude 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide is collected by filtration, washed with water, and purified by recrystallization from a solvent such as ethanol.
Diagram of Final Product Synthesis Workflow
Caption: Synthesis of the final product via N-acylation.
Applications in Drug Development
The 1,3,4-thiadiazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its wide range of pharmacological activities.[2] Derivatives of 1,3,4-thiadiazole have been reported to exhibit anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties.[2][5][6]
The title compound, 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide, serves as a key intermediate for the synthesis of a diverse library of bioactive molecules. The reactive chloroacetyl group is a versatile handle for introducing various functionalities through nucleophilic substitution, allowing for the exploration of structure-activity relationships.
Potential Therapeutic Pathways:
-
Anticancer Agents: The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, a core component of nucleic acids.[4] This allows some thiadiazole derivatives to interfere with DNA replication processes in cancer cells.[4]
-
Antimicrobial Agents: The incorporation of the 1,3,4-thiadiazole moiety is a common strategy in the development of new antimicrobial drugs.
-
Enzyme Inhibitors: The nitrogen and sulfur atoms of the thiadiazole ring can act as hydrogen bond acceptors and coordinate with metal ions in enzyme active sites.
Conclusion
2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic compound with significant potential in the field of drug discovery and development. Its straightforward synthesis and the reactivity of its chloroacetyl group make it an ideal scaffold for creating diverse molecular libraries. The established broad-spectrum biological activity of the 1,3,4-thiadiazole core provides a strong rationale for the continued investigation of its derivatives as novel therapeutic agents. This guide serves as a foundational resource for researchers aiming to leverage the properties of this promising molecule in their work.
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Patil, V., et al. (2014). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. ResearchGate. Available at: [Link]
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Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and - IOSR Journal. (n.d.). IOSR Journals. Available at: [Link]
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Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2023). PMC. Available at: [Link]
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Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. (2021). PMC. Available at: [Link]
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Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. (2013). PubMed. Available at: [Link]
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A Comprehensive Technical Guide to 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] Compounds incorporating this five-membered heterocycle have demonstrated a wide spectrum of therapeutic applications, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2] The inherent bioactivity of the 1,3,4-thiadiazole nucleus, coupled with the reactive potential of the N-chloroacetamide side chain, makes 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide a molecule of significant interest for the development of novel therapeutic agents. This technical guide provides an in-depth overview of its synthesis, chemical properties, and potential biological applications, with a focus on its relevance to drug discovery and development.
Chemical Identity and Nomenclature
The unequivocal identification of a chemical entity is paramount for scientific discourse and reproducibility. The compound in focus is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.
IUPAC Name: 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide
This name is derived by identifying the parent structure as an acetamide molecule, which is substituted on its nitrogen atom with a 1,3,4-thiadiazol-2-yl group. A chlorine atom is present at the 2-position of the acetyl group. While a specific CAS number for this exact unsubstituted compound is not readily found in major chemical databases, its substituted analogs are well-documented.[3][4][5]
Molecular Structure
Caption: 2D structure of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide.
Synthesis and Characterization
The synthesis of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide is a multi-step process that begins with the formation of the core 1,3,4-thiadiazole ring, followed by acylation.
Synthesis of the Precursor: 2-Amino-1,3,4-thiadiazole
The precursor, 2-amino-1,3,4-thiadiazole, can be synthesized through several established methods. A common and efficient route involves the cyclization of thiosemicarbazide.
Caption: General scheme for the synthesis of 2-amino-1,3,4-thiadiazole.
One established method for the synthesis of 2-amino-1,3,4-thiadiazoles involves the reaction of a carboxylic acid with thiosemicarbazide in the presence of a condensing agent like polyphosphoric acid (PPA).[6] This reaction proceeds through an intermediate acylthiosemicarbazide, which then undergoes cyclodehydration to form the thiadiazole ring.[6]
Final Step: Acylation of 2-Amino-1,3,4-thiadiazole
The final step in the synthesis of the target compound is the acylation of 2-amino-1,3,4-thiadiazole with chloroacetyl chloride. This is a standard nucleophilic acyl substitution reaction where the exocyclic amino group of the thiadiazole acts as the nucleophile.
Caption: Reaction scheme for the synthesis of the target compound.
Experimental Protocol (General Procedure):
A general procedure for the acylation, adapted from the synthesis of similar compounds, is as follows:
-
Dissolution: Dissolve 2-amino-1,3,4-thiadiazole in a suitable inert solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) in a reaction vessel equipped with a stirrer and under an inert atmosphere.
-
Base Addition: Add an appropriate base, such as triethylamine or pyridine, to the solution to act as a scavenger for the hydrochloric acid byproduct.
-
Acylation: Cool the mixture in an ice bath and add chloroacetyl chloride dropwise with continuous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide.
Physicochemical Properties (Predicted)
While experimental data for the specific target molecule is scarce, the following properties can be predicted based on its structure and data from analogous compounds.
| Property | Predicted Value |
| Molecular Formula | C₄H₄ClN₃OS |
| Molecular Weight | 177.61 g/mol [7] |
| Appearance | Likely a solid at room temperature |
| Melting Point | Expected to be significantly higher than its precursors |
| Solubility | Likely soluble in polar organic solvents like DMF and DMSO |
Spectroscopic Characterization (Anticipated Data)
The structure of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide can be confirmed using standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene protons (Cl-CH₂-) adjacent to the carbonyl group, a singlet for the amide proton (-NH-), and a singlet for the proton on the thiadiazole ring. The chemical shifts will be influenced by the electronic environment of the protons.[8][9]
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the methylene carbon, and the two carbons of the thiadiazole ring. The chemical shifts will be characteristic of these functional groups.[10]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the chloroacetyl group and cleavage of the thiadiazole ring.[11][12]
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the amide, and the C=N and C-S stretching vibrations of the thiadiazole ring.[8][10]
Potential Biological Activities and Mechanism of Action
The therapeutic potential of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide is rooted in the established biological activities of its constituent moieties.
The 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole nucleus is a versatile pharmacophore associated with a broad range of biological activities, including:
-
Anticancer Activity: Numerous 1,3,4-thiadiazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[2][13] Their mechanisms of action are diverse and can involve the inhibition of key enzymes like carbonic anhydrases, kinases, and topoisomerases, as well as the induction of apoptosis.[2][13][14]
-
Antimicrobial Activity: This heterocyclic system is a common feature in many antibacterial and antifungal agents.[1]
-
Antiviral Activity: Certain 2-amino-1,3,4-thiadiazole derivatives have shown promising antiviral activity against a range of viruses.[1]
The N-Chloroacetamide Moiety
The N-chloroacetamide group is a reactive electrophilic moiety that can readily participate in nucleophilic substitution reactions with biological macromolecules. This reactivity is a key determinant of its biological effects.
-
Enzyme Inhibition: The electrophilic carbon of the chloroacetyl group can form covalent bonds with nucleophilic residues (such as cysteine, histidine, or lysine) in the active sites of enzymes, leading to irreversible inhibition.
-
Cytotoxicity: The ability to alkylate cellular components can induce cytotoxicity, a property that is harnessed in the design of certain anticancer agents.[15][16] N-ω-chloroacetyl-L-ornithine, for instance, has shown antiproliferative activity in numerous cancer cell lines.[17]
Synergistic Potential
The combination of the 1,3,4-thiadiazole scaffold and the N-chloroacetamide side chain in a single molecule presents an opportunity for synergistic or additive pharmacological effects. The thiadiazole ring can serve as a carrier moiety, directing the molecule to specific biological targets, while the chloroacetamide group can act as a reactive "warhead" to covalently modify and inhibit the target.
Potential Mechanisms of Anticancer Action:
Caption: Plausible mechanisms of anticancer action.
Applications in Drug Development
The unique structural features of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide make it a promising lead compound for the development of new drugs, particularly in the following areas:
-
Oncology: As a potential anticancer agent, this molecule could be further optimized to enhance its selectivity and potency against specific cancer types. Structure-activity relationship (SAR) studies involving modifications of the thiadiazole ring and the chloroacetamide side chain could lead to the discovery of more effective drug candidates.
-
Infectious Diseases: Given the known antimicrobial properties of the 1,3,4-thiadiazole nucleus, this compound could serve as a starting point for the development of novel antibacterial or antifungal agents.
-
Agrochemicals: The biological activity of this class of compounds also extends to applications in agriculture as potential herbicides or fungicides.
Safety and Handling
The precursor, 2-chloroacetamide, is classified as toxic if swallowed and may cause an allergic skin reaction. It is also suspected of damaging fertility or the unborn child. Therefore, 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide should be handled with extreme caution in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Conclusion
2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide is a molecule of considerable interest at the intersection of synthetic chemistry and drug discovery. Its synthesis is achievable through well-established chemical transformations, and its structure combines a biologically active heterocyclic core with a reactive functional group. The potential of this compound as a lead for the development of new anticancer and antimicrobial agents is significant, warranting further investigation into its precise biological mechanisms of action and its toxicological profile. As our understanding of the intricate roles of specific molecular targets in disease progression deepens, compounds like 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide will continue to be valuable tools for the design and development of next-generation therapeutics.
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Design, Synthesis, Characterization and Anticancer Properties of Novel 2-Chloro-N-(Aryl Substituted) Acetamide Derivatives of 5-[2-(4-Methoxyphenyl) Pyridin-3-yl]-1, 3, 4-Oxadiazole-2-Thiol. ResearchGate. Available at: [Link]
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Synthesis, antiproliferative screening, and molecular docking of some heterocycles derived from N-(1-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-hydrazineyl-3-oxoprop-1-en-2-yl)benzamide. PubMed. Available at: [Link]
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Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. MDPI. Available at: [Link]
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Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. PubMed. Available at: [Link]
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Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. PMC. Available at: [Link]
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The Multifaceted Biological Profile of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling the Potential of a Privileged Scaffold
The 1,3,4-thiadiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in diverse molecular interactions have made it a focal point for the development of novel therapeutic agents.[3] This technical guide delves into the biological activities of a specific, yet highly promising derivative: 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide . While comprehensive data on this exact molecule remains emergent, this document synthesizes the available evidence from closely related analogues to provide a robust framework for researchers, scientists, and drug development professionals. We will explore its synthesis, and potential as an antimicrobial, anticancer, and antioxidant agent, supported by detailed experimental protocols and mechanistic insights.
Synthesis and Characterization: Building the Core Moiety
The synthesis of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide is a straightforward process, achievable through both conventional heating and microwave-assisted methods. The latter offers significant advantages in terms of reduced reaction times and improved yields.[1]
Synthetic Pathway
The synthesis initiates from the commercially available 2-amino-1,3,4-thiadiazole, which is acylated using chloroacetyl chloride.
Caption: General synthesis workflow for 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide.
Detailed Synthesis Protocols
1.2.1. Conventional Method [1]
-
Dissolution: Dissolve 2-amino-1,3,4-thiadiazole (1.0 eq) in a minimal amount of a suitable solvent such as ethanol.
-
Addition of Reagent: Add an equimolar concentration of chloroacetyl chloride (1.0 eq) to the solution.
-
Reflux: Heat the reaction mixture under reflux for 18-24 hours.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture and isolate the solid product by filtration.
-
Purification: Wash the crude product with a suitable solvent like diethyl ether to remove impurities and dry to obtain the final product.
1.2.2. Microwave-Assisted Method [1]
-
Dissolution: Dissolve 2-amino-1,3,4-thiadiazole (1.0 eq) in a minimal amount of a microwave-compatible solvent like N,N-dimethylformamide (DMF).
-
Addition of Reagent: Add an equimolar concentration of chloroacetyl chloride (1.0 eq) to the solution.
-
Irradiation: Subject the reaction mixture to microwave irradiation (e.g., 150-200 W) for a significantly shorter duration, typically 15-30 minutes.
-
Monitoring: Monitor the reaction progress by TLC.
-
Isolation and Purification: Follow the same workup procedure as the conventional method to isolate and purify the product.
Physicochemical Characterization
The synthesized compound is typically a crystalline solid. Characterization is performed using standard analytical techniques:
| Parameter | Typical Value |
| Melting Point | Varies based on purity |
| Appearance | Crystalline solid |
| Infrared (IR) Spectroscopy (cm⁻¹) | Characteristic peaks for N-H, C=O (amide), and C-Cl stretching |
| Elemental Analysis | Confirms the empirical formula |
Antimicrobial Activity: A Promising Frontier
The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in the design of antimicrobial agents.[4] The incorporation of a chloroacetamide moiety is particularly noteworthy, as the electrophilic nature of the α-chloro group can facilitate covalent interactions with nucleophilic residues in bacterial enzymes, potentially leading to irreversible inhibition.[5]
Evidence of Antibacterial Efficacy
While specific data for the title compound is limited, a closely related derivative, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide , has demonstrated notable antibacterial activity against Klebsiella pneumoniae.[6] This analogue exhibited a Minimum Inhibitory Concentration (MIC) of 512 µg/mL and, importantly, a Minimum Bactericidal Concentration (MBC) equal to its MIC, indicating a bactericidal mode of action.[6] This suggests that the chloroacetamide portion of the molecule is crucial for its antibacterial effect.
Proposed Mechanism of Action
The bactericidal activity of chloroacetamide derivatives is likely attributed to their ability to act as alkylating agents. The electron-withdrawing nature of the adjacent carbonyl group makes the α-carbon susceptible to nucleophilic attack by amino acid residues such as cysteine or histidine within the active sites of essential bacterial enzymes. This covalent modification can lead to irreversible enzyme inhibition and subsequent bacterial cell death.
Caption: Proposed antimicrobial mechanism via covalent enzyme inhibition.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[7]
-
Preparation of Compound Stock Solution: Prepare a stock solution of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) in CAMHB from a fresh bacterial culture.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Anticancer Potential: Targeting Cell Proliferation and Survival
The 1,3,4-thiadiazole nucleus is a common feature in a variety of anticancer agents.[8] Derivatives of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide have shown promising cytotoxic activity against a range of human cancer cell lines.
In Vitro Cytotoxicity
Studies on closely related 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives have demonstrated significant cytotoxic effects.[9] For instance, chloro-substituted analogues have shown potent activity against prostate (PC3), breast (MCF7), and neuroblastoma (SKNMC) cancer cell lines.[9]
Table 1: Representative IC₅₀ Values of Related Thiadiazole Derivatives
| Compound Analogue | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-(3-chlorophenyl)-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide | MCF7 | Not specified, but showed high caspase activation | [9] |
| 2-(4-chlorophenyl)-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide | MCF7 | Not specified, but showed high caspase activation | [9] |
Note: Specific IC₅₀ values for the title compound are not yet publicly available. The data presented is for illustrative purposes from closely related structures.
Mechanism of Action: Induction of Apoptosis
A key mechanism underlying the anticancer activity of these compounds appears to be the induction of apoptosis.[9] This programmed cell death is a critical process for eliminating damaged or cancerous cells.
3.2.1. Caspase Activation
Studies have shown that treatment of cancer cells with chloro-substituted 1,3,4-thiadiazole acetamides leads to the activation of key executioner caspases, namely caspase-3 and caspase-9.[9] Caspase-9 is an initiator caspase in the intrinsic apoptotic pathway, which is typically triggered by mitochondrial stress. Its activation leads to a downstream cascade that activates executioner caspases like caspase-3, which then cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
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An In-depth Technical Guide to the Therapeutic Potential of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1,3,4-thiadiazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. This guide focuses on a specific derivative, 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide, a molecule that synergistically combines the therapeutic promise of the 1,3,4-thiadiazole ring with the reactive potential of a chloroacetamide moiety. While direct research on this compound is emerging, its structural components suggest significant potential across several therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This document synthesizes the available data, provides detailed methodologies for its synthesis and evaluation, and outlines logical frameworks for future research and development.
Introduction: The 1,3,4-Thiadiazole Scaffold as a Privileged Structure
The 1,3,4-thiadiazole ring is a five-membered heterocycle containing one sulfur and two nitrogen atoms. Its unique electronic and structural characteristics, including its aromaticity, hydrogen bonding capability, and role as a bioisostere for other key structures like pyrimidines, have established it as a "privileged scaffold" in drug discovery.[1] Molecules incorporating this ring have demonstrated a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, antioxidant, and antiviral properties.[2][3][4] Several successful drugs, such as the carbonic anhydrase inhibitor Acetazolamide and the antibiotic Cefazolin, feature the 1,3,4-thiadiazole core, underscoring its clinical significance.[2][3]
The subject of this guide, 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide, integrates this potent scaffold with a chloroacetamide functional group. Chloroacetamides are known electrophilic moieties that can act as covalent inhibitors by forming bonds with nucleophilic residues (e.g., cysteine) in protein targets.[5] This dual-functionality presents a compelling rationale for investigating its therapeutic applications as a potentially targeted covalent agent.
Synthesis and Characterization
The synthesis of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide is achievable through a straightforward acylation reaction. The primary precursor, 2-amino-1,3,4-thiadiazole, is a readily available starting material. The reaction involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of chloroacetyl chloride.
Synthetic Workflow Diagram
The synthesis can be performed using both conventional heating and microwave irradiation, with the latter offering significant advantages in terms of reaction time and yield.[6]
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2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide derivatives synthesis and screening
An In-depth Technical Guide to the Synthesis and Screening of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide Derivatives
Introduction: The Versatile 1,3,4-Thiadiazole Scaffold in Medicinal Chemistry
The 1,3,4-thiadiazole ring is a privileged heterocyclic scaffold in drug discovery, renowned for its wide array of pharmacological activities.[1][2] This five-membered ring system, containing two nitrogen atoms and one sulfur atom, is a bioisostere of the pyrimidine ring, a fundamental component of nucleic acids. This structural mimicry allows 1,3,4-thiadiazole derivatives to interfere with biological processes like DNA replication.[3] Furthermore, the unique electronic and physicochemical properties of the thiadiazole ring, such as its mesoionic character, enhance its ability to cross biological membranes and interact with various enzymatic targets, contributing to good oral bioavailability.[3][4] The inherent aromaticity and metabolic stability of this scaffold make it a cornerstone for the development of novel therapeutic agents.[1][4]
This guide focuses on a specific and highly versatile class of these compounds: 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide derivatives . The core structure features a reactive chloroacetamide group attached to the 1,3,4-thiadiazole nucleus. This chloroacetamide moiety serves as an excellent electrophilic handle for nucleophilic substitution reactions, enabling the straightforward synthesis of a diverse library of derivatives. By introducing various functional groups, researchers can systematically explore the structure-activity relationships (SAR) and optimize compounds for specific biological targets.
The purpose of this whitepaper is to provide researchers, scientists, and drug development professionals with a comprehensive, field-proven guide to the synthesis, characterization, and biological screening of these promising compounds. We will delve into detailed experimental protocols, explain the causality behind methodological choices, and present data in a clear, actionable format.
Part 1: Synthesis of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide and Its Derivatives
The synthetic strategy is a two-stage process. First, the core intermediate, 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide, is synthesized. Second, this intermediate is used as a building block to generate a library of derivatives through nucleophilic substitution.
General Synthetic Workflow
The overall synthetic pathway can be visualized as follows:
Caption: General workflow for the synthesis of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide derivatives.
Synthesis of the Core Intermediate: 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide
The synthesis of the core intermediate is achieved by the acylation of 2-amino-1,3,4-thiadiazole with chloroacetyl chloride. Two common methodologies are employed: conventional heating and microwave irradiation. Microwave-assisted synthesis is often preferred as it significantly reduces reaction times and can lead to higher yields.[5]
Protocol 1: Synthesis of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide
| Parameter | Conventional Method | Microwave Irradiation Method |
| Starting Material | 2-Amino-1,3,4-thiadiazole | 2-Amino-1,3,4-thiadiazole |
| Reagent | Chloroacetyl chloride (equimolar) | Chloroacetyl chloride (equimolar) |
| Solvent | Ethanol | Dimethylformamide (DMF) |
| Reaction Time | 22-24 hours | 30-35 minutes |
| Temperature | Reflux | Controlled by microwave unit |
| Yield | Moderate | High |
Step-by-Step Methodology (Conventional):
-
Dissolve 2-amino-1,3,4-thiadiazole (e.g., 0.05 mol) in a minimum amount of ethanol in a round-bottom flask.[5]
-
To this solution, add an equimolar concentration of chloroacetyl chloride dropwise while stirring in an ice bath.[5]
-
Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle for 22-24 hours.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a solvent system of Chloroform:Methanol (95:5 v/v).[6]
-
Upon completion, cool the reaction mixture. The product will precipitate out of the solution.
-
Collect the solid crystals by filtration, wash with cold ethanol, and then with diethyl ether to facilitate drying.[6]
-
Dry the product completely in a desiccator.
Step-by-Step Methodology (Microwave Irradiation):
-
In a microwave-safe reaction vessel, dissolve 2-amino-1,3,4-thiadiazole (e.g., 0.05 mol) in a minimum amount of DMF.[6]
-
Add an equimolar amount of chloroacetyl chloride to the solution.[6]
-
Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 30-35 minutes at a suitable temperature and power setting.[6]
-
Monitor the reaction by TLC as described above.[6]
-
After completion, cool the vessel and pour the contents into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and then with diethyl ether.[6]
-
Dry the purified product.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a common solvent for conventional heating due to its appropriate boiling point for reflux. DMF is used in microwave synthesis because it is a polar aprotic solvent that couples efficiently with microwave energy, leading to rapid heating.
-
Reaction Monitoring: TLC is a crucial and inexpensive technique to visually track the consumption of starting materials and the formation of the product, ensuring the reaction is complete before workup.
-
Microwave vs. Conventional: The significant reduction in reaction time with microwave synthesis is due to the direct and efficient transfer of energy to the reacting molecules, accelerating the rate of reaction.[5]
Synthesis of N-substituted Derivatives
The chlorine atom on the acetamide group of the core intermediate is a good leaving group, making it susceptible to nucleophilic attack. This allows for the synthesis of a wide range of derivatives by reacting it with various nucleophiles, such as substituted anilines.
Protocol 2: General Procedure for Synthesis of N-substituted Derivatives
-
Dissolve the core intermediate, 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide (1.0 eq), in a suitable solvent like ethanol or DMF.[6]
-
Add an equimolar amount of the desired substituted nucleophile (e.g., a substituted aniline).[6]
-
The reaction can be carried out using either conventional heating (reflux for 6-8 hours) or microwave irradiation (8-10 minutes).[6]
-
Monitor the reaction progress by TLC (e.g., Chloroform:Methanol, 95:5 v/v).[6]
-
Upon completion, cool the mixture and precipitate the product, often by pouring it into cold water.
-
Collect the solid product by filtration, wash with an appropriate solvent (e.g., ether), and dry.[6]
-
Recrystallization from a suitable solvent like ethanol can be performed for further purification if necessary.
Self-Validating System: The success of these protocols is validated through rigorous characterization of the final products. Techniques such as Infrared (IR) spectroscopy confirm the presence of key functional groups (e.g., C=O, N-H), while Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the complete chemical structure. Mass Spectrometry (MS) confirms the molecular weight, and elemental analysis verifies the empirical formula.[7]
Part 2: Biological Screening of Derivatives
The synthesized library of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide derivatives can be screened for a variety of biological activities. The 1,3,4-thiadiazole scaffold is known to exhibit significant antimicrobial, anticancer, and antioxidant properties.[1][5]
Biological Screening Workflow
Caption: A typical workflow for the biological screening and evaluation of synthesized derivatives.
Antimicrobial Activity Screening
Thiadiazole derivatives are well-documented for their potent antibacterial and antifungal activities.[4][8] Screening is typically performed to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Protocol 3: Broth Microdilution Method for MIC Determination
-
Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions of each compound in a 96-well microtiter plate using sterile broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).
-
Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a specific cell density (e.g., 5 x 10^5 CFU/mL). Add the inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should also be tested as a reference.[2][9]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 48 hours (fungi).
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a plate reader.
Anticancer Activity Screening
Many 1,3,4-thiadiazole derivatives have shown promising anticancer activity.[3][10] A primary screening method is the MTT assay, which measures cell viability.
Protocol 4: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer, HeLa cervical cancer) into a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator.[10]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.[10]
Mechanistic Insights: For compounds showing significant cytotoxicity, further assays can be conducted to understand the mechanism of cell death. For example, apoptosis induction can be investigated by measuring the activation of key executioner enzymes like caspases.[11]
Antioxidant Activity Screening
Some thiadiazole derivatives have been evaluated for their ability to scavenge free radicals, indicating potential as antioxidants.[5]
Protocol 5: DPPH Free Radical Scavenging Assay
-
Reaction Mixture: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, in methanol. In a 96-well plate, mix various concentrations of the test compounds with the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for about 30 minutes.
-
Measurement: Measure the decrease in absorbance at a specific wavelength (e.g., 517 nm). The DPPH radical has a deep violet color, which changes to yellow upon reduction by an antioxidant.
-
Calculation: The percentage of radical scavenging activity is calculated based on the reduction in absorbance compared to a control (DPPH solution without the test compound). Ascorbic acid is often used as a standard reference antioxidant.
Part 3: Structure-Activity Relationship (SAR) and Data Interpretation
The data gathered from the biological screens is crucial for establishing a structure-activity relationship (SAR). SAR studies help to identify the chemical features of the molecules that are essential for their biological activity.
Hypothetical SAR Insights
| Compound ID | R-group on Phenyl Ring | Anticancer IC50 (µM) on MCF-7 | Antibacterial MIC (µg/mL) vs. S. aureus |
| Derivative 1 | 4-Chloro (-Cl) | 4.5 | 12.5 |
| Derivative 2 | 4-Nitro (-NO2) | 2.8 | 8.0 |
| Derivative 3 | 4-Methoxy (-OCH3) | 15.2 | 50.0 |
| Derivative 4 | Unsubstituted (-H) | 25.0 | >100 |
From this hypothetical data, one could infer:
-
Electron-withdrawing groups (like -Cl and -NO2) on the phenyl ring appear to enhance both anticancer and antibacterial activity compared to the unsubstituted analog. This is a common observation in SAR studies of thiadiazole derivatives.[7][11]
-
An electron-donating group (like -OCH3) seems to decrease the activity.
-
The nitro group (-NO2) at the 4-position shows the most potent activity in this series.
These insights are invaluable for guiding the next cycle of synthesis, focusing on modifications that are likely to improve potency and selectivity. This iterative process of synthesis, screening, and SAR analysis is the cornerstone of modern drug discovery.
Caption: A potential mechanism of action for anticancer thiadiazole derivatives involving the caspase-mediated apoptosis pathway.[3][11]
Conclusion and Future Directions
The 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide scaffold is a highly valuable platform for the development of new therapeutic agents. Its straightforward and efficient synthesis, coupled with the broad biological potential of the 1,3,4-thiadiazole core, makes it an attractive target for medicinal chemists. This guide has provided a detailed framework for the synthesis of a diverse library of derivatives and their subsequent evaluation for antimicrobial, anticancer, and antioxidant activities.
Future research should focus on expanding the diversity of the nucleophiles used in the derivatization step to further probe the chemical space and refine SAR models. For promising "hit" compounds, in-depth mechanistic studies, in vivo efficacy testing in animal models, and ADME/Tox profiling will be necessary next steps in the journey from a laboratory compound to a potential clinical candidate. The iterative and logical application of the principles outlined herein will undoubtedly pave the way for the discovery of novel and potent 1,3,4-thiadiazole-based drugs.
References
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Patil, V., et al. (2014). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. IOSR Journal of Applied Chemistry. [Link]
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Scaccia, E., et al. (2024). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules. [Link]
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Plech, T., et al. (2024). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules. [Link]
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Patil, V., et al. (2014). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. IOSR Journal of Applied Chemistry. [Link]
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Hosseinzadeh, L., et al. (2013). Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. Archiv der Pharmazie. [Link]
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Sridhar, D., et al. (2017). Design, Synthesis, Characterization and Anticancer Properties of Novel 2-Chloro-N-(Aryl Substituted) Acetamide Derivatives of 5-[2-(4-Methoxyphenyl) Pyridin-3-yl]-1, 3, 4-Oxadiazole-2-Thiol. ResearchGate. [Link]
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Al-Ostath, A., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances. [Link]
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Alam, F. (2018). Antimicrobial activity of 1, 3, 4-thiadiazole derivatives: a recent review. Journal of Applied Pharmaceutical Research. [Link]
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Eldehna, W. M., et al. (2024). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. Molecules. [Link]
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Dmytriv, Y., et al. (2022). 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide. Molbank. [Link]
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Vaskevych, A., et al. (2020). Substituted 2-[(2-Oxo-2H-[3][5][6]triazino[2,3-c]quinazolin-6-yl)thio]acetamides with Thiazole and Thiadiazole Fragments: Synthesis, Physicochemical Properties, Cytotoxicity, and Anticancer Activity. Scientia Pharmaceutica. [Link]
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CAS number for 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide
An In-Depth Technical Guide to 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide: Synthesis, Properties, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-thiadiazole scaffold is a cornerstone in the development of novel therapeutic agents due to its metabolic stability and diverse pharmacological activities.[1] This document delves into the physicochemical properties, synthesis methodologies, and potential applications of the title compound, with a particular focus on its role as a precursor for anticancer agents. We explore the mechanisms of action associated with its derivatives, including tubulin polymerization inhibition and induction of apoptosis via the caspase pathway.[2][3] Detailed experimental protocols for synthesis and in vitro biological evaluation are provided to support researchers and professionals in drug development.
Introduction to the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring system is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. This scaffold is considered a "pharmacophore," a molecular feature responsible for a drug's pharmacological activity, and is present in several FDA-approved drugs.[1] Its significance in medicinal chemistry stems from its favorable properties, including high aromaticity, in vivo stability, and the ability to act as a hydrogen bond acceptor, which facilitates strong interactions with biological targets like proteins and DNA.[1][4] Derivatives of 1,3,4-thiadiazole exhibit a remarkable breadth of biological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties.[5] The 2-amino-1,3,4-thiadiazole core, in particular, serves as a promising foundation for the development of potent anticancer agents that target a variety of molecular pathways.[4]
The title compound, 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide, is a key synthetic intermediate. The reactive chloroacetamide group allows for further molecular elaboration, enabling the creation of diverse libraries of compounds for drug screening.
Physicochemical and Spectroscopic Profile
Precise identification and characterization are fundamental to any chemical research. This section outlines the key identifiers and expected spectral characteristics for 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide.
Chemical Identifiers
| Property | Value | Source |
| Molecular Formula | C₄H₄ClN₃OS | (Calculated) |
| Molecular Weight | 177.61 g/mol | (Calculated) |
| IUPAC Name | 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide | (Nomenclature) |
Spectroscopic Characteristics
Based on data from analogous structures, the following spectral features are anticipated:[7][8]
-
Infrared (IR) Spectroscopy: Key absorption bands would include:
-
~3300-3400 cm⁻¹ (N-H stretch)
-
~1680-1720 cm⁻¹ (C=O stretch, amide I band)
-
~1600-1650 cm⁻¹ (C=N stretch within the heterocyclic ring)
-
-
¹H-NMR Spectroscopy: Expected chemical shifts (in DMSO-d₆) would include:
-
A singlet for the methylene protons (Cl-CH₂ -C=O)
-
A broad singlet for the amide proton (-NH -)
-
A singlet for the proton on the thiadiazole ring.
-
-
¹³C-NMR Spectroscopy: Key signals would correspond to the carbonyl carbon, the methylene carbon, and the two distinct carbons of the thiadiazole ring.
Synthesis Methodologies
The synthesis of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide is typically achieved through the acylation of 2-amino-1,3,4-thiadiazole with chloroacetyl chloride. Below, we detail two effective protocols: a conventional heating method and a more rapid microwave-assisted approach, adapted from the synthesis of a similar compound.[7]
General Synthesis Workflow
The synthesis follows a straightforward nucleophilic acyl substitution mechanism.
Caption: General synthesis workflow for 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide.
Protocol 1: Conventional Synthesis via Reflux
This method relies on traditional heating to overcome the activation energy of the reaction.
-
Preparation: In a round-bottom flask, dissolve 2-amino-1,3,4-thiadiazole (1 equivalent) in a minimal amount of a suitable solvent like ethanol.[7]
-
Reagent Addition: Slowly add an equimolar concentration of chloroacetyl chloride to the solution.[7]
-
Reaction: Reflux the mixture on a heating mantle for 22-24 hours.[7]
-
Monitoring: Monitor the reaction's progress periodically using Thin Layer Chromatography (TLC) with a mobile phase such as Chloroform:Methanol (95:5 v/v).[7]
-
Work-up: Upon completion, cool the reaction mixture. Decant the solvent and transfer the solid crystals onto filter paper.
-
Purification: Wash the crystals with ether to remove residual reagents and solvent, then allow them to air dry completely.[7]
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation offers a significant advantage by directly coupling with the polar molecules in the reaction, leading to rapid and efficient heating.[9] This dramatically reduces reaction times and often improves yields.
-
Preparation: Dissolve 2-amino-1,3,4-thiadiazole (1 equivalent) in a microwave-safe reaction vessel containing a minimal amount of a high-boiling point polar solvent like Dimethylformamide (DMF).[7]
-
Reagent Addition: Add an equimolar amount of chloroacetyl chloride to the vessel.[7]
-
Reaction: Subject the mixture to microwave irradiation for 30-35 minutes at a suitable temperature and power.[7]
-
Monitoring: Monitor the reaction progress by TLC as described in the conventional method.[7]
-
Work-up and Purification: Follow the same work-up and purification steps (5 and 6) as the conventional protocol.
| Parameter | Conventional Method | Microwave-Assisted Method |
| Reaction Time | 22-24 hours | 30-35 minutes |
| Typical Yield | Moderate | High |
| Energy Input | Indirect, slow | Direct, rapid |
| Solvent | Ethanol | DMF |
Applications in Drug Development
The true value of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide lies in its utility as a scaffold for developing potent therapeutic agents, particularly in oncology.
Anticancer Activity and Tubulin Inhibition
Derivatives of the 1,3,4-thiadiazole core have demonstrated significant potential as anticancer agents by targeting microtubules, a critical component of the cellular cytoskeleton.[2] Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for cell division (mitosis).[10] Compounds that disrupt microtubule dynamics can arrest cancer cells in the G2/M phase of the cell cycle, ultimately leading to programmed cell death (apoptosis).[4][10] Several 1,3,4-thiadiazole derivatives have been identified as potent tubulin polymerization inhibitors, often by binding to the colchicine site on β-tubulin.[2] This prevents the assembly of microtubules, disrupts the mitotic spindle, and triggers cell death.
Mechanism of Action: Induction of Apoptosis
A primary mechanism by which 1,3,4-thiadiazole derivatives exert their anticancer effects is through the induction of apoptosis.[2] Studies on related compounds have shown they can trigger the intrinsic apoptotic pathway.[3] This pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (like Bax) and anti-apoptotic members (like Bcl-2). An increase in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of cysteine-aspartic proteases known as caspases.[11][12] Specifically, this leads to the activation of initiator caspase-9, which then activates the executioner caspase-3, culminating in the systematic dismantling of the cell.[3][11][12]
Caption: Intrinsic apoptosis pathway activated by 1,3,4-thiadiazole derivatives.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
To assess the anticancer potential of derivatives synthesized from the title compound, a standard colorimetric assay like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed. This assay measures the metabolic activity of cells, which correlates with cell viability.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound on a selected cancer cell line (e.g., MCF-7, breast cancer).
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Test compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control, e.g., 0.1% DMSO) and wells with medium only (blank).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the % Viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Conclusion and Future Perspectives
2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide stands out as a valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis, coupled with the proven therapeutic potential of the 1,3,4-thiadiazole scaffold, makes it a compound of high interest for developing next-generation therapeutics. The ability of its derivatives to target fundamental cancer pathways, such as microtubule dynamics and apoptosis, underscores its importance. Future research should focus on synthesizing novel derivatives and exploring their efficacy against a wider range of cancer cell lines, including drug-resistant models. Further investigation into their specific molecular targets and in vivo efficacy will be crucial steps in translating these promising compounds from the laboratory to the clinic.
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PubChem. (n.d.). 2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide. National Center for Biotechnology Information. Retrieved from: [Link]
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Patil, V., et al. (2014). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. IOSR Journal of Pharmacy and Biological Sciences, 9(1), 10-16. Available from: [Link]
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Al-Ostath, A., et al. (2021). Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1847. Available from: [Link]
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Chimenti, F., et al. (2021). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 26(23), 7415. Available from: [Link]
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IOSR Journals. (2014). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. IOSR Journal of Pharmacy and Biological Sciences. Available from: [Link]
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Al-Warhi, T., et al. (2021). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 26(16), 4983. Available from: [Link]
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Hekal, M. H., et al. (2023). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Advances, 13(24), 16343-16362. Available from: [Link]
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Hosseinzadeh, L., et al. (2013). Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. Archiv der Pharmazie, 346(11), 812-818. Available from: [Link]
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Unraveling the Enigma: A Mechanistic Hypothesis for 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: Charting a Course into the Bioactivity of a Promising Heterocycle
In the landscape of medicinal chemistry, the 1,3,4-thiadiazole scaffold has consistently emerged as a privileged structure, underpinning a diverse array of biologically active compounds with applications ranging from antimicrobial to anticancer agents.[1][2] Its metabolic stability and capacity to engage in various biological interactions have rendered it a focal point for drug discovery efforts. This guide delves into the specific molecular entity, 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide, to propose a detailed, evidence-based hypothesis for its mechanism of action. Drawing upon established principles of chemical reactivity and extrapolating from the known bioactivities of structurally related molecules, we will construct a logical framework for its potential therapeutic effects, with a primary focus on its anticancer properties. This document is intended not as a definitive statement, but as a rigorously supported starting point for further experimental validation.
I. The Central Hypothesis: A Tale of Two Moieties
At the heart of our proposed mechanism lies the unique juxtaposition of two key chemical features within the molecule: the 1,3,4-thiadiazole ring and the N-chloroacetamide side chain . We hypothesize that 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide functions as a covalent inhibitor , where the thiadiazole moiety acts as a recognition element, guiding the molecule to specific biological targets, and the chloroacetamide group serves as an electrophilic "warhead," forming an irreversible covalent bond with nucleophilic residues within the target protein's active site.
This "target-and-attack" model is predicated on the following foundational concepts:
-
The 1,3,4-Thiadiazole as a Bioisostere: The 1,3,4-thiadiazole ring is a well-established bioisostere of the pyrimidine ring, a fundamental component of nucleic acids.[3][4] This structural mimicry may allow it to interact with enzymes and receptors that recognize pyrimidine-containing substrates, potentially interfering with processes like DNA replication.[3][4]
-
The Electrophilic Nature of the Chloroacetamide Group: The chloroacetamide moiety is a known alkylating agent. The electron-withdrawing nature of the adjacent carbonyl group and the chlorine atom makes the α-carbon susceptible to nucleophilic attack, leading to the displacement of the chloride ion and the formation of a stable covalent bond.[5]
Therefore, we propose that the biological activity of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide is not merely the sum of its parts, but a synergistic interplay between the target-directing properties of the thiadiazole ring and the covalent bonding capacity of the chloroacetamide side chain.
II. Putative Molecular Targets and Pathways
Based on the established activities of related compounds, we can postulate several potential molecular targets for 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide.
A. Primary Hypothesis: Inhibition of Glutathione S-Transferase (GST)
Our primary hypothesis centers on the inhibition of Glutathione S-Transferase (GST). GSTs are a family of enzymes crucial for cellular detoxification by catalyzing the conjugation of glutathione (GSH) to a wide range of endogenous and exogenous electrophilic compounds. In many cancer types, GSTs are overexpressed, contributing to multidrug resistance.
-
Mechanistic Rationale: 2-chloroacetamides have been identified as inhibitors of GST.[6] The proposed mechanism involves the nucleophilic attack by the thiolate anion of the GSH substrate, or a cysteine residue within the GST active site, on the electrophilic carbon of the chloroacetamide, leading to irreversible alkylation and inactivation of the enzyme.[6]
-
Downstream Consequences: Inhibition of GST would lead to an accumulation of reactive oxygen species (ROS) and other toxic electrophiles within the cancer cell, ultimately triggering apoptosis. This is consistent with the observed antioxidant activity of some thiadiazole derivatives, which may, paradoxically, arise from the pro-oxidant effects of GST inhibition in a cancerous environment.[1]
Caption: Proposed pathway of GST inhibition by 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide.
B. Secondary Hypotheses: Targeting Other Key Enzymes
While GST inhibition presents a compelling primary hypothesis, the promiscuous nature of the chloroacetamide warhead suggests other potential targets.
-
Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a critical enzyme in the synthesis of purines and pyrimidines, essential for DNA replication. Molecular docking studies of other 1,3,4-thiadiazole derivatives have suggested potent inhibition of DHFR.[4] The thiadiazole ring could mimic the pteridine ring of the natural substrate, folic acid, while the chloroacetamide moiety could alkylate a nearby nucleophilic residue in the active site.
-
Fibroblast Growth Factor Receptor (FGFR) Kinase Inhibition: Chloroacetamide derivatives have been successfully developed as irreversible inhibitors of FGFR kinases.[7] In this scenario, the thiadiazole core would serve to anchor the molecule in the ATP-binding pocket of the kinase, positioning the chloroacetamide group to covalently modify a non-catalytic cysteine residue.
III. A Roadmap for Experimental Validation
To transform this hypothesis into a validated mechanism of action, a structured, multi-tiered experimental approach is required.
Tier 1: Foundational Cellular Assays
These initial experiments aim to confirm the cytotoxic and pro-apoptotic effects of the compound.
| Experiment | Methodology | Expected Outcome |
| Cytotoxicity Screening | MTT or SRB assay against a panel of cancer cell lines (e.g., MCF-7, A549) and a non-cancerous control cell line (e.g., HEK293). | Dose-dependent decrease in viability of cancer cells with significantly lower toxicity in non-cancerous cells. |
| Apoptosis Induction | Annexin V/Propidium Iodide staining followed by flow cytometry. | Increased percentage of apoptotic cells in the treated cancer cell population. |
| Caspase Activation Assay | Colorimetric or fluorometric assays for caspase-3, -8, and -9 activity. | Increased activity of key executioner (caspase-3) and initiator caspases, consistent with apoptosis induction.[6][8] |
Tier 2: Target Engagement and Validation
This phase focuses on directly probing the interaction between the compound and its hypothesized targets.
Protocol 1: In Vitro GST Inhibition Assay
-
Objective: To determine if 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide directly inhibits GST activity.
-
Materials: Purified recombinant human GST enzyme, glutathione (GSH), 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate, and the test compound.
-
Procedure: a. Prepare a reaction mixture containing phosphate buffer, GSH, and GST enzyme. b. Add varying concentrations of the test compound and pre-incubate for a defined period. c. Initiate the reaction by adding CDNB. d. Monitor the formation of the GSH-CDNB conjugate spectrophotometrically at 340 nm.
-
Data Analysis: Calculate the IC50 value of the compound for GST inhibition.
-
Causality Check: To confirm irreversible inhibition, perform a dialysis experiment. Incubate GST with the compound, then dialyze to remove unbound inhibitor. Re-assay for GST activity. A lack of recovery of activity would indicate covalent modification.
Caption: A tiered experimental workflow for validating the mechanism of action.
Tier 3: In Silico and Structure-Activity Relationship (SAR) Studies
Computational and medicinal chemistry approaches will refine the understanding of the compound-target interaction.
-
Molecular Docking: Computational docking of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide into the active sites of human GST, DHFR, and FGFR will provide insights into the binding mode and help identify key interacting residues.[4][9]
-
SAR Studies: Synthesis and biological evaluation of a focused library of analogs will be crucial. Key modifications would include:
-
Replacing the chlorine with other halogens or a hydrogen to probe the necessity of the leaving group.
-
Altering the substitution pattern on the thiadiazole ring to understand its role in target recognition.
-
Replacing the chloroacetamide with a non-reactive acetamide to confirm the importance of the electrophilic warhead.
-
IV. Concluding Remarks and Future Directions
The proposed mechanism of action for 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide as a covalent inhibitor, potentially targeting enzymes like GST, provides a solid, testable framework for future research. This whitepaper outlines a clear path from initial cellular observations to specific target validation and in-depth molecular interaction studies. The insights gained from these investigations will not only elucidate the therapeutic potential of this specific molecule but also contribute to the broader understanding of 1,3,4-thiadiazole derivatives in drug discovery. The convergence of targeted covalent inhibition with a privileged heterocyclic scaffold represents a promising strategy for the development of next-generation therapeutics.
References
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Patil, V., et al. (2014). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. ResearchGate. [Link]
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Atiya, R. N. (2020). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. ResearchGate. [Link]
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Ivachtchenko, A. V., et al. (2020). 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide. MDPI. [Link]
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Kovalskyi, R., et al. (2021). Substituted 2-[(2-Oxo-2H-[1][10][11]triazino [2,3-c]quinazolin-6-yl)thio]acetamides with Thiazole and Thiadiazole Fragments: Synthesis, Physicochemical Properties, Cytotoxicity, and Anticancer Activity. NIH. [Link]
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Patil, V., et al. (2014). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and - IOSR Journal. IOSR Journal. [Link]
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An In-depth Technical Guide to 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide: Discovery, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide, a versatile heterocyclic compound. Intended for researchers, scientists, and professionals in drug development, this document delves into the historical context of its parent scaffold, its synthesis, and its significance as a building block for a wide array of biologically active molecules.
Introduction and Historical Context
The journey of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide is intrinsically linked to the broader history of its core heterocyclic structure, the 1,3,4-thiadiazole ring. This five-membered aromatic ring, containing one sulfur and two nitrogen atoms, was first described in the scientific literature in 1882 by Fischer. However, it was not until 1956 that the true nature of its ring system was fully elucidated. The development of 1,3,4-thiadiazole chemistry gained significant momentum with the discovery of phenylhydrazines and hydrazine in the late nineteenth century.
The biological importance of 1,3,4-thiadiazole derivatives came to the forefront with the advent of sulfonamide antimicrobial agents in the 1940s. This discovery spurred extensive research into the synthesis and pharmacological evaluation of a vast number of derivatives, revealing a remarkable spectrum of biological activities. Compounds incorporating the 1,3,4-thiadiazole nucleus have been found to exhibit properties including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant activities.[1]
2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide itself is a key intermediate, primarily utilized in the synthesis of more complex molecules. The presence of a reactive chloroacetyl group attached to the 2-amino position of the thiadiazole ring makes it an excellent electrophilic partner for a variety of nucleophiles, enabling the facile construction of diverse molecular libraries for drug discovery and materials science. While the specific first synthesis of this compound is not prominently documented in early literature, its preparation follows the well-established chemical principle of acylating 2-amino-1,3,4-thiadiazole, a common transformation for this class of heterocycles.
Synthesis of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide
The synthesis of the title compound is most commonly achieved through the acylation of 2-amino-1,3,4-thiadiazole with chloroacetyl chloride. This reaction can be performed using both conventional heating and modern microwave-assisted techniques. The choice of method often depends on the desired reaction time, yield, and available equipment.
Starting Material: 2-Amino-1,3,4-thiadiazole
The precursor, 2-amino-1,3,4-thiadiazole, can be synthesized through various routes. A prevalent method involves the cyclization of thiosemicarbazide with an appropriate one-carbon synthon.
Acylation Reaction: Conventional vs. Microwave-Assisted Synthesis
A comparative study by Patil et al. (2014) provides detailed protocols for both conventional and microwave-assisted synthesis of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide.[2]
Table 1: Comparison of Synthesis Methods for 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide [2]
| Parameter | Conventional Method | Microwave-Assisted Method |
| Solvent | Ethanol | Dimethylformamide (DMF) |
| Reaction Time | 22-24 hours | 30-35 minutes |
| Heating | Reflux | Microwave Irradiation |
| Yield | Good | Higher |
| Energy Consumption | Higher | Lower |
The microwave-assisted method offers significant advantages in terms of reduced reaction time and potentially higher yields, aligning with the principles of green chemistry by minimizing energy consumption.[3]
Experimental Protocols
Step 1: Reaction Setup
-
In a round-bottom flask, dissolve 5 grams (0.0495 moles) of 2-amino-1,3,4-thiadiazole in a minimal amount of ethanol.
-
To this solution, add an equimolar concentration of chloroacetyl chloride (3.9 mL).
Step 2: Reflux
-
Subject the reaction mixture to reflux using a heating mantle for 22-24 hours.
Step 3: Monitoring and Work-up
-
Monitor the progress of the reaction periodically using Thin Layer Chromatography (TLC) with a solvent system of Chloroform: Methanol (95:5 v/v).
-
Upon confirmation of reaction completion by TLC, decant the supernatant liquid.
-
Transfer the solid crystals onto a filter paper in a Petri dish and allow them to air dry completely.
Step 4: Purification
-
Wash the dried crystals with ether to remove any residual impurities and ensure complete dryness.
Caption: Conventional Synthesis Workflow.
Step 1: Reaction Setup
-
In a microwave-safe reaction vessel, dissolve 5 grams (0.0495 moles) of 2-amino-1,3,4-thiadiazole in a minimal amount of dimethylformamide (DMF).
-
Add an equimolar concentration of chloroacetyl chloride (3.9 mL) dissolved in DMF to the vessel.
Step 2: Microwave Irradiation
-
Subject the mixture to microwave irradiation for 30-35 minutes.
Step 3: Monitoring and Work-up
-
Monitor the reaction progress using TLC with a Chloroform: Methanol (95:5 v/v) solvent system.
-
After confirming the completion of the reaction, decant the liquid.
-
Transfer the solid crystals to a filter paper in a Petri dish to dry completely.
Step 4: Purification
-
Wash the crystals with ether to ensure complete dryness.
Caption: Microwave-Assisted Synthesis Workflow.
Applications and Significance in Drug Discovery
The primary importance of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide lies in its utility as a versatile synthetic intermediate. The chloroacetamide moiety serves as a reactive handle for introducing a wide range of functional groups through nucleophilic substitution reactions. This allows for the creation of extensive libraries of novel 1,3,4-thiadiazole derivatives for biological screening.
The 1,3,4-thiadiazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with diverse pharmacological activities. Its derivatives have been investigated for a multitude of therapeutic applications, including:
-
Antimicrobial Agents: The 1,3,4-thiadiazole nucleus is a core component of many compounds with potent antibacterial and antifungal properties.
-
Anticancer Agents: Numerous studies have demonstrated the potential of 1,3,4-thiadiazole derivatives as anticancer agents, targeting various mechanisms of cancer cell proliferation.
-
Antiviral Activity: The scaffold has been explored for the development of agents against a range of viruses.
-
Anti-inflammatory and Analgesic Properties: Certain derivatives have shown promise in modulating inflammatory pathways and providing pain relief.
-
Central Nervous System (CNS) Activity: The 1,3,4-thiadiazole ring has been incorporated into molecules with anticonvulsant and other CNS-related activities.
The synthesis of derivatives from 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide allows for the systematic exploration of structure-activity relationships (SAR). By modifying the substituent introduced via the chloroacetyl group, researchers can fine-tune the physicochemical and pharmacological properties of the resulting molecules to optimize their therapeutic potential.
Conclusion
2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide, while not a therapeutic agent in itself, represents a cornerstone in the synthesis of a vast array of biologically active 1,3,4-thiadiazole derivatives. Its straightforward synthesis, available through both classical and modern energy-efficient methods, coupled with the high reactivity of its chloroacetyl group, ensures its continued relevance in the fields of medicinal chemistry and drug discovery. The rich history and broad pharmacological profile of the 1,3,4-thiadiazole scaffold underscore the importance of intermediates like 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide in the ongoing quest for novel and effective therapeutic agents.
References
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Patil, V., Shinde, O., Asrondkar, A., Bobade, A. S., & Chowdhary, A. S. (2014). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. IOSR Journal of Pharmacy and Biological Sciences, 9(1), 10-16. [Link]
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PubChem. (n.d.). N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide. Retrieved from [Link]
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- Hosseinzadeh, L., Khorand, A., & Aliabadi, A. (2013). Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. Archiv der Pharmazie, 346(11), 812-818.
- Jubie, S., Sikdar, P., & Antony, S. (2011). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Applied Pharmaceutical Science, 1(6), 1-10.
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Methodological & Application
Protocol for the Synthesis of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide: A Key Intermediate in Medicinal Chemistry
An Application Note for Drug Development Professionals
Abstract
The 1,3,4-thiadiazole scaffold is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a vast spectrum of pharmacological activities, including anticancer, antifungal, and antiviral properties.[1][2][3] This application note provides a detailed, field-proven protocol for the synthesis of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide, a critical building block for the development of novel therapeutic agents. We present two robust methodologies—a conventional reflux method and a rapid microwave-assisted synthesis—offering researchers flexibility based on available equipment and time constraints. This guide emphasizes the causality behind procedural steps, stringent safety measures, and methods for ensuring the integrity of the final product.
Introduction and Scientific Rationale
The 2-amino-1,3,4-thiadiazole moiety is recognized as a "privileged scaffold" in drug discovery.[4] Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor allow for potent interactions with various biological targets. The introduction of a chloroacetyl group via N-acylation yields 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide. The reactive chlorine atom in this intermediate serves as an excellent electrophilic site, enabling subsequent nucleophilic substitution reactions to build a diverse library of derivative compounds.
The core chemical transformation is a nucleophilic acyl substitution. The exocyclic amino group (-NH₂) of 2-amino-1,3,4-thiadiazole acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of 2-chloroacetyl chloride. The high reactivity of chloroacetyl chloride is due to the strong electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom, making it an efficient acylating agent.
Reaction Mechanism
The reaction proceeds via a standard nucleophilic addition-elimination pathway. The lone pair of electrons on the nitrogen atom of the amino group attacks the carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming a new amide bond. The reaction produces hydrochloric acid (HCl) as a byproduct. While the reaction can proceed without a base, the inclusion of a non-nucleophilic tertiary amine like triethylamine is often beneficial to neutralize the HCl, preventing the protonation of the starting amine and driving the reaction toward completion.
Caption: Figure 1: N-Acylation Mechanism.
Materials and Reagents
Proper sourcing and quality of reagents are paramount for reproducibility. All materials listed below should be of analytical grade or higher.
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Supplier Examples | Notes |
| 2-Amino-1,3,4-thiadiazole | 4005-51-0 | 101.15 | Sigma-Aldrich, Fluka | Harmful if swallowed, skin/eye irritant.[5] |
| 2-Chloroacetyl chloride | 79-04-9 | 112.94 | Sigma-Aldrich, Alfa Aesar | Toxic, corrosive, reacts violently with water.[6] |
| Ethanol (Absolute) | 64-17-5 | 46.07 | Fisher Scientific | For conventional synthesis. |
| Dimethylformamide (DMF) | 68-12-2 | 73.09 | Sigma-Aldrich | For microwave synthesis. Anhydrous grade preferred. |
| Triethylamine (TEA) | 121-44-8 | 101.19 | Sigma-Aldrich | Optional base. Corrosive and flammable. |
| Diethyl Ether | 60-29-7 | 74.12 | Fisher Scientific | For washing the final product. Highly flammable. |
| Chloroform | 67-66-3 | 119.38 | VWR | Component of TLC mobile phase. Toxic. |
| Methanol | 67-56-1 | 32.04 | VWR | Component of TLC mobile phase. Toxic. |
Detailed Experimental Protocols
Two validated methods are presented below. The choice between them depends on the desired reaction speed and available laboratory infrastructure. The microwave-assisted method offers significantly accelerated reaction times and often results in higher yields.[1]
Protocol 1: Conventional Synthesis via Reflux
This method uses standard laboratory glassware and heating mantles, making it highly accessible.
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-1,3,4-thiadiazole (5.0 g, 0.0495 mol) in a minimum amount of absolute ethanol (~50-75 mL).[1][7]
-
Reagent Addition: In a separate beaker, carefully dissolve 2-chloroacetyl chloride (3.9 mL, 0.0495 mol) in a small amount of ethanol. Add this solution dropwise to the stirred thiadiazole solution at room temperature. Note: The reaction is exothermic, and a gentle ice bath can be used to control the initial temperature rise.
-
Reaction: Heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 22-24 hours.[1]
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Prepare a mobile phase of Chloroform:Methanol (95:5 v/v).[1] Spot the starting material and the reaction mixture. The disappearance of the starting material spot and the appearance of a new, typically lower Rf product spot indicates reaction completion.
-
Work-up and Isolation: Once the reaction is complete, cool the flask to room temperature, then place it in an ice bath to facilitate precipitation. The solid product will crystallize out of the solution.
-
Purification: Decant the supernatant liquid and collect the solid crystals by vacuum filtration.[7] Transfer the crystals to a filter paper and allow them to air dry.
-
Final Wash: Wash the dried crystals with diethyl ether to remove any residual soluble impurities and ensure complete dryness.[1][7] The final product should be a crystalline solid.
Protocol 2: Microwave-Assisted Organic Synthesis (MAOS)
This protocol leverages microwave energy to dramatically shorten reaction times.[1]
-
Setup: In a specialized microwave reaction vessel, dissolve 2-amino-1,3,4-thiadiazole (5.0 g, 0.0495 mol) in a minimum amount of dimethylformamide (DMF).[1]
-
Reagent Addition: Add an equimolar amount of 2-chloroacetyl chloride (3.9 mL, 0.0495 mol) to the vessel. If using a base, add triethylamine (7.0 mL, 0.050 mol) dropwise while cooling the vessel in an ice bath.[8]
-
Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 30-35 minutes at a temperature of approximately 80-100 °C (instrument settings may vary).[1]
-
Monitoring: The reaction progress can be monitored by interrupting the irradiation at intervals and performing TLC analysis as described in Protocol 1.[1]
-
Work-up and Isolation: After the reaction is complete, cool the vessel to room temperature. The product can often be precipitated by pouring the reaction mixture into ice-cold water.
-
Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with water and then diethyl ether to remove DMF and other impurities. Dry the product under vacuum.
Workflow and Comparative Data
Caption: Figure 2: General Synthesis Workflow.
Protocol Comparison
| Parameter | Conventional Method | Microwave-Assisted Method | Rationale / Advantage |
| Reaction Time | 22 - 24 hours[1] | 30 - 35 minutes[1] | MAOS offers a >95% reduction in reaction time. |
| Solvent | Ethanol[1] | DMF[1] | DMF has a higher boiling point and dielectric constant, making it ideal for microwave heating. |
| Temperature | Reflux (~78 °C) | 80 - 100 °C | Microwave allows for rapid, uniform heating to temperatures above the solvent's boiling point in a sealed vessel. |
| Typical Yield | Good | Excellent | Microwave irradiation often leads to higher yields due to reduced side reactions and shorter reaction times.[1] |
Safety and Handling Precautions
Adherence to safety protocols is non-negotiable due to the hazardous nature of the reagents.
-
2-Chloroacetyl chloride: This substance is highly toxic, corrosive, and a lachrymator. It reacts violently with water, releasing toxic hydrogen chloride gas.[6][9]
-
Handling: Always handle in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles with a face shield.[10]
-
Storage: Store under an inert atmosphere (e.g., nitrogen) in a tightly closed container in a cool, dry, well-ventilated area away from moisture.[9]
-
-
2-Amino-1,3,4-thiadiazole: This compound is harmful if swallowed and can cause skin and eye irritation.[5]
-
Handling: Avoid creating dust. Wear standard PPE, including gloves and safety glasses.
-
-
Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Quench any unreacted chloroacetyl chloride carefully with a base (e.g., sodium bicarbonate solution) in a fume hood before disposal.
Conclusion
This application note provides two validated and reliable protocols for the synthesis of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide. The conventional reflux method is robust and widely applicable, while the microwave-assisted protocol offers a significant improvement in efficiency, aligning with the principles of green chemistry.[1] The resulting intermediate is a versatile platform for the synthesis of a wide array of biologically active molecules, making this protocol a valuable asset for researchers in drug discovery and development. Strict adherence to the outlined safety procedures is essential for the safe and successful execution of this synthesis.
References
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Patil, V., et al. (2014). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. IOSR Journal of Pharmacy and Biological Sciences, 9(1), 10-16.
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International Journal of Pharmaceutical Sciences and Research. (n.d.). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. ijpsr.com.
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ResearchGate. (2014). (PDF) Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity.
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Atiya, R. N. (2020). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Journal of Kufa for Chemical Science, 2(6).
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Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. jocpr.com.
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Sigma-Aldrich. (2024). 2-Chloroacetyl chloride Safety Data Sheet.
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De Gruyter. (n.d.). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives.
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Sigma-Aldrich. (n.d.). 2-Chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide.
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PubMed Central (PMC). (n.d.). Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities.
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Echemi. (n.d.). 2-Amino-5-mercapto-1,3,4-thiadiazole Safety Data Sheets.
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Loba Chemie. (2019). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS.
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PubMed. (2022). Synthesis and Biological Activity for 1,3,4-Thiadiazole-2-Iminothiazolidin-4-Ones: Antidiabetic and Anti-Alzheimer Activity.
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Google Patents. (n.d.). Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole.
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New Jersey Department of Health. (n.d.). HAZARD SUMMARY: CHLOROACETYL CHLORIDE.
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Chemical Methodologies. (n.d.). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole.
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PubMed Central (PMC). (n.d.). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections.
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Fisher Scientific. (2010). SAFETY DATA SHEET: Chloroacetyl chloride.
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Application Notes and Protocols for the Microwave-Assisted Synthesis of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide
These application notes provide a comprehensive guide for the rapid and efficient synthesis of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide using microwave-assisted organic synthesis (MAOS). This protocol is designed for researchers, scientists, and professionals in drug development who are interested in leveraging the benefits of microwave technology for the synthesis of heterocyclic compounds. The 1,3,4-thiadiazole scaffold is a key pharmacophore in many medicinally important compounds, exhibiting a wide range of biological activities.[1][2][3] The chloroacetamide moiety serves as a versatile synthetic handle for further molecular elaboration.
The Rationale for Microwave-Assisted Synthesis
Conventional methods for the acylation of 2-amino-1,3,4-thiadiazole often require prolonged reaction times (22-24 hours) under reflux conditions.[4][5] Microwave-assisted synthesis, in contrast, offers a significant acceleration of this reaction, reducing the synthesis time to mere minutes.[4][5][6] This is primarily due to the efficient and direct heating of the reaction mixture by microwave irradiation, which couples directly with polar molecules in the solution.[4][7] This rapid, uniform heating can lead to higher yields, improved product purity, and a reduction in side reactions compared to conventional heating methods.[8][9][10][11]
The choice of a high-boiling point, polar solvent like N,N-dimethylformamide (DMF) is crucial for the success of this microwave-assisted reaction. DMF is an excellent microwave absorber, allowing the reaction mixture to reach the desired temperature quickly and efficiently. Its ability to dissolve the reactants and intermediates facilitates a homogeneous reaction environment, further contributing to the enhanced reaction rate.
Reaction Scheme and Mechanism
The synthesis of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide proceeds via a nucleophilic acyl substitution reaction. The exocyclic amino group of 2-amino-1,3,4-thiadiazole acts as the nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent loss of a proton and the chloride leaving group results in the formation of the desired amide product.
Caption: Reaction scheme for the synthesis of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide.
Detailed Synthesis Protocol
This protocol is based on a comparative study that highlights the efficiency of microwave irradiation over conventional heating.[4][5]
Materials and Equipment
-
Reactants:
-
2-amino-1,3,4-thiadiazole
-
Chloroacetyl chloride[12]
-
-
Solvent:
-
N,N-Dimethylformamide (DMF)
-
-
Equipment:
Experimental Procedure
Caption: Step-by-step workflow for the microwave-assisted synthesis.
Step-by-Step Instructions:
-
In a suitable microwave reaction vial, dissolve 5g (0.0495 moles) of 2-amino-1,3,4-thiadiazole in a minimal amount of DMF.[4][5]
-
To this solution, add an equimolar amount of chloroacetyl chloride (3.9 mL, 0.0495 moles) that has been pre-dissolved in a small amount of DMF.[4][5] The addition should be done carefully, as the reaction can be exothermic.
-
Seal the reaction vial and place it in the microwave reactor.
-
Irradiate the reaction mixture for 30-35 minutes.[4][5] The specific power and temperature settings should be optimized for the instrument being used. A typical starting point would be a temperature of 100-120 °C.
-
Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC). A suitable solvent system for TLC is Chloroform: Methanol (95:5 v/v).[4][5]
-
Once the reaction is complete (as indicated by the disappearance of the starting material on the TLC plate), remove the vial from the reactor and allow it to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual DMF and salts.
-
Dry the product completely. For further purification, the crude product can be recrystallized from ethanol.
Comparison with Conventional Method
The following table summarizes the significant advantages of the microwave-assisted method over conventional heating for this synthesis.[4][5]
| Parameter | Conventional Method | Microwave-Assisted Method |
| Reaction Time | 22-24 hours | 30-35 minutes |
| Solvent | Ethanol | DMF |
| Yield | Lower | Higher |
| Energy Consumption | High | Lower |
Product Characterization and Validation
To confirm the identity and purity of the synthesized 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide, a combination of analytical techniques should be employed.
-
Melting Point: The purified product should have a sharp melting point.
-
FTIR Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretch (around 3300-3100 cm⁻¹), the C=O stretch of the amide (around 1670-1690 cm⁻¹), and the C-Cl stretch (around 700-800 cm⁻¹).[5]
-
¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the chemical environment of the protons in the molecule. Expect signals for the NH proton, the CH₂ protons of the chloroacetyl group, and any protons on the thiadiazole ring (if applicable).
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the amide, the carbon of the CH₂Cl group, and the carbons of the thiadiazole ring.[13][14]
-
Mass Spectrometry: This will confirm the molecular weight of the synthesized compound.
Safety Precautions
-
Chloroacetyl chloride is highly corrosive, toxic, and a lachrymator. [12] It reacts violently with water, releasing hydrochloric acid.[12] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
DMF is a skin and eye irritant. Avoid inhalation and skin contact.
-
Microwave reactors operate at high temperatures and pressures. Ensure you are properly trained on the operation of the specific instrument being used and follow all safety guidelines provided by the manufacturer.
References
-
Patil, V., et al. (2014). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. IOSR Journal of Applied Chemistry, 7(1), 10-16. [Link]
-
Patil, V., et al. (2014). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. ResearchGate. [Link]
- Jain, A. K., et al. (2013). METHODS OF SYNTHESIS: 1,3,4-THIADIAZOLE-2-THIONES : A REVIEW. International Journal of Pharmaceutical Sciences and Research, 4(9), 3424-3436.
- Atiya, R. N. (2020). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Journal of Kufa for Chemical Science, 2(6).
- Li, J., et al. (2007). Microwave-Assisted Synthesis and Biological Activity of 2,5-disubstituted-1,3,4-thiadiazole. Chinese Chemical Letters, 18(2), 155-158.
- Patel, N. B., & Patel, H. R. (2022).
- Li, Y., et al. (2013). Synthesis of N-(5-Aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)
- Gomha, S. M., et al. (2019). Novel 2-amino-1,3,4-thiadiazoles and their acyl derivatives: synthesis, structural characterization, molecular docking studies and comparison of experimental and computational results. RSC Advances, 9(47), 27367-27381.
- BenchChem. (2025).
- Lewis, K. M., & Collins, J. M. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Medicinal Chemistry, 11(4), 434-448.
- Krasavin, M. (2021).
- Pavlova, V. V., et al. Synthesis and spectral characteristics of N-(2,2,2-trichloro-1-((5-(methylthio)-1,3,4- thiadiazol-2-yl).
- Katritzky, A. R., & Singh, S. K. (2003). Microwave-assisted heterocyclic synthesis. ARKIVOC, 2003(13), 68-86.
- Shinde, S. S., et al. (2022). MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. Journal of University of Shanghai for Science and Technology, 24(11).
- Kumar, S., et al. (2011). Reaction of aryl amine with chloroacetyl chloride in the presence of DBU. Journal of the Serbian Chemical Society, 76(1), 1-6.
- International Journal of Pharmaceutical Sciences. (2024). Microwave Assisted Organic Synthesis of Heterocyclic Compound.
- Kumar, A., et al. (2024). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Sustainability.
- Wikipedia. Chloroacetyl chloride.
- ResearchGate. (2013). Microwave assisted Acetylation of Amines using Imidazole Hydrochloride under solvent-free condition.
- International Journal of Trend in Scientific Research and Development. (2019). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.
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- AVESİS. (2018). Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides.
- MDPI. (2023). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide.
- Reddit. (2015). Organic synthesis advice (amide linker using chloroacetyl chloride)?
- RSC Publishing. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
- Dove Medical Press. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents.
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conventional synthesis method for 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide.
An Application Note for the Conventional Synthesis of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide
Abstract
This document provides a comprehensive guide to the conventional laboratory synthesis of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide, a key intermediate in the development of novel therapeutic agents. The 1,3,4-thiadiazole scaffold is of significant interest in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] This application note details a robust and reproducible protocol, explains the underlying chemical principles, discusses critical experimental parameters, and offers practical insights for researchers, scientists, and professionals in drug development.
Introduction and Scientific Context
The synthesis of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide is achieved through a classical nucleophilic acyl substitution reaction. The core of this process involves the N-acylation of the exocyclic amino group of 2-amino-1,3,4-thiadiazole using chloroacetyl chloride. The resulting product is a valuable bifunctional molecule; the chloroacetamide moiety serves as a versatile electrophilic site for subsequent nucleophilic substitution reactions, enabling the facile construction of more complex molecular architectures and compound libraries.
This guide is designed to provide both the procedural steps and the scientific rationale, ensuring that the protocol is not merely followed but understood, allowing for adaptation and troubleshooting.
Synthesis Pathway and Mechanism
The reaction proceeds by the nucleophilic attack of the amino group on the highly electrophilic carbonyl carbon of chloroacetyl chloride.
Overall Reaction Scheme:
Mechanistic Rationale:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 2-amino-1,3,4-thiadiazole initiates an attack on the carbonyl carbon of chloroacetyl chloride.
-
Formation of Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.
-
Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion, a stable leaving group.
-
Deprotonation: The final step involves the deprotonation of the nitrogen atom to yield the stable amide product. The liberated hydrogen chloride (HCl) will be present in the reaction mixture.
Scientist's Note: The HCl generated can protonate the starting amine, rendering it non-nucleophilic and potentially halting the reaction. While the referenced protocol does not explicitly include a base, in many acylation reactions, a non-nucleophilic organic base such as triethylamine or an inorganic base like potassium carbonate is added to act as an HCl scavenger, thereby improving reaction efficiency and yield.[2]
Experimental Protocol: Conventional Synthesis
This protocol is adapted from established conventional heating methods for the synthesis of 2-chloro-N-(2,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide, which provides a reliable framework for this class of compounds.[3][4]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) | Role |
| 2-amino-1,3,4-thiadiazole* | 101.13 | 5.0 g | 0.0495 | Starting Material |
| Chloroacetyl Chloride | 112.94 | 3.9 mL (5.58 g) | 0.0495 | Acylating Agent |
| Ethanol (Anhydrous) | 46.07 | ~50-100 mL | - | Solvent |
| Diethyl Ether | 74.12 | As needed | - | Washing Solvent |
*Note: The primary literature reference uses 2,5-Dihydro-1,3,4-thiadiazol-2-amine. The protocol is directly applicable to the aromatic 2-amino-1,3,4-thiadiazole.
Equipment
-
250 mL Round-bottom flask
-
Reflux condenser with drying tube
-
Heating mantle with magnetic stirrer and stir bar
-
Glass funnel and filter paper
-
Buchner filtration apparatus
-
Beakers and graduated cylinders
-
Petri dish for drying
-
TLC plates (silica gel), developing chamber, and UV lamp
Step-by-Step Methodology
-
Setup: Assemble a clean, dry 250 mL round-bottom flask with a magnetic stir bar, fitted with a reflux condenser. Ensure all glassware is thoroughly dried to prevent hydrolysis of the chloroacetyl chloride.
-
Dissolution: In the flask, dissolve 5.0 g (0.0495 mol) of 2-amino-1,3,4-thiadiazole in a minimum quantity of anhydrous ethanol. Stir until a homogenous solution or a fine suspension is achieved.
-
Reagent Addition: In a separate, dry container, measure 3.9 mL (0.0495 mol) of chloroacetyl chloride. Add this equimolar amount of chloroacetyl chloride dropwise to the stirring thiadiazole solution at room temperature. The addition may be exothermic.
-
Reflux: Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 22-24 hours.[4]
-
Reaction Monitoring: Periodically monitor the reaction's progress using Thin Layer Chromatography (TLC).[4]
-
Solvent System: Chloroform: Methanol (95:5 v/v).[4]
-
Procedure: Spot the starting material and the reaction mixture on a TLC plate. The formation of a new, typically less polar spot corresponding to the product indicates reaction progression. The reaction is considered complete upon the consumption of the starting amine.
-
-
Isolation: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. A solid precipitate should form.
-
Purification: Decant the supernatant liquid. Transfer the solid crystals onto a filter paper in a Buchner funnel and wash thoroughly with diethyl ether to remove any unreacted chloroacetyl chloride and other soluble impurities.[3][4]
-
Drying: Transfer the washed crystals to a petri dish and allow them to air-dry completely. For more rigorous drying, a vacuum oven at low heat (40-50 °C) can be used.
-
Characterization: The final product, obtained as yellow, needle-like crystals, should be characterized by determining its melting point and using spectroscopic methods (FTIR, NMR).[3] The reported melting point for a similar compound is 240 °C.[3]
Visualization of the Experimental Workflow
The following diagram outlines the key stages of the synthesis protocol.
Caption: Workflow for the conventional synthesis of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide.
Critical Parameters and Troubleshooting
-
Moisture Control: Chloroacetyl chloride is extremely reactive towards water. The use of anhydrous solvent and oven-dried glassware is paramount to prevent the formation of chloroacetic acid, which would complicate purification and reduce yield.
-
Temperature and Duration: The prolonged reflux period is necessary to drive the reaction to completion, as the nucleophilicity of the amino group is somewhat attenuated by the electron-withdrawing nature of the thiadiazole ring. Insufficient heating will result in an incomplete reaction.
-
Stoichiometry: Precise equimolar amounts of reactants are recommended. An excess of chloroacetyl chloride can lead to side reactions and make purification more difficult, while an excess of the amine will remain as an impurity.
-
Troubleshooting Low Yield: If the yield is low, consider the following: (i) inadequate moisture control, (ii) insufficient reaction time, or (iii) loss of product during work-up. The addition of an HCl scavenger like triethylamine could also be explored to improve the reaction rate and final yield.
Conclusion
The protocol described provides a reliable and well-documented method for the conventional synthesis of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide. By understanding the mechanistic principles and adhering to the critical experimental parameters outlined, researchers can confidently produce this valuable intermediate for applications in medicinal chemistry and drug discovery.
References
-
Atiya, R. N. (2020). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Journal of Kufa for Chemical Science, 2(6). Available at: [Link]
-
Patil, V., Shinde, O., Asrondkar, A., Bobade, A. S., & Chowdhary, A. S. (2014). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. IOSR Journal of Applied Chemistry, 7(4), 10-15. Available at: [Link]
-
IOSR Journals. (2014). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. IOSR Journal of Applied Chemistry. Available at: [Link]
-
TÜBİTAK Academic Journals. (2018). Synthesis and characterizations of novel thiazolyl-thiadiazole derivatives as telomerase activators. Turkish Journal of Chemistry. Available at: [Link]
Sources
Application Note: High-Purity Synthesis of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide via Optimized Recrystallization
Abstract
This technical guide provides a comprehensive, field-tested protocol for the purification of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide, a key intermediate in the synthesis of various biologically active compounds. The focus of this note is a detailed recrystallization procedure designed to effectively remove common impurities, such as unreacted starting materials, to yield a product of high purity suitable for downstream applications in drug discovery and development. The rationale behind solvent selection, procedural steps, and troubleshooting is discussed in detail to ensure reproducibility and success.
Introduction: The Critical Role of Purity
The compound 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide is a valuable building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents.[1] The purity of this intermediate is paramount, as residual impurities can lead to side reactions, decreased yields, and the generation of difficult-to-remove, structurally related byproducts in subsequent synthetic steps.
The primary synthesis of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 2-amino-1,3,4-thiadiazole with chloroacetyl chloride.[1] The main impurities are therefore likely to be the unreacted starting materials. Recrystallization is a powerful and economical technique for the purification of solid organic compounds, and its successful application is highly dependent on the selection of an appropriate solvent system. An ideal solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures, while showing the opposite solubility profile for the impurities.
Understanding the Impurity Profile and Solvent Selection Rationale
To develop a robust recrystallization protocol, we must first consider the properties of the target compound and its likely impurities.
-
2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide (Target Compound): A polar molecule due to the presence of amide, chloro, and thiadiazole functional groups.
-
2-amino-1,3,4-thiadiazole (Starting Material): A polar solid, known to be soluble in water and hot methanol. Studies have shown its solubility increases with temperature in various polar solvents, including alcohols and DMF.
-
Chloroacetyl chloride (Starting Material): A reactive liquid that will be quenched during the reaction workup, likely to hydrochloric acid and chloroacetic acid, which can be removed with an aqueous wash.
Based on this, a polar protic solvent like ethanol is an excellent starting point for recrystallization. It is expected to dissolve the target compound when heated and allow for its crystallization upon cooling. Furthermore, the high solubility of the 2-amino-1,3,4-thiadiazole starting material in hot ethanol should keep it in the mother liquor during the cooling and filtration steps.
Materials and Equipment
Reagents:
-
Crude 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide
-
Ethanol (95% or absolute)
-
Deionized water (for potential solvent mixture optimization)
-
Activated charcoal (optional, for color removal)
-
Anhydrous sodium sulfate or magnesium sulfate
Equipment:
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bars
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Beakers
-
Spatulas
-
Melting point apparatus
-
Instrumentation for purity analysis (e.g., HPLC, NMR)
Detailed Recrystallization Protocol
This protocol is designed for the purification of approximately 5 grams of crude 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide. Adjust volumes accordingly for different scales.
Step 1: Dissolution
-
Place the crude 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide (5.0 g) in a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add approximately 50 mL of 95% ethanol to the flask.
-
Gently heat the mixture on a hot plate with stirring. Bring the solvent to a gentle boil.
-
Continue to add small portions of hot ethanol until the solid has completely dissolved. Rationale: Using the minimum amount of hot solvent is crucial for maximizing the yield of the recrystallized product.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes. Rationale: Activated charcoal adsorbs colored impurities.
Step 2: Hot Filtration (if charcoal was used)
-
If charcoal was used, perform a hot filtration to remove it. This must be done quickly to prevent premature crystallization.
-
Pre-heat a second Erlenmeyer flask and a funnel with a small amount of boiling ethanol.
-
Filter the hot solution through a fluted filter paper into the pre-heated flask.
Step 3: Crystallization
-
Remove the flask from the heat source and cover it with a watch glass.
-
Allow the solution to cool slowly to room temperature. Rationale: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
Step 4: Isolation and Washing
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold 95% ethanol. Rationale: Washing with a cold solvent removes any residual mother liquor without significantly dissolving the product crystals.
-
Continue to draw air through the crystals on the filter for several minutes to aid in drying.
Step 5: Drying
-
Transfer the crystals to a pre-weighed watch glass.
-
Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Visualization of the Recrystallization Workflow
Caption: Workflow for the recrystallization of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide.
Purity Assessment and Expected Results
The purity of the recrystallized product should be assessed using appropriate analytical techniques.
| Parameter | Crude Product | Recrystallized Product |
| Appearance | Off-white to yellowish solid | White crystalline solid |
| Melting Point | Broad range (e.g., 185-195 °C) | Sharp range (e.g., 200-202 °C) |
| Purity (HPLC) | Typically 85-95% | >99% |
| Yield | N/A | Typically 70-85% |
Troubleshooting
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Product does not dissolve | Insufficient solvent. | Add more hot solvent in small increments. |
| Oiling out | The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated. | Add more solvent. If the problem persists, try a lower-boiling point solvent or a solvent mixture. |
| No crystals form upon cooling | Too much solvent was used. The solution is not saturated enough. | Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal. |
| Low recovery | Too much solvent was used. The product is too soluble in the cold solvent. The crystals were washed with too much cold solvent. | Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled. Use a minimal amount of ice-cold solvent for washing. |
Safety Precautions
-
2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide and its precursors should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Chloroacetyl chloride is corrosive and lachrymatory; handle it in a well-ventilated fume hood.
-
The parent compound, 2-chloroacetamide, is toxic if swallowed and may cause an allergic skin reaction.[2][3]
-
Always work in a well-ventilated area.
-
Ethanol is flammable; avoid open flames.
Conclusion
The recrystallization protocol detailed in this application note provides a reliable method for obtaining high-purity 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide. By understanding the principles of solubility and the nature of potential impurities, researchers can effectively implement this procedure to ensure the quality of their synthetic intermediates, thereby facilitating the advancement of drug development programs.
References
-
Patil, V., et al. (2014). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. IOSR Journal of Pharmacy and Biological Sciences, 9(1), 10-16.
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2-chloroacetamide.
-
CDH Fine Chemical. (n.d.). 2-Chloro Acetamide MATERIAL SAFETY DATA SHEET.
Sources
analytical techniques for 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide characterization
An In-Depth Technical Guide to the Analytical Characterization of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide
Introduction
2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic compound featuring a reactive α-chloroacetamide moiety and a 1,3,4-thiadiazole core. This scaffold is of significant interest in medicinal chemistry and drug development, as the chloroacetamide group can act as a covalent binder to biological targets, while the thiadiazole ring is a well-established pharmacophore found in numerous clinically potent agents.[1][2] Given its potential as a synthetic intermediate or an active pharmaceutical ingredient (API), rigorous analytical characterization is imperative to confirm its identity, structure, and purity.
This document provides a comprehensive, experience-driven guide for researchers, outlining the critical analytical techniques and detailed protocols for the definitive characterization of this molecule. The workflow described herein is designed to be a self-validating system, ensuring the highest degree of scientific integrity.
Physicochemical Properties
A preliminary characterization involves determining the basic physicochemical properties of the synthesized compound. These values serve as the initial benchmarks for identity and purity.
| Property | Value | Reference |
| Molecular Formula | C₄H₄ClN₃OS | Inferred |
| Molecular Weight | 177.61 g/mol | Inferred |
| Appearance | Typically a white to off-white or pale yellow solid/crystalline powder.[3] | [3] |
| Melting Point | Varies based on purity; requires experimental determination. Similar structures melt at high temperatures (>240 °C).[3] | [3] |
A Multi-Technique Approach to Structural Elucidation and Purity Assessment
No single analytical technique is sufficient for the complete characterization of a novel compound. A synergistic approach, integrating data from spectroscopy and chromatography, is essential for unambiguous structural confirmation and purity assessment. The following workflow illustrates the logical relationship between these techniques.
Figure 1: A logical workflow for the comprehensive characterization of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the cornerstone of structural elucidation for organic molecules. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR reveals the carbon skeleton. For 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide, NMR is crucial to confirm the presence and connectivity of the chloroacetyl group to the thiadiazole ring via the amide linkage.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified, dry compound.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is often preferred for amide-containing compounds as it helps in observing the exchangeable amide (N-H) proton.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrumental Analysis:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
For ¹H NMR, acquire at least 16 scans.
-
For ¹³C NMR, a larger number of scans will be necessary to achieve a good signal-to-noise ratio.
-
Reference the spectra to the residual solvent peak (DMSO-d₆: ~2.50 ppm for ¹H, ~39.52 ppm for ¹³C).
-
Expected Data & Interpretation
The expected spectral data is based on the analysis of structurally similar compounds.[4][5]
-
¹H NMR (DMSO-d₆, 400 MHz):
-
~12.0 - 13.0 ppm (singlet, 1H): This broad singlet corresponds to the amide proton (-NH-). Its chemical shift can be variable and concentration-dependent.
-
~9.0 - 9.5 ppm (singlet, 1H): This signal is attributed to the proton on the thiadiazole ring (C5-H).
-
~4.4 - 4.6 ppm (singlet, 2H): This singlet represents the two protons of the methylene group adjacent to the chlorine atom (-CH₂Cl).
-
-
¹³C NMR (DMSO-d₆, 100 MHz):
-
~165 - 168 ppm: Carbonyl carbon of the amide group (C=O).
-
~158 - 162 ppm: Carbon of the thiadiazole ring attached to the amide nitrogen (C2).
-
~145 - 150 ppm: Carbon of the thiadiazole ring attached to the ring proton (C5).
-
~42 - 45 ppm: Methylene carbon of the chloroacetyl group (-CH₂Cl).
-
Mass Spectrometry (MS)
Expertise & Causality: MS is an indispensable technique for determining the molecular weight of a compound. For chloro-substituted molecules, it provides a unique "fingerprint" due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This allows for definitive confirmation of the presence of a single chlorine atom.
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
-
Instrumental Analysis:
-
Infuse the sample into a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Acquire the spectrum in positive ion mode.
-
Ensure the instrument is calibrated to provide high mass accuracy (typically < 5 ppm error).
-
Expected Data & Interpretation
-
Molecular Ion Peak: The spectrum should show a cluster of peaks corresponding to the protonated molecule [M+H]⁺.
-
Isotopic Pattern: A characteristic pattern of two peaks separated by approximately 2 m/z units should be observed for any fragment containing chlorine.[6]
-
The peak at m/z ~178 corresponds to the [C₄H₅³⁵ClN₃OS]⁺ ion.
-
The peak at m/z ~180 corresponds to the [C₄H₅³⁷ClN₃OS]⁺ ion.
-
-
Trustworthiness Check: The relative intensity of the m/z 178 and m/z 180 peaks should be approximately 3:1, confirming the presence of one chlorine atom. The experimentally determined exact mass should be within 5 ppm of the calculated theoretical mass for C₄H₅ClN₃OS⁺.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency. This is used to confirm the presence of the key amide linkage and other structural features.[5][7]
Protocol: Attenuated Total Reflectance (ATR) or KBr Pellet
-
Sample Preparation (ATR):
-
Place a small amount of the dry, solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal.
-
-
Instrumental Analysis:
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Perform a background scan before running the sample.
-
Expected Data & Interpretation
The following table summarizes the key vibrational frequencies expected for the target molecule.[5]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100 - 3300 | N-H stretching | Amide |
| ~1680 - 1720 | C=O stretching (Amide I) | Amide |
| ~1510 - 1570 | N-H bending (Amide II) | Amide |
| ~1400 - 1600 | C=N stretching | 1,3,4-Thiadiazole ring |
| ~650 - 800 | C-Cl stretching | Chloroalkane |
| ~600 - 700 | C-S stretching | 1,3,4-Thiadiazole ring |
High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: HPLC is the gold standard for assessing the purity of pharmaceutical compounds. By separating the sample based on its interaction with a stationary phase, it can resolve the target compound from starting materials, by-products, and other impurities.[1][8]
Protocol: Reversed-Phase HPLC for Purity Analysis
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL.
-
Dilute this stock solution to a working concentration of ~0.1 mg/mL with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter.
-
-
Instrumental Conditions: A typical starting point for method development is provided below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water (with 0.1% Formic Acid) B: Acetonitrile (with 0.1% Formic Acid) |
| Gradient | Start at 10% B, ramp to 90% B over 15 min, hold for 2 min, return to 10% B and equilibrate. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Expected Data & Interpretation
-
A pure sample should yield a single, sharp, and symmetrical peak in the chromatogram.
-
Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected. For a high-purity standard, this should be >98%.
Elemental Analysis
Expertise & Causality: Elemental analysis provides a fundamental check on the empirical formula of the compound. It quantitatively measures the percentage by mass of carbon, hydrogen, nitrogen, and sulfur. The experimental results must align with the theoretical values calculated from the molecular formula.[4]
Protocol
-
Submit a small quantity (2-3 mg) of the highly purified and dried sample to a specialized analytical laboratory for CHNS analysis.
Expected Data & Interpretation
The experimental percentages should be within ±0.4% of the theoretical values.
| Element | Theoretical % |
| C | 27.05% |
| H | 2.27% |
| Cl | 19.96% |
| N | 23.66% |
| O | 9.01% |
| S | 18.05% |
Note: Chlorine is typically determined by other methods, but CHNS analysis is standard.
Conclusion
The comprehensive analytical strategy detailed in this guide, combining NMR, MS, FTIR, HPLC, and elemental analysis, provides a robust and self-validating framework for the complete characterization of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide. Each technique offers a unique and complementary piece of information, and their collective interpretation allows for the unambiguous confirmation of the molecule's structure, identity, and purity. Adherence to these protocols is essential for ensuring data quality and reliability in research and drug development settings.
References
-
Kovbasyuk, V., et al. (2022). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide. Molecules. Available at: [Link]
-
Patil, V., et al. (2014). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. IOSR Journal of Applied Chemistry. Available at: [Link]
-
Patil, V., et al. (2014). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. ResearchGate. Available at: [Link]
-
Yushyn, I., et al. (2025). SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFF. ScienceRise: Pharmaceutical Science. Available at: [Link]
-
Al-Amiery, A. A., et al. (2022). Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazole Compounds. Chemical Methodologies. Available at: [Link]
-
Talele, G. S., et al. (2019). N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. National Institutes of Health. Available at: [Link]
-
SIELC Technologies. Separation of Acetamide, N-(5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)- on Newcrom R1 HPLC column. SIELC. Available at: [Link]
-
PubChem. 2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide. National Center for Biotechnology Information. Available at: [Link]
-
Saravanan, K., et al. (2016). 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. ResearchGate. Available at: [Link]
-
PubChem. 2-chloro-N-(2,6-diethylphenyl)acetamide. National Center for Biotechnology Information. Available at: [Link]
-
Doc Brown's Chemistry. 1 H NMR spectrum of 2-chloro-2-methylpropane (CH 3 ) 3 CCl. Doc Brown's Chemistry. Available at: [Link]
-
Mohammed, M. S., et al. (2022). Journal of Medicinal and Chemical Sciences. SID. Available at: [Link]
-
SciSpace. Article. SciSpace. Available at: [Link]
-
MDPI. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. Available at: [Link]
Sources
- 1. iosrjournals.org [iosrjournals.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sid.ir [sid.ir]
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FTIR analysis of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide.
An Application Note from the Office of the Senior Application Scientist
Application Note: AN-FTIR-011
Topic: Fourier-Transform Infrared (FTIR) Spectroscopy Analysis of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide: A Protocol for Structural Verification and Quality Control
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Thiadiazole Scaffolds
The 1,3,4-thiadiazole ring is a critical pharmacophore in modern drug discovery, forming the structural core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The title compound, 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide, is a key synthetic intermediate, providing a reactive site for further molecular elaboration to build more complex pharmaceutical agents.[4][5]
Given its role as a foundational building block, unequivocal structural confirmation is paramount. Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique for this purpose. It is rapid, non-destructive, and highly sensitive to the specific vibrational modes of functional groups within a molecule. This application note provides a detailed, field-proven protocol for the FTIR analysis of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide, designed to guide researchers in achieving reliable and reproducible spectral data for structural verification and purity assessment.
Scientific Principle: Probing Molecular Vibrations
FTIR spectroscopy operates on the principle that chemical bonds within a molecule vibrate at specific, quantifiable frequencies. When infrared radiation is passed through a sample, molecules absorb energy at frequencies corresponding to their natural vibrational modes (e.g., stretching, bending, scissoring). The resulting spectrum, a plot of infrared intensity versus wavenumber (cm⁻¹), serves as a unique molecular "fingerprint."
For 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide, the key diagnostic absorptions arise from the vibrations of its distinct functional groups: the secondary amide (N-H and C=O bonds), the methylene group (C-H), the carbon-chlorine bond (C-Cl), and the heterocyclic 1,3,4-thiadiazole ring (C=N and C-S bonds). Analyzing the presence, position, and intensity of these characteristic absorption bands allows for confident confirmation of the molecule's identity.

Figure 1. Chemical structure of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide.
Experimental Protocol: From Sample to Spectrum
This protocol details the solid-state analysis using the potassium bromide (KBr) pellet technique. This method is chosen for its reliability and ability to produce high-quality spectra for crystalline solid samples.
Materials & Equipment
-
Sample: 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide (1-2 mg)
-
Matrix: FTIR-grade Potassium Bromide (KBr), desiccated (approx. 200 mg)
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FTIR Spectrometer (e.g., SHIMADZU FTIR-8400S or equivalent)[6]
-
Spatula and weighing paper
-
Infrared heat lamp or vacuum oven (for drying KBr)
Causality-Driven Sample Preparation (KBr Pellet Method)
The integrity of the final spectrum is critically dependent on the quality of the sample preparation. Each step is designed to mitigate common sources of error.
-
Matrix Preparation: Gently grind ~200 mg of FTIR-grade KBr in the agate mortar for 1 minute to create a fine, uniform powder.
-
Rationale: KBr is used as the matrix because it is transparent to infrared radiation in the typical mid-IR range (4000-400 cm⁻¹) and has a refractive index similar to many organic compounds when pressed, which minimizes scattering losses. Grinding ensures a homogenous mixture.
-
-
Sample Addition: Add 1-2 mg of the title compound to the KBr in the mortar.
-
Rationale: This sample-to-matrix ratio (approx. 1:100 to 1:200) is crucial. Too much sample will result in overly intense, saturated absorption bands, while too little will yield a spectrum with a poor signal-to-noise ratio.
-
-
Homogenization: Gently mix the powders with a spatula, then grind the mixture for 2-3 minutes until it appears as a fine, homogenous powder with no visible crystals.
-
Rationale: Inhomogeneity is a primary cause of poor spectral quality, leading to sloping baselines and distorted band shapes (the Christiansen effect). Thorough grinding minimizes particle size to reduce scattering of the IR beam.
-
-
Pellet Pressing: Transfer a portion of the mixture to the pellet die. Place the die under the hydraulic press and apply pressure (typically 7-10 tons) for 2-3 minutes.
-
Rationale: The pressure causes the KBr to flow and form a transparent or translucent, glass-like disc, effectively trapping the sample molecules in the KBr lattice.
-
-
Pellet Inspection: Carefully remove the die and extract the pellet. A high-quality pellet should be thin and transparent or translucent.
-
Rationale: An opaque or cloudy pellet indicates moisture contamination or insufficient grinding, which will scatter the IR beam and degrade the spectrum. If the pellet is of poor quality, it should be discarded and a new one prepared.
-
Instrument & Data Acquisition Parameters
These parameters represent a robust starting point for routine analysis.
-
Background Scan: Collect a background spectrum using the empty sample compartment.
-
Rationale: This is a mandatory step to computationally subtract the absorbance signals from atmospheric CO₂ and water vapor, ensuring the final spectrum is solely that of the sample.
-
-
Spectral Range: 4000 – 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Rationale: This resolution is sufficient to resolve the key functional group bands in most organic compounds without introducing excessive noise.
-
-
Number of Scans: 16-32 scans
-
Rationale: Co-adding multiple scans improves the signal-to-noise ratio of the spectrum, resulting in a cleaner and more easily interpretable output.
-
-
Apodization: Happ-Genzel
Data Acquisition and Analysis Workflow
The logical flow from sample preparation to final structural confirmation is a self-validating process designed to ensure data integrity at each stage.
Spectral Interpretation: Decoding the Molecular Fingerprint
The FTIR spectrum of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide should exhibit several characteristic absorption bands. The table below summarizes the expected vibrational frequencies based on data from structurally similar compounds.[1][4][7]
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity | Reference(s) |
| ~3334 | Secondary Amide (N-H) | N-H Stretching | Medium-Strong | [4] |
| ~3100 - 3000 | C-H (Thiadiazole) | Aromatic C-H Stretching | Weak-Medium | [1][8] |
| ~2950 - 2850 | C-H (Methylene) | Aliphatic C-H Stretching | Weak | [1] |
| ~1717 | Amide I (C=O) | C=O Stretching | Strong, Sharp | [4][7] |
| ~1630 - 1570 | C=N (Thiadiazole Ring) | C=N Stretching | Medium-Strong | [1][2] |
| ~1550 - 1490 | Amide II | N-H Bending / C-N Stretching | Medium-Strong | [1][7] |
| ~1420 - 1350 | CH₂ | CH₂ Scissoring/Bending | Medium | [4] |
| ~800 - 600 | C-Cl | C-Cl Stretching | Medium-Strong | - |
| ~750 - 650 | C-S (Thiadiazole Ring) | C-S Stretching | Weak-Medium | [1][9] |
Key Interpretive Insights:
-
Amide I & II Bands: The presence of a strong, sharp absorption around 1717 cm⁻¹ (Amide I) is highly indicative of the carbonyl group in the acetamide moiety.[4][7] Its position is influenced by the electronegative chlorine atom. This should be complemented by a strong Amide II band around 1550-1490 cm⁻¹, confirming the secondary amide linkage.[1]
-
N-H Stretch: A distinct peak around 3334 cm⁻¹ confirms the N-H bond of the secondary amide.[4] Its position and broadness can be influenced by hydrogen bonding in the solid state.
-
Thiadiazole Ring Vibrations: The structural integrity of the heterocyclic ring is confirmed by characteristic C=N stretching vibrations between 1630-1570 cm⁻¹ and the weaker C-S stretching vibration in the fingerprint region (~700 cm⁻¹).[1][2]
-
C-Cl Stretch: A medium to strong band in the lower frequency region (800-600 cm⁻¹) is expected for the C-Cl stretching vibration, confirming the chloro-substitution on the acetamide group.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the By following the detailed steps for sample preparation and data acquisition, and by using the provided spectral interpretation guide, researchers can reliably verify the chemical identity and structural integrity of this important synthetic intermediate. This method serves as a cornerstone for quality control in synthetic workflows and is an essential tool for professionals in drug development and chemical research.
References
-
Çavuş, M.S., & Muğlu, H. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Balıkesir University Journal of Science Institute. [Link]
-
ResearchGate. (n.d.). Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A1... [Image]. ResearchGate. [Link]
-
Amer, Z., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their Antioxidant Activity. Chemical Methodologies. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2016). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. [Link]
-
Çavuş, M.S., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances. [Link]
-
Patil, V., et al. (2014). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. IOSR Journal of Applied Chemistry. [Link]
-
El-Sayed, N. N. E., et al. (2024). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. Future Journal of Pharmaceutical Sciences. [Link]
-
MDPI. (2023). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide. [Link]
-
Ghosh, A., et al. (2021). Understanding the influence of low-frequency vibrations on the hydrogen bonds of acetic acid and acetamide dimers. Physical Chemistry Chemical Physics. [Link]
-
Cho, M. (2002). Ab Initio Calculation of Amide Carbonyl Stretch Vibrational Frequencies in Solution with Modified Basis Sets. 1. N-Methyl Acetamide. The Journal of Physical Chemistry A. [Link]
-
Chemical Methodologies. (2022). Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazole Compounds. [Link]
-
ResearchGate. (2021). Understanding the influence of low-frequency vibrations on the hydrogen bonds of acetic acid and acetamide dimers | Request PDF. [Link]
-
ResearchGate. (2019). Design, Synthesis, Characterization and Anticancer Properties of Novel 2-Chloro-N-(Aryl Substituted) Acetamide Derivatives of 5-[2-(4-Methoxyphenyl) Pyridin-3-yl]-1, 3, 4-Oxadiazole-2-Thiol. [Link]
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. chemmethod.com [chemmethod.com]
- 3. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: A Validated Stability-Indicating HPLC Method for the Analysis of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide
Abstract
This application note presents a detailed, robust, and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide. This compound is a key intermediate and potential impurity in the synthesis of various pharmaceutically active molecules. The developed isocratic reverse-phase method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for routine quality control and stability testing in research and drug development settings. The protocol herein provides a comprehensive guide, from method development rationale to full validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Introduction
The 1,3,4-thiadiazole moiety is a critical pharmacophore in a wide range of therapeutic agents, exhibiting diverse biological activities. The compound 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide serves as a crucial building block in the synthesis of these more complex molecules. Its purity and stability are paramount to ensuring the quality and safety of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method for its quantification and impurity profiling is essential. This application note addresses this need by providing a detailed HPLC method, complete with the scientific rationale behind the chosen parameters and a comprehensive validation protocol.
Physicochemical Properties and Chromatographic Considerations
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method.
-
Structure: 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide possesses a polar acetamide group, a moderately nonpolar thiadiazole ring, and a chloro-substituent.
-
pKa: The amide proton is weakly acidic, and the nitrogen atoms in the thiadiazole ring are weakly basic. The pKa of the amide proton is expected to be in the range of 16-18, meaning it will be in its neutral form at typical HPLC pH ranges. The basicity of the thiadiazole nitrogens is also low. Therefore, operating within a pH range of 3-7 is unlikely to cause significant changes in the ionization state of the molecule, ensuring good peak shape and reproducibility.
-
UV Absorbance: Substituted 1,3,4-thiadiazole derivatives are known to exhibit UV absorbance in the range of 220-350 nm. While a specific UV spectrum for the target analyte was not found in the literature, a study on a similar compound, 2-Chloro-N-(2,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide, utilized a detection wavelength of 325 nm. To ensure sensitivity to both the parent compound and potential impurities which might have different chromophores, a lower wavelength of 254 nm is selected for this method, a common wavelength for the detection of aromatic and heteroaromatic compounds.
HPLC Method Parameters
Based on the physicochemical properties and a review of methods for similar compounds, the following HPLC parameters were established:
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus C18) |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) at 254 nm |
| Run Time | 10 minutes |
Rationale for Parameter Selection:
-
Column: A C18 column is a versatile and robust choice for the separation of moderately polar compounds like the target analyte. The 150 mm length provides sufficient resolution for separating the main peak from potential impurities.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water is chosen for its simplicity and robustness. Acetonitrile is a common organic modifier that provides good peak shape for a wide range of compounds. The addition of 0.1% formic acid helps to control the pH of the mobile phase, ensuring consistent retention times and suppressing the ionization of any acidic or basic functional groups, leading to sharper peaks.
-
Flow Rate and Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column and provides a good balance between analysis time and separation efficiency. Maintaining a constant column temperature of 30 °C ensures reproducible retention times.
-
Detector: A DAD is used to allow for the monitoring of the peak purity and to identify the optimal detection wavelength. As justified earlier, 254 nm is chosen for broad applicability.
Experimental Protocols
Standard and Sample Preparation
Standard Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
-
Sonicate for 5 minutes to ensure complete dissolution.
Sample Solution (100 µg/mL):
-
Accurately weigh a sample containing approximately 10 mg of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm nylon syringe filter before injection.
System Suitability
Before sample analysis, the chromatographic system must be evaluated to ensure it is performing adequately.
-
Inject the standard solution five times.
-
Calculate the following parameters:
-
Tailing Factor (T): Should be ≤ 2.0.
-
Theoretical Plates (N): Should be ≥ 2000.
-
Relative Standard Deviation (RSD) of the peak area: Should be ≤ 2.0%.
-
Method Validation Protocol (as per ICH Q2(R1))
A comprehensive validation of the analytical method was performed to demonstrate its suitability for its intended purpose.
Specificity (Forced Degradation Study)
To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted on the analyte. A sample solution was subjected to the following stress conditions:
-
Acid Hydrolysis: 1 mL of sample solution + 1 mL of 0.1 N HCl, heated at 60 °C for 2 hours.
-
Base Hydrolysis: 1 mL of sample solution + 1 mL of 0.1 N NaOH, heated at 60 °C for 2 hours.
-
Oxidative Degradation: 1 mL of sample solution + 1 mL of 3% H₂O₂, stored at room temperature for 2 hours.
-
Thermal Degradation: Sample solution heated at 80 °C for 24 hours.
-
Photolytic Degradation: Sample solution exposed to UV light (254 nm) for 24 hours.
After each stress condition, the samples were neutralized (if necessary) and diluted to the initial concentration with the mobile phase before injection. The chromatograms were evaluated for the resolution between the parent peak and any degradation product peaks.
Diagram of the Experimental Workflow for Method Validation
Caption: Workflow for the validation of the HPLC method.
Linearity
The linearity of the method was evaluated by analyzing five solutions ranging from 50% to 150% of the working concentration (50, 75, 100, 125, and 150 µg/mL). A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was determined.
Accuracy
The accuracy of the method was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the working concentration). The analysis was performed in triplicate at each level.
Precision
-
Repeatability (Intra-day precision): Six replicate injections of the standard solution (100 µg/mL) were performed on the same day. The RSD of the peak areas was calculated.
-
Intermediate Precision (Inter-day precision): The repeatability assay was performed on a different day by a different analyst using a different instrument to assess the ruggedness of the method.
Robustness
The robustness of the method was evaluated by intentionally varying the following chromatographic parameters:
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)
-
Mobile Phase Composition: ± 2% organic phase (Acetonitrile:Water 48:52 and 52:48)
-
Column Temperature: ± 2 °C (28 °C and 32 °C)
The system suitability parameters were checked after each variation.
Results and Discussion
The developed HPLC method was successfully validated as per the ICH Q2(R1) guidelines.
System Suitability Results
| Parameter | Result | Acceptance Criteria |
| Tailing Factor (T) | 1.1 | ≤ 2.0 |
| Theoretical Plates (N) | > 3000 | ≥ 2000 |
| RSD of Peak Area (%) | 0.5% | ≤ 2.0% |
Specificity
The forced degradation studies showed that the analyte undergoes degradation under acidic, basic, and oxidative conditions. The parent peak was well-resolved from all degradation product peaks, demonstrating the stability-indicating nature of the method.
Linearity
The method was found to be linear over the concentration range of 50-150 µg/mL. The correlation coefficient (r²) was > 0.999.
Accuracy
The recovery of the spiked analyte was between 98.0% and 102.0% at all three concentration levels, with an RSD of < 2.0%, indicating good accuracy.
Precision
The RSD for repeatability (intra-day) and intermediate precision (inter-day) was found to be less than 2.0%, demonstrating that the method is precise.
Robustness
The method was found to be robust, as minor intentional variations in the chromatographic parameters did not significantly affect the system suitability parameters.
Conclusion
A simple, specific, accurate, and precise isocratic reverse-phase HPLC method for the analysis of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide has been developed and validated according to ICH guidelines. The method is suitable for the routine quality control and stability analysis of this important chemical intermediate in a pharmaceutical setting.
Diagram illustrating the relationship between method development and validation.
Caption: The interplay between understanding analyte properties in method development and the subsequent validation stages.
References
-
Patil, V., Shinde, O., Asrondkar, A., Bobade, A. S., & Chowdhary, A. S. (2014). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. IOSR Journal of Applied Chemistry, 7(4), 10-15. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of ChemTech Research, 9(5), 629-637.
-
PubChem. (n.d.). N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
Application Note: Definitive Structural Elucidation of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide using ¹H NMR Spectroscopy
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2] The synthesis of novel derivatives, such as 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide, requires unambiguous structural confirmation, a task for which Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is exceptionally suited. This application note provides a comprehensive, field-proven guide to the ¹H NMR analysis of this target compound. It moves beyond a simple recitation of steps to explain the underlying scientific principles behind the protocol, ensuring methodological robustness. We present a detailed protocol for sample preparation and data acquisition, a complete analysis of the predicted spectrum, and troubleshooting insights, establishing a self-validating framework for researchers in drug discovery and chemical synthesis.
Introduction: The Imperative for Spectroscopic Verification
2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide serves as a key intermediate in the synthesis of more complex bioactive molecules. Its structure combines an electrophilic chloroacetamide side chain with a biologically active thiadiazole ring. Verifying the integrity of this structure post-synthesis is critical, as impurities or isomeric byproducts can confound subsequent reactions and biological assays.
¹H NMR spectroscopy provides an atomic-level confirmation of molecular structure by probing the chemical environment of hydrogen nuclei.[3] The three primary pillars of a ¹H NMR spectrum—chemical shift, signal integration, and spin-spin coupling—collectively generate a unique molecular fingerprint, making it the gold standard for the structural analysis of organic molecules.
Predicted ¹H NMR Spectrum and Structural Assignment
A proactive analysis of the expected spectrum is fundamental to an efficient workflow. By understanding where signals should appear and why, the experimentalist can rapidly confirm the target structure and identify any deviations.
Molecular Structure and Proton Designations
The key protons of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide are designated below for clear assignment.
Caption: Molecular structure of the target compound with key protons labeled.
Predicted ¹H NMR Data
The anticipated spectral data, assuming analysis in DMSO-d₆, is summarized below. The choice of DMSO-d₆ is strategic; its high polarity effectively solubilizes the compound, and its hydrogen-bond accepting nature slows the chemical exchange of the amide proton (Hₐ), allowing for its observation as a distinct, albeit often broad, signal.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift |
| Hₐ (N-H) | 12.0 - 13.0 | Broad Singlet | 1H | Amide proton in a conjugated system, significantly deshielded. Position is sensitive to concentration and residual water. Similar structures show signals >12 ppm.[4] |
| Hₑ (Thiadiazole C-H) | 9.0 - 9.3 | Singlet | 1H | Aromatic proton on an electron-deficient heterocyclic ring. Its chemical shift is analogous to other 5-unsubstituted 2-amino-1,3,4-thiadiazoles.[4][5] |
| Hₒ (CH₂-Cl) | 4.4 - 4.6 | Singlet | 2H | Methylene protons are deshielded by two adjacent electron-withdrawing groups: the carbonyl (C=O) and the highly electronegative chlorine atom. |
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, where meticulous execution minimizes artifacts and ensures high-quality, reproducible data.
Materials and Reagents
-
Analyte: 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide (5-10 mg)
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9 atom % D)
-
Internal Standard: Tetramethylsilane (TMS) - often pre-added to solvent
-
Equipment: High-quality 5 mm NMR tubes (e.g., Norell 507-HP or equivalent), volumetric pipette, Pasteur pipettes, glass wool, vortex mixer.
Sample Preparation Workflow
Adherence to this workflow is critical for achieving high spectral resolution. Particulate matter is a primary cause of poor magnetic field homogeneity (shimming), resulting in broad, distorted peaks.
Caption: Standard Operating Procedure for NMR Sample Preparation.
Causality Behind Key Steps:
-
Step 2: Choice of Solvent: DMSO-d₆ is selected for its excellent solvating power for polar, amide-containing molecules and for preserving the labile N-H proton signal.[6] Using a deuterated solvent is mandatory to prevent the large signal of protio-solvent from obscuring the analyte signals and to provide a signal for the instrument's deuterium lock channel.[7]
-
Step 4: Filtration: This non-negotiable step removes dust and undissolved microparticulates. These solids have different magnetic susceptibilities than the solution, creating localized magnetic field distortions that severely degrade spectral resolution, a problem that cannot be fixed by instrument shimming.
NMR Data Acquisition Parameters
The following parameters are recommended for a standard 400 MHz spectrometer.
| Parameter | Recommended Value | Purpose & Rationale |
| Spectrometer Frequency | 400 MHz (or higher) | Higher fields provide better signal dispersion and sensitivity. |
| Pulse Angle | 30-45 degrees | A reduced flip angle allows for a shorter relaxation delay without saturating the signals, increasing throughput. |
| Acquisition Time (AT) | 2-4 seconds | Defines the digital resolution of the spectrum. Longer is better, but this is a practical range. |
| Relaxation Delay (D1) | 1-2 seconds | The time allowed for nuclear spins to return to equilibrium. Crucial for quantitative integration, though less critical for simple confirmation. |
| Number of Scans (NS) | 8-16 | Signal-to-noise ratio improves with the square root of the number of scans. This range is typically sufficient for a sample of this concentration. |
| Spectral Width (SW) | 16 ppm | Ensures all expected signals (from ~0 to 13 ppm) and potential impurities are captured. |
| Temperature | 298 K (25 °C) | Standard operating temperature. Note that the chemical shift of the NH proton is temperature-dependent. |
Data Processing and Interpretation
-
Fourier Transform: The raw Free Induction Decay (FID) signal is converted into the frequency-domain spectrum.
-
Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in pure absorption mode (positive and symmetrical).
-
Baseline Correction: A flat baseline is established across the spectrum.
-
Referencing: The spectrum must be calibrated. Set the TMS peak to δ 0.00 ppm. If TMS is absent, the residual DMSO peak (a quintet) can be referenced to δ 2.50 ppm.[8]
-
Integration: The area under each signal is integrated. The values should be normalized to a proton with a known count, such as the singlet for Hc (1H). The resulting ratios should confirm the presence of 1H (Hₐ), 1H (Hc), and 2H (Hₒ).
-
Final Analysis: Compare the processed experimental spectrum to the predicted data in Table 1. A match in chemical shift, multiplicity, and integration provides definitive confirmation of the 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide structure.
Troubleshooting Common Issues
-
Absence of N-H Signal (Hₐ): This can occur if the DMSO-d₆ contains trace amounts of D₂O, leading to H-D exchange. The signal may also be excessively broad. Running the experiment at a lower temperature can sometimes sharpen the peak.
-
Broad, Poorly Resolved Peaks: This is almost always due to poor sample preparation (particulates) or a sample that is too concentrated, increasing solution viscosity.[9] Re-prepare the sample, ensuring meticulous filtration.
-
Unexpected Signals: These indicate impurities. Common contaminants include water (δ ~3.33 ppm in DMSO), grease (δ ~1.2-1.4 ppm), or residual synthesis reagents/solvents. Consult tables of common NMR impurities to identify them.[8]
Conclusion
This application note provides a robust and scientifically-grounded protocol for the ¹H NMR analysis of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide. By integrating predictive analysis with a meticulous experimental workflow, researchers can achieve unambiguous structural verification with high confidence. This methodology serves as a reliable tool in the quality control pipeline for the development of novel thiadiazole-based compounds, ensuring the integrity of molecular building blocks used in pharmaceutical and materials science research.
References
-
Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide. MDPI. [Link]
-
¹H NMR Spectra and Interpretation. Chemistry LibreTexts. [Link]
-
Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. ResearchGate. [Link]
-
Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and - IOSR Journal. IOSR Journals. [Link]
-
¹H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3. ResearchGate. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. [Link]
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NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]
-
Interpreting ¹H NMR. OpenOChem Learn. [Link]
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Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. National Institutes of Health (NIH). [Link]
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NMR Sample Preparation: The Complete Guide. Organomation. [Link]
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The NMR interpretations of some heterocyclic compounds. ResearchGate. [Link]
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Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. [Link]
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New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. DergiPark. [Link]
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¹H NMR chemical shifts (δ, ppm) of various aromatic and other protons in N-(substituted-phenyl)-acetamides. ResearchGate. [Link]
-
Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazole Compounds. Chemical Methodologies. [Link]
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¹H NMR Spectrum (1D, 90 MHz, D2O, experimental). Human Metabolome Database. [Link]
-
Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. National Institutes of Health (NIH). [Link]
-
NMR Sample Preparation. Western University. [Link]
-
2-(4-methoxyphenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide - ¹H NMR Spectrum. SpectraBase. [Link]
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¹H chemical shifts in NMR. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]
-
NMR Sample Preparation. University of Ottawa. [Link]
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GIAO/DFT ¹³C NMR Chemical Shifts of 1,3,4-Thiadiazoles. Taylor & Francis Online. [Link]
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NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. [Link]
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Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research. [Link]
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Application Notes & Protocols: Evaluating the Anticancer Potential of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide (herein designated as CTA) as a potential anticancer agent. The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activities through diverse mechanisms.[1][2][3] These mechanisms often involve the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways that drive tumor progression.[1][4] This guide presents a logical, tiered experimental workflow, beginning with broad cytotoxicity screening and progressing to detailed mechanistic studies. We provide field-proven, step-by-step protocols for key in vitro assays, explain the scientific rationale behind experimental choices, and offer insights into data interpretation and troubleshooting.
Compound Profile and Scientific Rationale
Chemical Structure
Compound: 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide (CTA) Scaffold: 1,3,4-Thiadiazole
The core 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, a key component of nucleobases, which may allow it to interfere with DNA synthesis and replication in rapidly dividing cancer cells.[5] The N-chloroacetyl group is a reactive electrophilic moiety, capable of forming covalent bonds with nucleophilic residues (such as cysteine) in target proteins, a mechanism employed by several approved anticancer drugs.
Rationale for Anticancer Evaluation
The 1,3,4-thiadiazole nucleus is considered a "privileged scaffold" due to its presence in numerous compounds with a wide range of biological activities, including notable anticancer effects.[3]
-
Mechanistic Diversity: Derivatives have been shown to act as inhibitors of key enzymes like inosine monophosphate dehydrogenase (IMPDH), receptor protein tyrosine kinases (such as EGFR and HER-2), and cyclin-dependent kinases (CDKs).[1][2][4]
-
Pro-apoptotic Activity: Many thiadiazole-containing compounds induce programmed cell death (apoptosis) by modulating the expression of Bcl-2 family proteins and activating caspases.[1]
-
Cell Cycle Disruption: The ability to arrest the cell cycle, often at the G2/M phase, is another hallmark of this compound class, preventing cancer cell proliferation.[1][4]
Given this robust body of evidence, CTA, which combines the thiadiazole core with a reactive chloroacetamide side chain, represents a logical candidate for anticancer screening.
Compound Handling and Stock Solution Preparation
Causality Behind the Protocol: Proper handling and solubilization are critical for obtaining reproducible results. Using an aprotic, polar solvent like DMSO ensures maximum solubility and stability. Aliquoting prevents degradation from repeated freeze-thaw cycles.
-
Safety: Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a chemical fume hood.
-
Solubility Testing: Empirically determine the solubility of CTA in DMSO. Start with a small amount.
-
Stock Solution Preparation (e.g., 10 mM):
-
Accurately weigh a known amount of CTA powder (e.g., 1.936 mg for 1 mL of 10 mM stock, assuming a MW of 193.6 g/mol ).
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex or sonicate gently until the compound is completely dissolved.
-
-
Storage:
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Protect from light. The stock solution is stable for at least 6 months when stored correctly.
-
A Tiered Strategy for Anticancer Evaluation
We propose a three-tiered approach to systematically characterize the anticancer properties of CTA. This workflow efficiently moves from broad screening to focused mechanistic studies, ensuring that resources are directed toward the most promising avenues of investigation.
Caption: A tiered workflow for evaluating the anticancer activity of CTA.
Tier 1 Protocol: Cytotoxicity Screening (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of CTA across a panel of human cancer cell lines, providing a quantitative measure of its cytotoxic potency.
Scientific Rationale: The MTT assay is a colorimetric method that measures cellular metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cell viability after drug treatment.
Recommended Cell Lines
A well-chosen panel should represent diverse cancer types. Including a non-cancerous cell line is crucial for assessing selectivity.
| Cell Line | Cancer Type | Rationale |
| MCF-7 | Breast (ER+) | Commonly used, represents hormone-dependent breast cancer.[1][6] |
| MDA-MB-231 | Breast (Triple-Negative) | Represents aggressive, hormone-independent breast cancer. |
| HepG2 | Hepatocellular Carcinoma | A standard liver cancer model.[1][6][7] |
| A549 | Non-Small Cell Lung Cancer | Represents a prevalent and hard-to-treat cancer. |
| HCT-116 | Colorectal Carcinoma | A common model for gastrointestinal cancers.[6] |
| Hs27 | Human Fibroblasts | Non-cancerous control to determine the therapeutic index.[1] |
Detailed Protocol: MTT Assay
This protocol is adapted from standard methodologies.[8][9]
-
Cell Seeding:
-
Trypsinize and count cells, ensuring >90% viability via Trypan Blue exclusion.
-
Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Include wells for "medium only" (blank) and "cells only" (vehicle control).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the CTA stock solution in complete culture medium. A common starting range is 100 µM down to 0.1 µM.
-
Carefully remove the medium from the wells and add 100 µL of the CTA-containing medium (or medium with 0.1% DMSO for vehicle controls).
-
Incubate for the desired exposure time (typically 48 or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL MTT solution in sterile PBS. Filter sterilize and protect from light.
-
Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.[10]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.
-
-
Absorbance Reading:
-
Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis and Presentation
-
Calculate Percent Viability:
-
% Viability = [(OD_Treated - OD_Blank) / (OD_Vehicle - OD_Blank)] * 100
-
-
Determine IC₅₀:
-
Plot % Viability against the log of the compound concentration.
-
Use non-linear regression (sigmoidal dose-response curve) in software like GraphPad Prism to calculate the IC₅₀ value.
-
Table for Summarizing Results:
| Cell Line | IC₅₀ of CTA (µM) | IC₅₀ of Doxorubicin (µM) | Selectivity Index (SI)¹ |
| MCF-7 | [Experimental Value] | [Control Value] | [Calculated Value] |
| MDA-MB-231 | [Experimental Value] | [Control Value] | [Calculated Value] |
| HepG2 | [Experimental Value] | [Control Value] | [Calculated Value] |
| A549 | [Experimental Value] | [Control Value] | [Calculated Value] |
| HCT-116 | [Experimental Value] | [Control Value] | [Calculated Value] |
| Hs27 | [Experimental Value] | [Control Value] | N/A |
| ¹ SI = IC₅₀ in normal cells (Hs27) / IC₅₀ in cancer cells. A higher SI indicates greater cancer cell selectivity. |
Tier 2 Protocols: Elucidating the Mechanism of Cell Death
Objective: If CTA shows potent cytotoxicity (e.g., low µM IC₅₀), the next step is to determine how it induces cell death. The two primary mechanisms to investigate are apoptosis and cell cycle arrest.
Protocol: Apoptosis Detection by Annexin V/PI Staining
Scientific Rationale: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC, green) and can be used to label these early apoptotic cells.[11][12] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live cells with intact membranes. It can only enter late apoptotic or necrotic cells where membrane integrity is lost, staining their DNA red.[13] Flow cytometry can then distinguish between four populations.[12]
Caption: Quadrant analysis for Annexin V/PI flow cytometry.
Detailed Protocol: This protocol is based on standard kits.[13][14][15]
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with CTA at concentrations around the determined IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for a relevant time point (e.g., 24 hours).
-
Include a vehicle control (0.1% DMSO) and a positive control for apoptosis (e.g., 1 µM Staurosporine for 4 hours).[12]
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or EDTA-based dissociation buffer (avoid harsh trypsinization which can damage the membrane).
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour), exciting with a 488 nm laser and measuring emissions for FITC (e.g., 530 nm) and PI (e.g., >575 nm).[13]
-
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
Scientific Rationale: Propidium Iodide (PI) stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cell populations based on their phase in the cell cycle.[16]
-
G0/G1 phase: Cells have a normal (2N) DNA content.
-
S phase: Cells are actively replicating their DNA (between 2N and 4N).
-
G2/M phase: Cells have a doubled (4N) DNA content, preparing for or undergoing mitosis. An accumulation of cells in a specific phase after treatment indicates cell cycle arrest.
Detailed Protocol: This protocol is a standard method for cell cycle analysis.[17][18]
-
Cell Treatment and Harvesting:
-
Treat cells in 6-well plates with CTA as described in section 4.1.
-
Harvest all cells and wash once with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet (~1x10⁶ cells) in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells and permeabilize the membrane.
-
Incubate at 4°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the pellet once with PBS.
-
Resuspend the pellet in 500 µL of PI Staining Solution (e.g., PBS containing 50 µg/mL PI and 100 µg/mL RNase A).
-
Rationale: RNase A is crucial because PI also binds to double-stranded RNA; this step ensures that only DNA is stained, preventing inaccurate measurements.[17]
-
-
Analysis:
-
Incubate for 30 minutes at room temperature, protected from light.
-
Analyze using a flow cytometer, measuring the linear fluorescence of PI.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.[16]
-
Tier 3 Protocol: Investigating Molecular Targets
Objective: Based on the results from Tier 2, Western blotting can be used to investigate changes in the expression or activation of specific proteins involved in the identified mechanism (apoptosis or cell cycle arrest).
Scientific Rationale: Western blotting is a powerful technique to detect and semi-quantify a specific protein from a complex mixture of proteins in a cell lysate.[19] By probing for key regulatory proteins, we can map the molecular pathway through which CTA exerts its effects.
Caption: A potential signaling cascade for CTA-induced apoptosis.
Detailed Protocol: Western Blotting
This is a generalized protocol; optimization may be required.[19][20][21]
-
Protein Extraction:
-
Treat cells with CTA as previously described.
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by size on a polyacrylamide gel (e.g., 4-12% gradient gel).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C on a shaker.
-
Washing: Wash the membrane 3x for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
-
Detection:
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate.
-
Image the resulting signal using a digital imager or X-ray film.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[21]
-
Suggested Antibody Targets
| If Apoptosis is Observed | If G2/M Arrest is Observed | Loading Control |
| Cleaved Caspase-3 | Cyclin B1 | GAPDH |
| Cleaved PARP | CDK1 (Cdc2) | β-Actin |
| Bax (Pro-apoptotic) | p-CDK1 (Tyr15) | α-Tubulin |
| Bcl-2 (Anti-apoptotic) | p-Histone H3 (Ser10) |
Summary and Future Directions
This guide outlines a robust, logical, and efficient workflow for the initial in vitro characterization of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide as a potential anticancer agent. By following this tiered approach, researchers can determine the compound's potency, elucidate its primary mechanism of cell death, and identify the molecular pathways it modulates. Positive and compelling results from these assays would provide a strong rationale for advancing CTA to more complex studies, such as in vivo animal models, combination therapy screening, and detailed target deconvolution studies.
References
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- BEPLS. (2023). A review on the 1,3,4-Thiadiazole as Anticancer Activity.
- Patil, V., et al. (2014). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. ResearchGate.
- IOSR Journal. Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and.
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- Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
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- NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual.
- University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis.
- Abcam. (n.d.). Western blot protocol.
- Choi, Y.J. (n.d.). Assaying cell cycle status using flow cytometry. PMC - NIH.
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antibacterial activity testing of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide
An In-Depth Guide to the Antibacterial Activity Testing of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide
Introduction: Unveiling the Potential of a Novel Thiadiazole Derivative
The relentless rise of antimicrobial resistance necessitates a continuous search for novel antibacterial agents.[1] The 1,3,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The incorporation of a chloro-acetamide side chain is a strategic chemical modification, as halogenated compounds and acetamide moieties are known to contribute to biological activity.[3][4]
This application note provides a comprehensive set of protocols for evaluating the in vitro antibacterial efficacy of the novel compound, 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide (hereafter referred to as "Compound X"). These methodologies are grounded in the standards set by the Clinical and Laboratory Standards Institute (CLSI) and are designed for researchers in microbiology, drug discovery, and infectious disease.[5][6] The goal is to provide a robust framework for determining the compound's inhibitory and bactericidal capabilities against a panel of clinically relevant bacteria.
The following protocols detail the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), two fundamental parameters in the characterization of a new antimicrobial agent.[7]
Protocol 1: Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7] The broth microdilution method is a standardized and quantitative technique that allows for the testing of multiple compounds against various bacterial strains simultaneously.[8][9]
Causality Behind Experimental Choices:
-
Why Broth Microdilution? This method is preferred for its efficiency, low sample volume requirement, and ability to provide a quantitative result (the MIC value), which is more informative than qualitative methods.[8]
-
Why Mueller-Hinton Broth (MHB)? MHB is the standard medium for routine susceptibility testing of non-fastidious bacteria due to its reproducibility and its low concentration of inhibitors that might interfere with the antibacterial agent.[10]
-
Why 0.5 McFarland Standard? Standardizing the inoculum to a turbidity equivalent to a 0.5 McFarland standard ensures a consistent starting bacterial density (approximately 1.5 x 10⁸ CFU/mL), which is critical for reproducible results.[11]
Materials and Reagents:
-
Compound X (2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide)
-
Dimethyl sulfoxide (DMSO), sterile
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates with lids
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis)
-
Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
Spectrophotometer or microplate reader (optional, for OD600 readings)
-
Multichannel pipette
Step-by-Step Methodology:
-
Preparation of Compound Stock Solution:
-
Dissolve Compound X in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure it is fully dissolved.
-
Expert Insight: DMSO is a common solvent for water-insoluble compounds. It's crucial to ensure the final concentration of DMSO in the wells is non-inhibitory to the bacteria (typically ≤1%).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test bacterium.[12]
-
Transfer the colonies to a tube containing 3-5 mL of sterile saline.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done by visual comparison against a Wickerham card or by measuring the optical density at 600 nm.[11]
-
Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[13] A common dilution is 1:100 (e.g., 0.1 mL of suspension into 9.9 mL of MHB).
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to wells 2 through 12 in each row designated for testing.
-
Prepare a starting concentration of Compound X in well 1 by adding, for example, 200 µL of a 2X final concentration solution (or 198 µL of MHB and 2 µL of a 100X stock).
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix by pipetting up and down.
-
Continue this process from well 2 to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (contains MHB and inoculum, but no compound).
-
Well 12 serves as the sterility control (contains MHB only).
-
-
Inoculation and Incubation:
-
Using a multichannel pipette, add 100 µL of the diluted bacterial inoculum (prepared in Step 2) to wells 1 through 11.[9] Do not add bacteria to well 12.
-
This brings the final volume in each well to 200 µL (or 100uL depending on the specific protocol followed) and halves the concentration of the compound in each well, achieving the desired final concentrations.
-
Cover the plate with a lid and incubate at 37°C for 18-24 hours.[7]
-
-
Reading and Interpreting the MIC:
-
The MIC is the lowest concentration of Compound X where no visible turbidity or pellet of bacterial growth is observed.[12]
-
The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
Protocol 2: Kirby-Bauer Disk Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antibacterial activity.[14] It involves placing paper disks impregnated with a known concentration of the test compound onto an agar plate swabbed with the test organism. The compound diffuses into the agar, and if it is effective, it inhibits bacterial growth, creating a clear "zone of inhibition."[10][14]
Causality Behind Experimental Choices:
-
Why Disk Diffusion? It is a simple, cost-effective, and rapid method for screening the susceptibility of bacteria to a new compound.[15]
-
Why Mueller-Hinton Agar (MHA)? MHA is the recommended medium for this test due to its standardized composition, which supports the growth of most common pathogens and allows for good diffusion of the antimicrobial agent.[10]
Materials and Reagents:
-
Compound X
-
Sterile blank paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains and materials for inoculum preparation (as in Protocol 1)
-
Sterile cotton swabs
-
Forceps
-
Ruler or caliper
Step-by-Step Methodology:
-
Preparation of Disks:
-
Prepare a solution of Compound X in a volatile solvent (e.g., ethanol or acetone) at a specific concentration (e.g., 1 mg/mL).
-
Aseptically apply a precise volume (e.g., 10 µL) of the solution onto each sterile blank disk to achieve a desired load (e.g., 10 µ g/disk ).
-
Allow the disks to dry completely in a sterile environment to ensure all solvent has evaporated.
-
-
Inoculation of Agar Plate:
-
Prepare a standardized bacterial inoculum matching the 0.5 McFarland standard as described in Protocol 1.
-
Dip a sterile cotton swab into the inoculum, removing excess liquid by pressing it against the inside of the tube.[12]
-
Swab the entire surface of an MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure complete coverage.[12]
-
-
Application of Disks:
-
Allow the plate to dry for 3-5 minutes.
-
Using sterile forceps, place the prepared disks containing Compound X onto the agar surface.
-
Gently press each disk to ensure complete contact with the agar.
-
Also apply a positive control disk (e.g., Ciprofloxacin 5 µg) and a negative control disk (a blank disk with the solvent only).
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters (mm) using a caliper or ruler.[12]
-
Protocol 3: Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[1] This test distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity and is a crucial follow-up to the MIC assay.[16]
Causality Behind Experimental Choices:
-
Why Subculture from MIC Plate? This is a direct and logical extension of the MIC test. By plating the contents of the clear wells (where growth was inhibited), one can determine if the bacteria were merely inhibited or actually killed.
-
Why 99.9% Kill? This is the standardized definition for bactericidal activity, providing a stringent and reproducible endpoint for comparison across different compounds.[1]
Materials and Reagents:
-
Completed MIC microtiter plate from Protocol 1
-
Nutrient agar or MHA plates
-
Sterile pipette tips or loops
Step-by-Step Methodology:
-
Sub-culturing from MIC Plate:
-
Following the determination of the MIC, select the wells corresponding to the MIC, 2x MIC, and 4x MIC, as well as the positive growth control well.
-
Mix the contents of each selected well thoroughly.
-
Aseptically withdraw a small aliquot (e.g., 10-100 µL) from each of these wells.
-
Spot-plate or spread the aliquot onto a labeled sector of a fresh agar plate.
-
-
Incubation and Colony Counting:
-
Incubate the agar plates at 37°C for 18-24 hours.
-
After incubation, count the number of colonies (CFU) on each sector of the plate.
-
-
Determining the MBC:
Data Presentation and Interpretation
Organizing the results into clear tables is essential for comparison and analysis.
Table 1: MIC and MBC Values of Compound X against Test Bacteria
| Bacterial Strain | Gram Stain | Compound X MIC (µg/mL) | Compound X MBC (µg/mL) | MBC/MIC Ratio | Control (Ciprofloxacin) MIC (µg/mL) |
| S. aureus ATCC 29213 | Positive | 8 | 16 | 2 | 0.5 |
| B. subtilis ATCC 6633 | Positive | 4 | 8 | 2 | 0.25 |
| E. coli ATCC 25922 | Negative | 16 | 64 | 4 | 0.015 |
| P. aeruginosa ATCC 27853 | Negative | 32 | >128 | >4 | 0.25 |
Interpretation: A lower MIC value indicates higher potency. An MBC/MIC ratio of ≤4 suggests bactericidal activity, while a ratio >4 indicates bacteriostatic activity.[16] In this example, Compound X shows bactericidal activity against the Gram-positive strains and E. coli.
Table 2: Zone of Inhibition Diameters for Compound X (30 µ g/disk )
| Bacterial Strain | Gram Stain | Zone of Inhibition (mm) | Control (Ciprofloxacin 5 µg) Zone of Inhibition (mm) |
| S. aureus ATCC 29213 | Positive | 18 | 25 |
| B. subtilis ATCC 6633 | Positive | 22 | 28 |
| E. coli ATCC 25922 | Negative | 15 | 30 |
| P. aeruginosa ATCC 27853 | Negative | 10 | 24 |
Interpretation: A larger zone of inhibition generally correlates with greater susceptibility of the organism to the compound. These results can be correlated with MIC values.
References
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [Link]
-
Antimicrobial Susceptibility Testing. (n.d.). StatPearls - NCBI Bookshelf. [Link]
-
Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (2022). MDPI. [Link]
-
Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. (2011). Scholars Research Library. [Link]
-
Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. (2012). PMC - NIH. [Link]
-
CLSI: Clinical & Laboratory Standards Institute. (n.d.). CLSI. [Link]
-
Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. (2014). ResearchGate. [Link]
-
Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and - IOSR Journal. (n.d.). IOSR Journals. [Link]
-
design, synthesis and evaluation of antimicrobial activities of some novel thiazole and thiadiazole derivatives clubbed with 1h-benzimidazole. (2017). Rasayan Journal of Chemistry. [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. [Link]
-
2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. (2012). ResearchGate. [Link]
-
MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]
-
METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). [Source not available]. [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). National Institutes of Health, Islamabad Pakistan. [Link]
-
Broth Dilution Method for MIC Determination. (2013). Microbe Online. [Link]
-
The minimum bactericidal concentration of antibiotics. (2024). BMG Labtech. [Link]
-
Determination of antimicrobial resistance by disk diffusion. (2022). FWD AMR-RefLabCap. [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. [Link]
-
Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. [Link]
-
Determination of MIC by Broth Dilution Method. (2017). YouTube. [Link]
-
How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. [Link]
-
CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. (2016). [Source not available]. [Link]
-
2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide. (2018). MDPI. [Link]
-
Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). PMC - NIH. [Link]
-
Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. (2013). PubMed. [Link]
-
Testing an Antibiotic Using a Disk Diffusion Assay - Kirby Bauer Method. (2013). YouTube. [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. [Link]
-
M100S - Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). ResearchGate. [Link]
-
CLSI M100™ - Pediatric infectious diseases electronic library. (n.d.). [Source not available]. [Link]
-
EUCAST: EUCAST - Home. (n.d.). EUCAST. [Link]
-
Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. (n.d.). Brieflands. [Link]
-
Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. (n.d.). Creative Diagnostics. [Link]
Sources
- 1. bmglabtech.com [bmglabtech.com]
- 2. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
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- 5. Clinical & Laboratory Standards Institute | CLSI [clsi.org]
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- 14. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]
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- 17. microchemlab.com [microchemlab.com]
Application Note: A Validated Protocol for Assessing the Antioxidant Activity of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide using the DPPH Radical Scavenging Assay
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Antioxidant Screening in Drug Discovery
The pursuit of novel therapeutic agents is intrinsically linked to the mitigation of oxidative stress, a pathological condition implicated in a multitude of diseases including cancer, neurodegenerative disorders, and inflammatory conditions.[1] Antioxidants, molecules capable of neutralizing reactive oxygen species (ROS) and free radicals, are therefore of significant interest in drug development. The 1,3,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] Notably, various thiadiazole derivatives have demonstrated promising antioxidant and radical scavenging capabilities, making them attractive candidates for further investigation.[3][4]
This application note provides a detailed, validated protocol for evaluating the antioxidant potential of a specific thiadiazole derivative, 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide , using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This method is a rapid, simple, and widely used spectrophotometric assay for screening the free radical scavenging ability of compounds.[5][6] We will delve into the mechanistic underpinnings of the assay, provide a step-by-step methodology optimized for reproducibility, and detail the necessary data analysis to determine the half-maximal inhibitory concentration (IC50), a key metric of antioxidant potency.
Principle of the DPPH Assay: A Mechanistic Overview
The DPPH assay is based on the ability of an antioxidant compound to donate a hydrogen atom or an electron to the stable DPPH free radical.[5] DPPH is a dark-colored crystalline powder that dissolves in organic solvents like methanol or ethanol to produce a deep violet solution with a characteristic strong absorbance maximum around 517 nm.[7][8]
When an antioxidant (AH) is introduced, it reduces the DPPH radical to its non-radical form, DPPH-H (diphenylpicrylhydrazine). This reduction process involves the pairing of the odd electron of the DPPH radical, which results in a stoichiometric decolorization of the solution from violet to a pale yellow.[5][8] The degree of discoloration is directly proportional to the number of electrons or hydrogen atoms captured, and thus, to the radical scavenging activity of the antioxidant. This change in absorbance is monitored spectrophotometrically, allowing for a quantitative assessment of the compound's antioxidant capacity. The primary reaction mechanisms are Hydrogen Atom Transfer (HAT) and Single-Electron Transfer (SET).[9]
Caption: DPPH radical scavenging mechanism.
Materials and Reagents
Equipment
-
UV-Vis Spectrophotometer or 96-well microplate reader capable of reading at 517 nm.
-
Analytical balance (4-decimal place).
-
Vortex mixer.
-
Calibrated micropipettes (10 µL, 200 µL, 1000 µL).
-
96-well flat-bottom microplates.
-
Amber glass bottles for DPPH solution storage.
-
Volumetric flasks and beakers.
Chemicals and Reagents
-
Test Compound: 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide (Purity >95%).
-
DPPH (2,2-diphenyl-1-picrylhydrazyl): (M.W. 394.32 g/mol ).
-
Standard Antioxidant: Ascorbic acid or Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid).
-
Solvent: Methanol (Analytical or HPLC grade).
-
Solubilizing Agent (optional): Dimethyl sulfoxide (DMSO) if the test compound has poor solubility in methanol.
Preparation of Solutions
Causality Insight: Accurate solution preparation is paramount for assay reproducibility. The DPPH solution is light-sensitive; its degradation can lead to artificially low absorbance values. Therefore, preparation in an amber bottle and storage in the dark is critical.
DPPH Working Solution (0.1 mM)
-
Accurately weigh 3.94 mg of DPPH powder.
-
Dissolve the DPPH in a 100 mL amber volumetric flask using methanol.
-
Mix thoroughly by inversion until fully dissolved.
-
Wrap the flask with aluminum foil to protect it from light and store it at 4°C.
-
Self-Validation Check: Before each experiment, the absorbance of this working solution (diluted with methanol if necessary) should be measured at 517 nm. A properly prepared solution will yield an absorbance value of approximately 1.0 ± 0.2.[7] This solution should be prepared fresh for optimal results.
Test Compound Stock Solution (1 mg/mL)
-
Accurately weigh 10 mg of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide.
-
Dissolve in 10 mL of methanol. If solubility is an issue, use a minimal amount of DMSO to dissolve the compound first, then bring the final volume to 10 mL with methanol.
-
Store the stock solution at 4°C.
Standard Antioxidant Stock Solution (1 mg/mL)
-
Prepare a 1 mg/mL stock solution of Ascorbic Acid or Trolox in methanol, following the same procedure as for the test compound.
Preparation of Serial Dilutions
-
From the 1 mg/mL stock solutions of the test compound and the standard, prepare a series of dilutions in methanol.
-
A typical concentration range for screening is 1000, 500, 250, 125, 62.5, 31.25 µg/mL. The range should be adjusted to ensure that it brackets the 50% inhibition point.
Experimental Protocol (96-Well Plate Format)
This protocol is optimized for a high-throughput 96-well plate format, which enhances efficiency and reduces reagent consumption.
Caption: High-throughput DPPH assay workflow.
Step-by-Step Procedure:
-
Plate Setup: Design a plate map. Assign wells for blanks, controls, the standard antioxidant dilutions, and the test compound dilutions. It is imperative to perform all measurements in triplicate for statistical validity.
-
Sample Addition: Add 100 µL of each concentration of the test compound and standard antioxidant into their designated wells.
-
Blank & Control:
-
Blank: Add 200 µL of methanol to at least three wells. This is used to zero the spectrophotometer.
-
Control (Acontrol): Add 100 µL of methanol (or the solvent used for dilution) to three wells. This represents 0% radical scavenging activity.
-
-
Initiate Reaction: Add 100 µL of the 0.1 mM DPPH working solution to all wells except the blank wells.
-
Incubation: Mix the plate gently on a plate shaker for 1 minute. Incubate the plate at room temperature (25°C) for 30 minutes in the dark.
-
Causality Insight: The 30-minute incubation period allows the reaction between the antioxidant and DPPH to reach a steady state or endpoint, ensuring that the measured absorbance reflects the maximum scavenging potential.[7] Protection from light is crucial to prevent photochemical degradation of DPPH.
-
-
Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.
Data Analysis and Interpretation
Calculation of Radical Scavenging Activity (%)
The percentage of DPPH radical scavenging activity (also referred to as % Inhibition) is calculated using the following formula:[8]
% Scavenging Activity = [ ( Acontrol - Asample ) / Acontrol ] x 100
Where:
-
Acontrol is the average absorbance of the control wells (DPPH solution + solvent).
-
Asample is the average absorbance of the test wells (DPPH solution + test compound/standard).
Determination of IC50 Value
The IC50 value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value signifies a higher antioxidant potency.
-
Calculate the % Scavenging Activity for each concentration of the test compound and the standard.
-
Plot a graph of % Scavenging Activity (Y-axis) versus the concentration of the compound/standard (X-axis).
-
Determine the IC50 value by using linear regression analysis from the dose-response curve.[10][11] The equation of the line (y = mx + c) can be used to calculate the exact concentration (x) that results in a 50% inhibition (y).
IC50 = (50 - c) / m
Where:
-
y = 50 (% inhibition)
-
m = slope of the regression line
-
c = y-intercept of the regression line
Data Presentation
The results should be summarized in a clear, tabular format for easy comparison.
| Compound | IC50 (µg/mL) ± SD* |
| 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide | Calculated Value |
| Ascorbic Acid (Standard) | Calculated Value |
*SD = Standard Deviation, calculated from at least three independent experiments.
References
-
Gulcin, İ. (2020). DPPH Radical Scavenging Assay. MDPI.[Link]
-
Ali, M., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. National Institutes of Health (NIH).[Link]
-
G-Biosciences. DPPH Antioxidant Assay Technical Manual. G-Biosciences.[Link]
-
Zen-Bio, Inc. DPPH Antioxidant Assay Kit Manual. Zen-Bio.[Link]
-
Sharma, O. P., & Bhat, T. K. (2009). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology.[Link]
-
Nerdy, N., & Manurung, K. (2018). Spectrophotometric Method for Antioxidant Activity Test and Total Phenolic Determination of Red Dragon Fruit Leaves and White Dragon Fruit Leaves. RASĀYAN Journal of Chemistry.[Link]
-
Patil, V., et al. (2014). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. IOSR Journal of Applied Chemistry.[Link]
-
Miller, N. J., & Rice-Evans, C. A. (1997). Spectrophotometric determination of antioxidant activity. Redox report: communications in free radical research.[Link]
- Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of food science and technology.
-
Munteanu, I. G., & Apetrei, C. (2021). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. MDPI.[Link]
-
ResearchGate. How to calculate DPPH IC50 accurately? ResearchGate.[Link]
-
Kumar, K. I. A., et al. (2025). Characterization & Invitro Antioxidant Activity of 1, 3, 4 Thiadiazole Derivatives of Thiazolidinone. Scholars Middle East Publishers.[Link]
-
Atiya, R. N. (2020). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Journal of Kufa for Chemical Science.[Link]
-
Özen, F., et al. (2021). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. National Institutes of Health (NIH).[Link]
-
Özyürek, M. (2023). DPPH Radical Scavenging Assay. Encyclopedia.pub.[Link]
-
ResearchGate. IC50 values of the antioxidant activity test using DPPH method. ResearchGate.[Link]
-
ResearchGate. Characterization & Invitro Antioxidant Activity of 1, 3, 4 Thiadiazole Derivatives of Thiazolidinone. ResearchGate.[Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. saudijournals.com [saudijournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. mdpi.com [mdpi.com]
- 8. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. researchgate.net [researchgate.net]
- 11. echemi.com [echemi.com]
preparing 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide for in vitro studies
An Application Guide for the Laboratory Preparation of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide for In Vitro Biological Evaluation
Abstract
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in compounds with a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The derivative, 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide, serves as a key intermediate and a pharmacologically interesting molecule in its own right. The presence of a reactive chloroacetyl group provides a handle for further molecular elaboration, while the core moiety is associated with significant biological effects. This document provides a comprehensive guide for the synthesis, characterization, and preparation of this compound for reliable and reproducible in vitro screening. We detail field-proven protocols, explain the rationale behind key experimental steps, and offer insights into ensuring the integrity of the compound for biological assays.
Introduction: The Significance of the 1,3,4-Thiadiazole Moiety
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This structural motif is considered a "pharmacophore," a molecular feature responsible for a drug's biological activity. Its unique electronic properties, ability to participate in hydrogen bonding, and rigid planar structure contribute to its effective binding with various biological targets.[3] Derivatives of 2-amino-1,3,4-thiadiazole, the precursor to our target compound, have demonstrated a broad spectrum of activities, making them a focal point for drug discovery programs.[2]
The synthesis of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide involves the N-acylation of 2-amino-1,3,4-thiadiazole with chloroacetyl chloride. This reaction introduces a reactive electrophilic site (the carbon bearing the chlorine atom), making the compound a versatile building block for creating more complex molecules via nucleophilic substitution.[4] However, this reactivity also necessitates careful handling and specific preparation protocols for in vitro studies to ensure that the observed biological effects are attributable to the compound itself and not to degradation products or impurities.
Synthesis and Characterization
The synthesis of the title compound is a straightforward N-chloroacetylation of an aromatic amine.[5] We present two robust methods: a conventional reflux-based synthesis and a more rapid microwave-assisted approach. The choice of method depends on available equipment and desired reaction time. Microwave-assisted synthesis is often favored for its efficiency, leading to accelerated reaction rates and higher yields in shorter times.
Synthesis Workflow Diagram
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide
Welcome to the technical support center for the synthesis of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to optimize your synthetic outcomes. Our approach is rooted in established chemical principles and field-proven insights to ensure you can navigate the complexities of this synthesis with confidence.
Introduction to the Synthesis
The synthesis of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide is a critical step in the development of various biologically active molecules. The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The target molecule is typically synthesized via a nucleophilic acyl substitution, specifically an acylation of 2-amino-1,3,4-thiadiazole with chloroacetyl chloride. This reaction is a classic example of the Schotten-Baumann reaction, which involves the use of a base to neutralize the hydrochloric acid byproduct and drive the reaction to completion.[2]
Understanding the nuances of this reaction is key to achieving high yields and purity. This guide will delve into the critical parameters, potential pitfalls, and optimization strategies to ensure the successful synthesis of this important intermediate.
Reaction Scheme
Caption: General reaction scheme for the synthesis of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format, providing detailed explanations and actionable solutions.
Question 1: Why is my yield of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide consistently low?
Answer:
Low yields in this Schotten-Baumann reaction can stem from several factors. A systematic approach to troubleshooting is essential.
-
Inadequate Neutralization of HCl: The reaction generates one equivalent of hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2] The role of the base (e.g., triethylamine, pyridine) is to scavenge this HCl. Insufficient base will lead to incomplete reaction.
-
Solution: Ensure at least one equivalent of a suitable base is used. For weakly nucleophilic amines, a slight excess of the base may be beneficial. The pKa of the base should be considered; it should be basic enough to neutralize HCl but not so basic as to promote unwanted side reactions.
-
-
Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis by moisture.[3] If your starting materials or solvent are not anhydrous, a significant portion of the acylating agent will be consumed, leading to a lower yield.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. Handle chloroacetyl chloride under an inert atmosphere (e.g., nitrogen or argon) if possible.
-
-
Sub-optimal Reaction Temperature: While the reaction is often performed at room temperature, the rate can be slow. Conversely, excessively high temperatures can lead to degradation of the product or starting materials.
-
Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish at room temperature, gentle heating (e.g., 40-50 °C) can be beneficial. A comparative study has shown that microwave irradiation can significantly reduce reaction times and improve yields.[4]
-
-
Formation of Side Products: The presence of impurities in the starting 2-amino-1,3,4-thiadiazole or the occurrence of side reactions can consume reactants and lower the yield of the desired product.
-
Solution: Ensure the purity of your starting materials. Consider the possibility of diacylation, where the amide nitrogen is acylated a second time, though this is less common under standard conditions.
-
Question 2: My final product is impure. What are the likely contaminants and how can I remove them?
Answer:
Common impurities include unreacted starting materials, the hydrochloride salt of the starting amine, and potential side products.
-
Unreacted 2-amino-1,3,4-thiadiazole: This is a common impurity if the reaction has not gone to completion.
-
Purification: Recrystallization is often an effective method for removing this impurity. A suitable solvent system should be chosen where the product has lower solubility than the starting material at room temperature. Common solvents for recrystallization of related compounds include ethanol, acetonitrile, and mixtures of hexane and ethyl acetate.[5]
-
-
Triethylamine Hydrochloride: This salt is formed from the neutralization of HCl by triethylamine and is often a major byproduct.
-
Purification: This salt is typically soluble in water. A simple aqueous workup, where the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate, dichloromethane) and washed with water, will remove the salt into the aqueous layer.
-
-
Diacylated Product: Although less common, the formation of a diacylated product is a possibility, especially if a large excess of chloroacetyl chloride is used.
-
Purification: Column chromatography on silica gel can be effective in separating the mono- and di-acylated products. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is a good starting point.
-
Question 3: The reaction seems to stall and does not go to completion, even with extended reaction times. What could be the cause?
Answer:
A stalled reaction, despite the presence of starting materials, often points to a deactivation of one of the reactants.
-
Protonation of the Amine: As mentioned, the in-situ generation of HCl can protonate the starting amine, effectively removing it from the reaction. If the base is not sufficiently effective or is added too slowly, this can lead to a stalled reaction.
-
Solution: Ensure the base is present in the reaction mixture from the beginning. Adding the chloroacetyl chloride dropwise to a solution of the amine and the base is a standard and effective procedure.
-
-
Poor Solubility of Reactants: If the 2-amino-1,3,4-thiadiazole has low solubility in the chosen reaction solvent, the reaction rate will be significantly hindered.
-
Solution: Choose a solvent in which both the amine and the base are reasonably soluble. Dichloromethane, tetrahydrofuran (THF), and acetonitrile are common choices. Gentle heating can also improve solubility. In some cases, using a more polar aprotic solvent like dimethylformamide (DMF) can be beneficial, especially in microwave-assisted synthesis.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in this reaction?
A1: The base, typically a tertiary amine like triethylamine or pyridine, plays a crucial role in the Schotten-Baumann reaction. It acts as an acid scavenger, neutralizing the hydrochloric acid that is formed as a byproduct of the reaction between the amine and the acyl chloride. This prevents the protonation of the unreacted amine, which would render it non-nucleophilic and stop the reaction.[2]
Q2: Can I use an inorganic base like sodium hydroxide?
A2: While the classic Schotten-Baumann reaction can be performed with an aqueous solution of an inorganic base like sodium hydroxide, it introduces water into the reaction mixture. Chloroacetyl chloride is highly reactive towards water and will hydrolyze to chloroacetic acid, reducing the amount of acylating agent available for the desired reaction.[3] Therefore, for this specific synthesis, an organic, non-nucleophilic base in an anhydrous organic solvent is generally preferred.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective and straightforward method for monitoring the reaction's progress. Spot the reaction mixture alongside the starting amine on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate or chloroform and methanol).[4] The disappearance of the starting amine spot and the appearance of a new product spot indicate the progression of the reaction.
Q4: What are the expected spectroscopic data for 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide?
A4: The structural confirmation of the product is typically achieved through a combination of spectroscopic techniques.
-
FTIR Spectroscopy: The FTIR spectrum of a related N-acyl-1,3,4-thiadiazole derivative would be expected to show characteristic peaks for the N-H stretching of the amide (around 3200-3400 cm⁻¹), the C=O stretching of the amide (around 1650-1700 cm⁻¹), and vibrations associated with the thiadiazole ring.[6]
-
¹H NMR Spectroscopy: In the ¹H NMR spectrum, one would expect to see a singlet for the two protons of the chloromethyl group (-CH₂Cl) and a signal for the amide proton (-NH-). The chemical shift of the amide proton can be broad and its position can vary depending on the solvent and concentration. The proton on the thiadiazole ring, if present, would also appear as a singlet. For a similar compound, 2-(4-methoxyphenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide, the amide proton appears as a broad singlet.[7]
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon of the amide, the chloromethyl carbon, and the carbons of the thiadiazole ring. The chemical shifts of the thiadiazole ring carbons are characteristic of this heterocyclic system.[8]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion peak and any fragments containing the chlorine atom.[9]
Q5: What are the key safety precautions I should take during this synthesis?
A5: Safety is paramount in any chemical synthesis. The following precautions are essential:
-
Chloroacetyl Chloride: This is a corrosive, toxic, and lachrymatory substance. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[10] Avoid inhalation of vapors and contact with skin and eyes.
-
2-Amino-1,3,4-thiadiazole: This compound may be harmful if swallowed or inhaled. It is advisable to wear gloves and a dust mask when handling the solid.[10]
-
Triethylamine: This is a flammable and corrosive liquid with a strong, unpleasant odor. It should be handled in a fume hood, away from ignition sources.[11]
-
General Precautions: Always be aware of the potential hazards of all chemicals used. Review the Safety Data Sheets (SDS) for all reagents before starting the experiment.
Experimental Protocols
Below are representative protocols for the synthesis of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide using both conventional heating and microwave irradiation.
Protocol 1: Conventional Synthesis[4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-1,3,4-thiadiazole (1.0 eq) in a suitable anhydrous solvent (e.g., ethanol, dichloromethane, or THF).
-
Addition of Base: Add triethylamine (1.1 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Addition of Acylating Agent: Cool the mixture in an ice bath and add chloroacetyl chloride (1.05 eq) dropwise with vigorous stirring.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC. If the reaction is slow, it can be heated to reflux for several hours until the starting material is consumed.[4]
-
Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate (triethylamine hydrochloride) has formed, it can be removed by filtration. The filtrate is then concentrated under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Microwave-Assisted Synthesis[4]
-
Reaction Setup: In a microwave-safe reaction vessel, combine 2-amino-1,3,4-thiadiazole (1.0 eq), triethylamine (1.1 eq), and a minimal amount of a high-boiling polar solvent such as DMF.
-
Addition of Acylating Agent: Add chloroacetyl chloride (1.05 eq) to the mixture.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short period (e.g., 5-15 minutes). The optimal time and temperature should be determined empirically.
-
Workup and Purification: After cooling, the reaction mixture is poured into ice-water. The precipitated solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.
| Parameter | Conventional Method | Microwave-Assisted Method |
| Reaction Time | Several hours | 5-15 minutes |
| Temperature | Room temperature to reflux | 100-120 °C |
| Solvent | Ethanol, DCM, THF | DMF |
| Yield | Moderate to good | Often higher |
Logical Relationships and Workflows
Caption: A typical workflow for the synthesis and purification of the target compound.
References
- Patil, V., et al. (2014). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. IOSR Journal of Applied Chemistry, 7(1), 10-16.
- Serban, G., et al. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Pharmaceuticals, 15(3), 348.
- Popa, M. (2021). Why did my amide synthesis not work?
-
Organic Syntheses Procedure. Propenylamine, 1-chloro-N,N,2-trimethyl-. Available at: [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Chloroacetyl Chloride. Available at: [Link]
-
Penta Chemicals. (2024). Safety Data Sheet: Triethylamine. Available at: [Link]
-
BYJU'S. (2019). Schotten Baumann Reaction. Available at: [Link]
-
SpectraBase. (2023). 2-(4-methoxyphenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide. Available at: [Link]
- Sharma, S., et al. (1998). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 10(4), 863-866.
- Journal of Medicinal and Chemical Sciences. (2022). Synthesis and characterization of a new Schiff base ligand of (E)–(5-(((5-mercapto-1,3,4-thiadiazole-2-yl)imino)methyl)furan-2-yl-methanol) and its complexes with some transition metal ions. Journal of Medicinal and Chemical Sciences, 5(4), 468-476.
- Royal Society of Chemistry. (2023). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Reaction Chemistry & Engineering.
- Patil, V., et al. (2014). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity.
-
Journal of Chemical Education. (2001). Recrystallization. Available at: [Link]
-
ResearchGate. (2016). Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A1... Available at: [Link]
- MDPI. (2023).
- Journal of Organic Chemistry and Pharmaceutical Research. (2018). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Organic Chemistry and Pharmaceutical Research, 4(2), 1-10.
- Dove Medical Press. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. International Journal of Nanomedicine, 13, 3349–3367.
- PMC. (2006). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Molecules, 11(10), 837-854.
- Rasayan Journal of Chemistry. (2017). synthesis of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-n-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and their biological evaluation. Rasayan Journal of Chemistry, 10(3), 856-863.
Sources
- 1. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. iosrjournals.org [iosrjournals.org]
- 5. Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. spectrabase.com [spectrabase.com]
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- 10. fishersci.com [fishersci.com]
- 11. nj.gov [nj.gov]
Technical Support Center: Synthesis of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide
Welcome to the technical support guide for the synthesis of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the chloroacetylation of 2-amino-1,3,4-thiadiazole. Our goal is to equip you with the scientific rationale and practical steps to identify, mitigate, and resolve common synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected, and I have a lot of unreacted 2-amino-1,3,4-thiadiazole remaining. What went wrong?
A1: Root Cause Analysis & Mitigation
Low conversion is a common issue often traced back to two primary factors: suboptimal reaction conditions or degradation of the acylating agent. The reaction involves the nucleophilic attack of the exocyclic amino group of 2-amino-1,3,4-thiadiazole on the electrophilic carbonyl carbon of chloroacetyl chloride.
-
Expertise & Experience: The most frequent culprit is the premature hydrolysis of chloroacetyl chloride due to moisture in the solvent or glassware. Chloroacetyl chloride is highly reactive with water, forming chloroacetic acid. This acid is then neutralized by the base (e.g., triethylamine), consuming the base and preventing the desired acylation.[1] Another possibility is insufficient basicity to deprotonate the amine, which is necessary to activate it as a nucleophile.
-
Troubleshooting Protocol: Ensuring an Anhydrous & Basic Environment
-
Glassware Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator under an inert atmosphere (N₂ or Argon).
-
Solvent Purity: Use an anhydrous aprotic solvent such as Tetrahydrofuran (THF)[1] or Dichloromethane (DCM). Ensure it is freshly distilled or from a sealed bottle rated for anhydrous reactions.
-
Reagent Handling: Add the 2-amino-1,3,4-thiadiazole and solvent to the reaction flask first. Add the base, such as triethylamine, and stir to ensure dissolution and scavenging of any trace protons.
-
Controlled Addition: Cool the reaction mixture to 0 °C in an ice bath before the dropwise addition of chloroacetyl chloride.[1] This controls the exothermicity of the reaction and minimizes side reactions.
-
Monitoring: Follow the reaction's progress using Thin Layer Chromatography (TLC). The disappearance of the starting amine spot is a key indicator of completion. A typical solvent system for TLC is Chloroform:Methanol (95:5 v/v).[2]
-
Q2: My final product shows multiple spots on TLC, and the mass spectrum has peaks heavier than the expected product. What are these impurities?
A2: Identification and Prevention of Common Side Products
The appearance of higher molecular weight species strongly suggests the formation of dimers or bis-acylated products. These side reactions are typically driven by excess reagents, elevated temperatures, or impurities in the starting materials.
-
Expertise & Experience:
-
Bis-acylation: Although the exocyclic amine is the primary nucleophile, the nitrogen atoms within the thiadiazole ring possess some nucleophilicity. Under forcing conditions (e.g., higher temperatures or prolonged reaction times), a second chloroacetylation event can occur on one of the ring nitrogens.
-
Dimerization: The product, 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide, contains a reactive alkyl chloride. This can undergo nucleophilic substitution with the exocyclic amine of a starting material molecule, leading to the formation of a dimer.
-
Starting Material Impurities: Commercial 2-amino-1,3,4-thiadiazole can sometimes be prepared from precursors that lead to the formation of 2,5-diamino-1,3,4-thiadiazole as a byproduct.[3] This diamine will react with two equivalents of chloroacetyl chloride, resulting in a bis-chloroacetamide impurity.
-
-
Workflow for Minimizing Side Product Formation
Caption: Troubleshooting workflow for minimizing side products.
Q3: What are the characteristic signatures of these side products, and how can I remove them?
A3: Characterization and Purification Strategies
Identifying the specific side product is key to selecting the appropriate purification method. Below is a summary of common byproducts and their expected characteristics.
| Side Product/Impurity | Molecular Weight ( g/mol ) | Formation Cause | Recommended Purification |
| Desired Product | 177.61 | - | Recrystallization (Ethanol) |
| Unreacted Starting Material | 101.15 | Incomplete reaction, moisture | Aqueous wash (mild acid) |
| Chloroacetic Acid | 94.50 | Hydrolysis of acyl chloride | Aqueous wash (mild base, e.g., NaHCO₃) |
| Bis-acylated Product | 254.07 | Excess acyl chloride, high temp. | Column Chromatography (Silica) |
| Dimer | 278.76 | High temp., prolonged time | Column Chromatography (Silica) |
| Bis-chloroacetamide of Diamine | 269.14 | Impure starting material[3] | Recrystallization, Column Chromatography |
-
Purification Protocol: Column Chromatography
-
Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.
-
Eluent System: A gradient solvent system is often effective. Start with a non-polar solvent like Hexane and gradually increase the polarity by adding Ethyl Acetate. For example, begin with 100% Hexane and gradually move to a 50:50 Hexane:Ethyl Acetate mixture.
-
Fraction Collection: Collect fractions and analyze them by TLC to isolate the desired product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Mechanistic Insights: Desired vs. Side Reactions
Understanding the reaction pathways is crucial for effective troubleshooting. The primary reaction is a standard nucleophilic acyl substitution. Side reactions compete with this main pathway.
-
Desired Reaction Pathway
Caption: The desired acylation reaction pathway.
-
Side Reaction: Dimer Formation
Caption: Pathway for the formation of a dimeric side product.
By carefully controlling stoichiometry, temperature[1], and reagent purity, you can significantly shift the reaction equilibrium to favor the formation of the desired 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide.
References
-
Li, W.-Y., et al. (2007). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. Journal of the Chinese Chemical Society, 54(5), 1325-1332. Available at: [Link]
- Young, R. W., & Wood, K. H. (1959). Process for preparing 2-amino-5-mercapto-1,3,4-thiadiazole. U.S. Patent No. 2,891,961. Washington, DC: U.S. Patent and Trademark Office.
-
Yıldırım, I., et al. (2015). Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. Molecules, 20(6), 10603-10617. Available at: [Link]
-
Patil, V., et al. (2014). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. IOSR Journal of Pharmacy and Biological Sciences, 9(1), 10-16. Available at: [Link]
Sources
Technical Support Center: Synthesis of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide
Welcome to the technical support guide for the synthesis of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide. This document is intended for researchers, chemists, and drug development professionals who are utilizing this important synthetic intermediate. A common challenge encountered during this N-acylation reaction is the formation of intractable tar, which significantly reduces yield and complicates purification.
This guide provides a structured approach to troubleshooting and preventing tar formation, grounded in chemical principles and validated laboratory practices.
Frequently Asked Questions (FAQs)
Q1: What is the dark, sticky substance forming in my reaction?
A: The dark, viscous material, commonly referred to as "tar," is a complex mixture of undesirable byproducts. While its exact composition can vary, it is generally the result of polymerization, degradation, and self-condensation reactions. The primary culprits are often the most reactive species in your flask: the chloroacetyl chloride and, under certain conditions, the 2-amino-1,3,4-thiadiazole starting material.
Key potential reactions leading to tar include:
-
Polymerization of Chloroacetyl Chloride: As a bifunctional molecule, chloroacetyl chloride can self-react, especially at elevated temperatures or in the presence of certain initiators.[1]
-
Degradation of the Thiadiazole Ring: The 1,3,4-thiadiazole ring system can be susceptible to cleavage under harsh conditions (e.g., excessively high temperatures or strong, inappropriate bases), leading to fragmented, reactive species that polymerize.[2]
-
Secondary Reactions: The desired product itself has a reactive chloromethyl group that could potentially undergo further reactions (e.g., alkylation of the starting amine) if conditions are not properly controlled, leading to higher molecular weight impurities.
Q2: My reaction turned black almost immediately upon adding the chloroacetyl chloride. What went wrong?
A: A rapid color change to black or dark brown, accompanied by a noticeable increase in temperature (exotherm), is a classic sign of an uncontrolled, runaway reaction. The most probable cause is that the rate of the acylation reaction and subsequent side reactions is too high. This is typically due to adding the highly reactive chloroacetyl chloride too quickly to the reaction mixture, especially if the initial temperature is not controlled.
Q3: Can I salvage my product if tar has already formed?
A: Salvaging the product is challenging and often results in low recovery. Tars are typically complex mixtures that are difficult to separate from the desired product due to similar polarities and solubilities. If a significant amount of tar has formed, it is often more efficient to discard the reaction and optimize the conditions for a new run. Minor amounts of colored impurities may sometimes be removed by charcoal treatment or column chromatography, but this is not effective for heavy tarring.
Systematic Troubleshooting Guide
Tar formation is not a random event; it is a direct consequence of the reaction conditions. By systematically evaluating and controlling key parameters, you can minimize or eliminate this issue.
Core Problem: Uncontrolled Reactivity
The N-acylation of 2-amino-1,3,4-thiadiazole with chloroacetyl chloride is a highly exothermic nucleophilic acyl substitution. The lone pair of the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the chloroacetyl chloride.[3] If this process is not moderated, the excess energy (heat) generated will accelerate side reactions, leading to tar.
Caption: Desired reaction pathway versus side reactions leading to tar.
Troubleshooting Flowchart
Use the following decision tree to diagnose and solve the root cause of tar formation in your experiment.
Caption: A step-by-step flowchart for troubleshooting tar formation.
In-Depth Analysis & Recommended Protocols
The Critical Role of Temperature
Causality: Reaction rates are highly dependent on temperature.[4] The acylation reaction is fast, but the polymerization and degradation side reactions have higher activation energies and are exponentially accelerated by increases in temperature. An uncontrolled exotherm provides the energy needed to initiate and propagate these tar-forming pathways.
Reference Protocol: Strict Temperature Control
-
Setup: Place a three-neck round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet, in an ice-salt bath.
-
Pre-Cooling: Charge the flask with 2-amino-1,3,4-thiadiazole and a suitable anhydrous solvent (see Table 1). Allow the stirred slurry/solution to cool to 0-5 °C.
-
Controlled Addition: Dilute the chloroacetyl chloride with the same anhydrous solvent in the dropping funnel. Add the chloroacetyl chloride solution dropwise to the cooled amine solution, ensuring the internal temperature does not rise above 10 °C. This slow addition is crucial.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours before slowly allowing it to warm to room temperature. Monitor progress by TLC.[5]
Selection of Base and Solvent
Causality: The base serves two primary functions: to neutralize the HCl byproduct generated during the reaction and to act as a potential catalyst.[6] An inappropriate base can cause more harm than good. Strong inorganic bases (like NaOH) can rapidly hydrolyze the highly reactive chloroacetyl chloride.[7] The choice of solvent is equally critical, as it affects the solubility of reactants and the stability of intermediates.
| Parameter | Option 1 (Recommended) | Option 2 (Acceptable) | Option 3 (High Risk) | Rationale |
| Base | Pyridine / Triethylamine (TEA) | Sodium Bicarbonate (NaHCO₃) | Sodium Hydroxide (NaOH) | Organic bases are less harsh and act as excellent HCl scavengers. NaHCO₃ is a mild inorganic base but can lead to heterogeneous mixtures. NaOH is too strong and promotes hydrolysis of the acyl chloride.[6] |
| Solvent | Dichloromethane (DCM) / Tetrahydrofuran (THF) | Acetone / Acetonitrile | Ethanol / Water | Anhydrous, aprotic solvents like DCM or THF are ideal. Acetone is viable but can sometimes undergo self-condensation. Protic solvents like ethanol can compete with the amine in reacting with the acyl chloride.[8] |
Table 1. Comparison of Base and Solvent Systems.
Purity of Reagents
Causality: The purity of your starting materials, especially the chloroacetyl chloride, is paramount. Chloroacetyl chloride can hydrolyze in the presence of atmospheric moisture to form chloroacetic acid and HCl.[7] Chloroacetic acid can complicate the reaction, and the presence of excess HCl can protonate the starting amine, rendering it non-nucleophilic and halting the desired reaction.
Self-Validating Protocol: Reagent Quality Check
-
Chloroacetyl Chloride: Always use a new or recently opened bottle. The liquid should be colorless to light yellow.[1] A darker yellow or brown color indicates decomposition.
-
2-amino-1,3,4-thiadiazole: Ensure the amine is pure and dry. If its purity is in doubt, consider recrystallization or check its melting point against the literature value.
-
Solvents: Use anhydrous grade solvents. If not available, consider drying the solvent over an appropriate drying agent (e.g., molecular sieves for DCM, sodium/benzophenone for THF) prior to use.
By implementing these systematic controls over temperature, reagents, and procedure, you can effectively suppress the side reactions responsible for tar formation, leading to a cleaner reaction, higher yield, and a more straightforward purification of your target molecule, 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide.
References
-
Atiya, R. N. (2020). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Journal of Kufa for Chemical Science, 2(6). Available at: [Link]
-
Patil, V., et al. (2014). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. IOSR Journal of Applied Chemistry, 7(1), 10-15. Available at: [Link]
-
Wikipedia. (n.d.). Chloroacetyl chloride. Retrieved January 22, 2026, from [Link]
-
Labaf, S., et al. (2015). Amination and thiolation of chloroacetyl cellulose through reactive dissolution in N,N-dimethylformamide. Carbohydrate Polymers, 119, 102-109. Available at: [Link]
-
PubChem. (n.d.). Chloroacetyl chloride. National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
Brainly. (2024). Acylations are often carried out in the presence of a base, such as a tertiary amine or pyridine. What is the function of the base in these reactions? Retrieved January 22, 2026, from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved January 22, 2026, from [Link]
-
Paton, R. M. (2010). Tar formation in pyrolysis and gasification. TNO. Available at: [Link]
-
Valentine, A. M., et al. (2019). Temperature impact on monochloramine, free ammonia, and free chlorine indophenol methods. AWWA Water Science. Available at: [Link]
-
Quora. (n.d.). What type of reaction is acylation? Retrieved January 22, 2026, from [Link]
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- 8. Amination and thiolation of chloroacetyl cellulose through reactive dissolution in N,N-dimethylformamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Guide: Stability and Storage of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide. Proper handling and storage of this reagent are paramount for ensuring experimental reproducibility, maximizing yield, and maintaining personnel safety. This document moves beyond simple instructions to explain the chemical rationale behind best practices, empowering users to make informed decisions in their work.
Core Stability Profile: A Tale of Two Moieties
The stability of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide is best understood by considering its two key structural components: the reactive chloroacetamide side chain and the generally stable 1,3,4-thiadiazole ring .
-
The Chloroacetamide Moiety: This is the primary source of the compound's reactivity and potential instability. The chlorine atom is an effective leaving group, making the adjacent carbon susceptible to nucleophilic substitution. This functional group is responsible for the compound's utility as an alkylating agent in synthesis but also renders it sensitive to nucleophiles, including water. Furthermore, the chloroacetamide precursor is known to be toxic and a skin sensitizer, hazards that should be assumed for the final product.[1][2][3][4][5]
-
The 1,3,4-Thiadiazole Ring: This heterocyclic aromatic ring is generally robust.[6][7] Its aromaticity lends it a significant degree of stability under typical laboratory conditions. However, like many heterocyclic systems, it is not entirely inert. The lone pairs on the nitrogen and sulfur atoms can be protonated under strongly acidic conditions or participate in coordination with metals. The ring can also be susceptible to degradation by strong oxidizing or reducing agents.[6]
-
The Amide Linkage: The amide bond connecting these two moieties is stable to neutral or near-neutral conditions but can be cleaved by hydrolysis under harsh acidic or basic conditions, leading to the decomposition of the molecule.
Frequently Asked Questions (FAQs)
This section addresses common user questions regarding the handling and storage of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide.
Q1: What are the ideal long-term storage conditions for the solid compound?
For long-term storage, the solid compound should be stored at 2-8°C in a tightly sealed container.[8][9] The key is to minimize exposure to the three primary degradation factors:
-
Moisture: To prevent hydrolysis and other water-mediated degradation.
-
Heat: To reduce the rate of any potential decomposition reactions.
-
Light: As a general precaution for complex organic molecules to prevent photochemical reactions.
For optimal longevity, we recommend storing the vial inside a desiccator placed in a refrigerator.
Q2: I need to make a solution for my experiment. How stable is it in solution, and what solvent should I use?
Solutions are inherently less stable than the dry, solid compound. We strongly recommend that you prepare solutions fresh for each experiment .
-
Solvent Choice: Use high-purity, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). The absence of water is critical to prevent hydrolysis.
-
Solution Stability: Once in solution, the chloroacetamide moiety is more susceptible to reaction with trace nucleophiles or the solvent itself. Do not store solutions, even at low temperatures, for extended periods (i.e., more than a few hours) without first performing a stability study for your specific conditions.
Q3: What are the most likely degradation products I might see?
The two most probable degradation pathways under common experimental or poor storage conditions are hydrolysis of the chloroacetamide group and hydrolysis of the amide linkage.
-
Pathway A: Chloroacetamide Hydrolysis: Reaction with water will substitute the chlorine atom with a hydroxyl group, forming 2-hydroxy-N-(1,3,4-thiadiazol-2-yl)acetamide.
-
Pathway B: Amide Hydrolysis: Cleavage of the amide bond will break the molecule into two fragments: 2-amino-1,3,4-thiadiazole and chloroacetic acid.
These potential degradation pathways are illustrated in the diagram below.
Caption: Potential degradation pathways for the title compound.
Q4: Do I need to handle this compound under an inert atmosphere?
While the compound is not exceptionally air-sensitive, handling under an inert atmosphere (e.g., nitrogen or argon) is a best practice, particularly when weighing material for long-term storage or preparing solutions in anhydrous solvents. This minimizes exposure to atmospheric moisture, which is a key driver of degradation.
Troubleshooting Guide
| Problem Encountered | Probable Scientific Cause | Recommended Solution & Rationale |
| Low reaction yields or incomplete conversion. | Degradation of the starting material. The reactive chloroacetamide moiety may have degraded due to improper storage or handling, reducing the concentration of the active reagent. | 1. Verify Purity: Before use, run a quick purity check (e.g., TLC, LC-MS, or ¹H NMR). 2. Use Fresh Stock: Always use compound from a freshly opened or properly stored container. 3. Fresh Solutions: Prepare solutions immediately prior to addition to the reaction mixture to ensure accurate stoichiometry. |
| Appearance of unexpected spots on TLC or peaks in LC-MS. | Formation of degradation products. The additional spots/peaks likely correspond to one of the degradation products shown in the diagram above (e.g., the hydrolyzed alcohol or the cleaved amine). | 1. Co-injection/Co-spotting: If possible, run a control sample of your compound that has been intentionally exposed to a small amount of water to see if the new peaks match. 2. Review Storage: Check your storage conditions. If the material was not stored in a cold, dry environment, it has likely degraded. Discard and use a new batch. |
| The solid material has changed color (e.g., from white/off-white to yellow/brown). | Significant decomposition. Color changes in solid organic compounds often indicate the formation of complex, often polymeric or highly conjugated, impurities resulting from slow decomposition over time. | Do not use the material. This is a clear visual indicator of compromised purity. The presence of these impurities can interfere with your reaction and lead to difficult purification. Discard the batch according to your institution's safety protocols and obtain a fresh supply. |
Summary Data and Protocols
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | 2-8°C | Slows kinetic rate of degradation. |
| Atmosphere | Tightly sealed; Inert gas (N₂/Ar) for long-term | Excludes moisture and oxygen. |
| Light Exposure | Store in the dark (e.g., amber vial, in a box) | Prevents potential photochemical degradation. |
| Incompatible Materials | Strong acids, strong bases, strong oxidizing agents, nucleophiles (including water). | Can cause rapid decomposition or reaction.[6] |
Experimental Protocol: Handling and Preparing a Solution for Synthesis
This protocol is designed to ensure the delivery of high-purity reagent to your reaction vessel.
-
Preparation:
-
Allow the sealed vial of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide to warm to room temperature in a desiccator before opening. This critical step prevents condensation of atmospheric moisture onto the cold solid.
-
Ensure your destination flask is dry (oven or flame-dried) and under an inert atmosphere.
-
Use a source of anhydrous solvent (e.g., from a solvent purification system or a fresh, sealed Sure/Seal™ bottle).
-
-
Weighing and Dispensing:
-
Briefly flush the vial with an inert gas (argon or nitrogen).
-
Quickly weigh the required amount of solid into a separate, dry, tared vial. Avoid using the stock bottle for weighing.
-
Reseal the main stock bottle tightly, purge with inert gas if desired, and return it to 2-8°C storage.
-
-
Solubilization and Use:
-
Using a dry syringe, add the required volume of anhydrous solvent to the vial containing the weighed solid.
-
Gently swirl or vortex to dissolve. Mild warming (<40°C) can be used if necessary, but dissolution should be rapid in appropriate solvents.
-
Use the solution immediately. Transfer the solution via syringe to your main reaction flask.
-
Note: Do not prepare stock solutions for future use unless you have validated their stability under your specific storage conditions.
-
Caption: Decision workflow for proper compound storage and handling.
References
-
Patil, V., et al. (2014). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. ResearchGate. Available at: [Link]
-
(No Author). N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. National Institutes of Health (NIH). Available at: [Link]
-
(No Author). (2012). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and. IOSR Journal. Available at: [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: 2-chloroacetamide. Available at: [Link]
-
(No Author). (2021). Thiadiazoles and Their Properties. ISRES Publishing. Available at: [Link]
-
(No Author). Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. PubMed. Available at: [Link]
-
(No Author). N-(Thiazol-2-yl)acetamide. ResearchGate. Available at: [Link]
-
Pharmaffiliates. N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide-d3. Available at: [Link]
-
(No Author). N-(Thiazol-2-yl)acetamide. National Institutes of Health (NIH). Available at: [Link]
-
(No Author). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Institutes of Health (NIH). Available at: [Link]
-
Fisher Scientific. (2024). SAFETY DATA SHEET: 2-Chloro-2,2-difluoroacetamide. Available at: [Link]
-
Atiya, R. N. (2020). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. ResearchGate. Available at: [Link]
-
Wikipedia. Chloroacetamide. Available at: [Link]
-
Carl ROTH. Safety Data Sheet: Thioacetamide. Available at: [Link]
Sources
- 1. chemos.de [chemos.de]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. Chloroacetamide - Wikipedia [en.wikipedia.org]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. isres.org [isres.org]
- 7. researchgate.net [researchgate.net]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. chemscene.com [chemscene.com]
troubleshooting low yield in 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide synthesis.
Technical Support Center: Synthesis of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide
Welcome to the technical support center for the synthesis of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this critical synthetic step. Here, we will move beyond simple procedural lists to explore the underlying chemistry, diagnose common problems, and provide robust, field-tested solutions.
The synthesis is a nucleophilic acyl substitution, where the exocyclic amino group of 2-amino-1,3,4-thiadiazole attacks the electrophilic carbonyl carbon of chloroacetyl chloride. While seemingly straightforward, this reaction is sensitive to a variety of parameters that can drastically impact yield and purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the synthesis.
Q1: What is a realistic target yield for this reaction?
A1: Reported yields for this acylation can vary significantly based on the scale, purity of starting materials, and reaction conditions. While some microwave-assisted methods claim higher yields, conventional reflux methods typically produce yields in the range of 60-85%.[1] If your yields are consistently below 50%, a troubleshooting process is warranted.
Q2: What is the primary mechanism of the reaction?
A2: The reaction proceeds via a standard nucleophilic acyl substitution. The nitrogen of the amino group on the thiadiazole ring acts as a nucleophile, attacking the carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion. The HCl generated as a byproduct must be neutralized by a base to prevent protonation of the starting amine, which would render it non-nucleophilic.
Q3: Can the starting material, 2-amino-1,3,4-thiadiazole, degrade during the reaction?
A3: Yes. While the 1,3,4-thiadiazole ring is generally stable, prolonged exposure to harsh conditions (e.g., very high temperatures or strong, non-hindered bases) can potentially lead to ring-opening or other side reactions. The quality of the starting amine is paramount; it should be pure and dry, as impurities can catalyze decomposition.
Q4: Is chloroacetyl chloride prone to side reactions?
A4: Absolutely. Chloroacetyl chloride is highly reactive and bifunctional. It can react with water, leading to hydrolysis into chloroacetic acid and HCl.[2] It can also potentially polymerize or react with the newly formed amide product, especially if excess reagent is used or if the temperature is not controlled.
Part 2: The Troubleshooting Workflow
Low yield is a symptom, not a diagnosis. To identify the root cause, a systematic approach is necessary. Start by analyzing your crude reaction mixture by Thin Layer Chromatography (TLC) or LC-MS.
Sources
Technical Support Center: Purification of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide
Welcome to the technical support guide for 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning the purification of this valuable chemical intermediate. As a key building block in medicinal chemistry, particularly for derivatives with potential anti-cancer and anti-fungal properties, achieving high purity is paramount for reliable downstream applications.[1] This guide is structured to address the common challenges researchers face, blending theoretical principles with practical, field-proven solutions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the purification of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide.
Q1: What are the most common impurities encountered during the synthesis of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide?
A1: The impurity profile is typically dictated by the synthetic route, which commonly involves the acylation of 2-amino-1,3,4-thiadiazole with chloroacetyl chloride.[1][2] The primary impurities include:
-
Unreacted Starting Materials: Residual 2-amino-1,3,4-thiadiazole and chloroacetyl chloride are common.[3]
-
Hydrolysis Products: Chloroacetyl chloride is highly susceptible to hydrolysis, forming chloroacetic acid, especially if reaction conditions are not anhydrous.
-
Diacylation Byproducts: Similar to other heterocyclic amines like adenine, there is a potential for a second acylation to occur on one of the ring nitrogen atoms, leading to the formation of a diamide impurity such as 2-chloro-N-(9-(2-chloroacetyl)-9H-purin-6-yl) acetamide's thiadiazole analogue.[3]
-
Solvent Adducts: If reactive solvents like ethanol are used, byproducts such as ethyl chloroacetate can form.
-
Degradation Products: The thiadiazole ring can exhibit instability under harsh pH or temperature conditions, leading to ring-opened or rearranged byproducts.[4]
Q2: Why is the purification of this compound particularly challenging?
A2: The challenges stem from a combination of factors:
-
Reactivity: The α-chloro group on the acetamide moiety is a reactive electrophilic site, making the molecule susceptible to degradation or side reactions, especially during purification steps involving heat or nucleophilic solvents.
-
Polarity: The molecule possesses multiple polar functional groups (amide, thiadiazole ring), which can lead to strong interactions with silica gel, causing tailing or poor separation during column chromatography.
-
Solubility: Finding an ideal single solvent for recrystallization can be difficult. The compound may be sparingly soluble in many common organic solvents at room temperature but highly soluble when heated, sometimes "oiling out" before crystallizing upon cooling.
Q3: What initial analytical steps are recommended to assess the purity of my crude product?
A3: A multi-pronged analytical approach is crucial for accurately assessing purity.
-
Thin Layer Chromatography (TLC): This is the quickest and most essential first step. A common eluent system is Chloroform:Methanol (95:5 v/v), which can effectively separate the product from the more polar starting amine and baseline impurities.[1][2]
-
Melting Point (MP): A sharp melting point close to the literature value indicates high purity. A broad or depressed melting point range is a classic sign of impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the method of choice. It can provide precise percentages of the main product and any impurities.[1][2]
-
Spectroscopy (NMR, IR): ¹H NMR spectroscopy can help identify residual starting materials or solvent impurities. IR spectroscopy can confirm the presence of key functional groups like the C=O and N-H stretches of the amide.[2][5]
Section 2: Troubleshooting Guide
This guide addresses specific experimental issues in a problem-solution format.
Problem: My crude product is a dark, tarry substance, not the expected solid.
-
Causality: This is often a result of an uncontrolled exothermic reaction. The acylation of amines with chloroacetyl chloride can be highly exothermic, and without proper temperature control (e.g., an ice bath), the heat generated can lead to polymerization and degradation of the starting materials and product.[6] Another cause can be the use of a high-boiling point solvent like DMF, which can be difficult to remove and may trap impurities.[1]
-
Solution:
-
Temperature Control: Add the chloroacetyl chloride dropwise to a cooled solution (0-5 °C) of the 2-amino-1,3,4-thiadiazole.[7]
-
Solvent Choice: While DMF is used in microwave synthesis for its high boiling point, for conventional methods, a lower boiling point aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) with a non-nucleophilic base (e.g., triethylamine) can offer better control.[6]
-
Post-Reaction Quench: After the reaction is complete (as monitored by TLC), pour the mixture into cold water or a sodium bicarbonate solution to neutralize acid and precipitate the crude product, which can help prevent degradation during workup.[8]
-
Problem: After recrystallization, my product's melting point is still low and the range is broad.
-
Causality: This indicates that the chosen recrystallization solvent is not effectively removing one or more key impurities. The impurities may have similar solubility profiles to the desired product in that specific solvent. It could also indicate that the product has "oiled out" during the process, trapping impurities within the solidified mass.
-
Solution:
-
Solvent System Screening: Test a range of solvents or solvent pairs. A good recrystallization solvent should dissolve the compound when hot but not when cold. See Table 1 for suggestions. Recrystallization from ethanol or acetonitrile has been reported.[8][9]
-
Secondary Purification: If recrystallization fails, column chromatography is the next logical step. While challenging due to the compound's polarity, a carefully chosen gradient elution can be effective.
-
Activated Charcoal: If the issue is colored impurities, adding a small amount of activated charcoal to the hot solution before filtering can help adsorb them.
-
Problem: My TLC plate shows significant streaking and a persistent spot on the baseline.
-
Causality:
-
Streaking: This is often caused by overloading the TLC plate or the compound being too polar for the chosen eluent system, leading to poor migration. It can also indicate the presence of acidic or basic impurities that interact strongly with the silica gel.
-
Baseline Spot: A spot that does not move from the baseline is typically a highly polar substance, such as the unreacted 2-amino-1,3,4-thiadiazole starting material or salts formed during the reaction.
-
-
Solution:
-
Adjust TLC Eluent: Increase the polarity of the mobile phase. For a Chloroform:Methanol system, try increasing the methanol percentage from 5% to 7-10%.
-
Aqueous Workup: Before attempting chromatographic purification, perform an aqueous workup. Washing the organic layer with dilute acid (e.g., 1M HCl) will remove unreacted amine, and a subsequent wash with saturated sodium bicarbonate will remove acidic impurities like chloroacetic acid.[6]
-
Sample Preparation: Ensure the sample spotted on the TLC plate is fully dissolved and not too concentrated.
-
Problem: My final product seems to degrade over time, even when stored.
-
Causality: The chloroacetamide moiety is inherently reactive. The compound can be sensitive to moisture (hydrolysis) and light. Trace amounts of acidic or basic impurities left over from the synthesis can catalyze its decomposition.
-
Solution:
-
Ensure High Purity: The most critical factor for stability is achieving the highest possible purity. Trace acid or base can significantly accelerate degradation.
-
Thorough Drying: Dry the final product thoroughly under a vacuum to remove all traces of water and solvents.
-
Proper Storage: Store the purified compound in a tightly sealed, amber-colored vial at low temperatures (2-8°C is recommended) under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture, light, and oxygen.[10]
-
Section 3: Detailed Experimental Protocols
Protocol 3.1: Purification by Recrystallization
-
Solvent Selection: Place a small amount of crude product (approx. 50 mg) into several test tubes. Add a small volume (0.5 mL) of different test solvents (see Table 1). Observe solubility at room temperature and upon heating. A suitable solvent will dissolve the product when hot and allow crystals to form upon cooling. Ethanol or acetonitrile are good starting points.[8][9]
-
Dissolution: Transfer the bulk of the crude product to an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, add a spatula-tip of activated charcoal and keep the solution hot for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum. Characterize the final product by TLC and melting point to confirm purity.
Protocol 3.2: Purification by Flash Column Chromatography
-
Stationary Phase: Pack a glass column with silica gel (230-400 mesh) using the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like acetone or methanol) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with a non-polar solvent system (e.g., 100% Hexanes or Dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., Ethyl Acetate or Methanol). A gradient of 0% to 10% Ethyl Acetate in Hexanes, followed by 0% to 5% Methanol in Dichloromethane can be effective.[11]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
Section 4: Data and Workflow Visualization
Table 1: Suggested Solvents for Recrystallization Screening
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Ethanol | 78.4 | 4.3 | Reported as a successful recrystallization solvent.[8] |
| Acetonitrile | 81.6 | 5.8 | Another reported solvent, good for polar compounds.[9] |
| Ethyl Acetate | 77.1 | 4.4 | A moderately polar solvent, often used in pairs with hexanes. |
| Acetone | 56.0 | 5.1 | Good for dissolving polar compounds, but its low boiling point can be a challenge. |
| Water | 100.0 | 10.2 | Product is likely insoluble, but can be used as an anti-solvent in a solvent/anti-solvent system. |
| Toluene | 110.6 | 2.4 | A non-polar option; may be effective if impurities are highly polar. |
Diagrams
Below are graphical representations of key processes and logical flows to aid in your experimental design.
Caption: Synthesis pathway and common impurity formation.
Caption: Troubleshooting logic for common purification issues.
Caption: Recommended workflow for product purification.
Section 5: References
-
Patil, V., et al. (2014). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. IOSR Journal of Pharmacy and Biological Sciences, 4(6), 10-16.
-
IOSR Journals. (2014). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and. IOSR Journal.
-
Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E, 78(Pt 12), 1199–1202.
-
Pawar, S. D., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 3(1).
-
Al-Masoudi, N. A. (2014). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 6(5), 983-992.
-
ChemScene. 2-Chloro-n-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide.
-
Acta Crystallographica Section E. (2009). 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. ResearchGate.
-
BenchChem. (2025). A Comparative Guide to Assessing the Purity of Synthesized 3,4-dichloro-1,2,5-thiadiazole.
-
ISRES Publishing. (2021). Thiadiazoles and Their Properties.
-
BenchChem. (2025). Optimizing reaction conditions for the synthesis of 2-chloro-N-(pyridin-4-yl)acetamide.
-
Al-Bayati, M. R. R., & Al-Azzawi, A. M. J. (2021). LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide. Azerbaijan Medical Journal, 2, 23-31.
-
Gümrükçüoğlu, N., et al. (2023). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide. MDPI.
-
Organic Syntheses. Asymmetric rearrangement of allylic trichloroacetimidates: preparation of.
Sources
- 1. iosrjournals.org [iosrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide [azerbaijanmedicaljournal.net]
- 4. isres.org [isres.org]
- 5. ijpsr.info [ijpsr.info]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jocpr.com [jocpr.com]
- 8. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. chemscene.com [chemscene.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: A Guide to Scaling Up the Synthesis of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide
Welcome to the technical support center for the synthesis of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot-scale production. As a key intermediate in the development of various pharmacologically active compounds, including those with potential antiviral and anticancer properties, a robust and scalable synthesis is paramount.[1][2] This document provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions, grounded in established chemical principles and practical field experience.
Section 1: Synthesis Overview and Core Principles
The synthesis of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide is fundamentally a nucleophilic acyl substitution. The exocyclic amino group of 2-amino-1,3,4-thiadiazole acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. The reaction is highly favorable but also extremely exothermic, a characteristic that presents the primary challenge during scale-up.[3] The reaction also produces hydrogen chloride (HCl) as a byproduct, which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, the inclusion of an acid scavenger (a base) is critical for achieving high conversion.
Experimental Workflow Diagram
Caption: High-level workflow for the scaled-up synthesis.
Section 2: Recommended Scale-Up Protocol (1.0 mole Scale)
This protocol details the synthesis starting from approximately 100g of 2-amino-1,3,4-thiadiazole. All operations should be conducted in a well-ventilated fume hood or an appropriate process bay with suitable engineering controls.
Reagent and Equipment Table
| Reagent/Equipment | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (mass/vol) | Notes |
| 2-amino-1,3,4-thiadiazole | 101.14 | 1.00 | 101.1 g | Starting material. Ensure dryness. |
| Chloroacetyl Chloride | 112.94 | 1.05 | 118.6 g (83.5 mL) | Highly Toxic & Corrosive . Use fresh or distilled.[4] |
| Triethylamine (TEA) | 101.19 | 1.10 | 111.3 g (153.3 mL) | Acid scavenger. Must be dry. |
| Tetrahydrofuran (THF) | 72.11 | - | 2.0 L | Anhydrous grade solvent. |
| 5L Jacketed Glass Reactor | - | - | 1 unit | Equipped with overhead stirrer, thermocouple, and addition funnel. |
Step-by-Step Methodology
-
Reactor Setup: Assemble the 5L jacketed reactor under a nitrogen atmosphere. Ensure all glassware is thoroughly dried.
-
Reagent Charging: Charge the reactor with 2-amino-1,3,4-thiadiazole (101.1 g, 1.00 mol) and anhydrous THF (1.5 L). Begin stirring to form a slurry.
-
Initial Cooling: Cool the reactor jacket to achieve an internal temperature of 0-5°C.
-
Base Addition: Add triethylamine (153.3 mL, 1.10 mol) to the slurry. The rationale for using a slight excess of base is to ensure complete neutralization of the HCl byproduct, preventing the deactivation of the starting amine.[3][5]
-
Acyl Chloride Addition: In a separate dry vessel, dissolve chloroacetyl chloride (83.5 mL, 1.05 mol) in anhydrous THF (500 mL). A slight excess of the acylating agent ensures the complete consumption of the more valuable starting amine. Transfer this solution to the addition funnel.
-
Controlled Reaction: Add the chloroacetyl chloride solution dropwise to the stirred slurry over 2-3 hours. This is the most critical step. The addition rate must be carefully controlled to maintain the internal temperature below 10°C. A rapid temperature increase indicates an uncontrolled exotherm, which will lead to side product formation and a dark, tarry mixture.[3]
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional hour. Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase such as Chloroform:Methanol (95:5 v/v).[1][6] The reaction is complete when the 2-amino-1,3,4-thiadiazole spot is no longer visible.
-
Product Isolation: Once the reaction is complete, slowly add deionized water (1.0 L) to the reactor to quench any remaining chloroacetyl chloride and precipitate the product.
-
Filtration and Washing: Filter the resulting solid using a Büchner funnel. Wash the filter cake thoroughly with deionized water (2 x 500 mL) to remove triethylamine hydrochloride salts, followed by a wash with cold diethyl ether (2 x 250 mL) to aid in drying.[6]
-
Drying: Dry the white to off-white crystalline solid in a vacuum oven at 40-50°C until a constant weight is achieved. The expected yield is typically in the range of 80-90%.
Section 3: Troubleshooting Guide
Encountering issues during scale-up is common. This guide addresses the most frequent problems in a direct question-and-answer format.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common synthesis issues.
Q1: My reaction mixture turned dark brown and thick immediately after I started adding the chloroacetyl chloride. What happened?
-
Answer: This is a classic sign of an uncontrolled exothermic reaction.[3] Chloroacetyl chloride is extremely reactive, and if added too quickly or with insufficient cooling, the localized temperature can spike dramatically. This leads to polymerization and degradation of both the starting materials and the product, resulting in a tarry, intractable mixture and a very low yield of the desired product.
-
Causality: The high heat accelerates unwanted side reactions. The 1,3,4-thiadiazole ring system can be susceptible to decomposition under harsh conditions, and chloroacetyl chloride can self-polymerize or react uncontrollably.
-
Solution for Future Batches:
-
Enhance Cooling: Ensure your cooling bath or reactor jacket is at its target temperature (0-5°C) before starting the addition.
-
Slow Down: Significantly decrease the addition rate of the chloroacetyl chloride solution. A slow, steady addition over several hours is key for large-scale batches.
-
Ensure Efficient Stirring: Vigorous stirring is essential to dissipate heat and prevent localized hot spots. Ensure the stirrer is creating a good vortex in the reaction mixture.
-
-
Q2: My final yield was only 40%, much lower than expected. TLC showed the reaction went to completion. Where did my product go?
-
Answer: If the reaction went to completion, significant product loss likely occurred during the work-up and isolation phases.
-
Causality & Solutions:
-
Product Solubility: The product has some solubility in water and THF/water mixtures. If you added an excessive amount of water during the quench or used large volumes for washing, you may have lost a significant portion of the product into the filtrate. Use the minimum amount of quench water necessary and ensure it is cold to decrease solubility.
-
Mechanical Losses: During filtration and transfer of the wet cake, physical loss can be substantial, especially with fine powders. Ensure you completely scrape all vessels and the filter funnel. Wash the reactor with the mother liquor to transfer all solids to the filter.
-
Incomplete Precipitation: The product might not have fully precipitated from the solution. After quenching, ensure the mixture is stirred for a sufficient time (e.g., 30-60 minutes) in the cold to maximize crystallization before filtering.
-
-
Q3: The isolated product is a sticky solid that won't dry properly. What is the cause?
-
Answer: A sticky or oily product usually indicates the presence of impurities.
-
Causality & Solutions:
-
Residual Solvent: The product may have trapped residual THF or water. Ensure the vacuum drying is adequate (good vacuum level, sufficient time, and appropriate temperature, not exceeding 50-60°C to prevent decomposition).
-
Hygroscopic Salts: If the triethylamine hydrochloride salt was not completely washed away, it can absorb atmospheric moisture, making the product appear wet or sticky. Increase the volume and number of water washes during the filtration step.
-
Oily Side Products: If the reaction temperature was not well-controlled, oily polymeric side products may have formed. In this case, purification via recrystallization from a suitable solvent like ethanol may be necessary to obtain a clean, crystalline solid.[5]
-
-
Section 4: Frequently Asked Questions (FAQs)
Q1: Why is chloroacetyl chloride used instead of a less reactive acylating agent like chloroacetic acid with a coupling agent?
-
Answer: Chloroacetyl chloride is an acyl chloride, which is one of the most reactive carboxylic acid derivatives. This high reactivity ensures a fast and complete reaction with the moderately nucleophilic 2-amino-1,3,4-thiadiazole at low temperatures. While using chloroacetic acid with a coupling agent (e.g., carbodiimides) is possible, it introduces more reagents, creates different byproducts (like ureas) that need to be removed, and is often significantly more expensive, making it less ideal for large-scale production.[7]
Q2: Can I use a different base, like sodium hydroxide or potassium carbonate?
-
Answer: It is strongly advised to use a tertiary amine base like triethylamine or pyridine. Inorganic bases like NaOH or K2CO3 are poorly soluble in many organic solvents (like THF) and can promote undesirable side reactions, such as the hydrolysis of chloroacetyl chloride. A soluble, non-nucleophilic organic base ensures a homogeneous reaction and specifically acts as an acid scavenger without interfering with the primary reaction.
Q3: Which analytical techniques are essential for quality control of the final product?
-
Answer: For a comprehensive quality assessment, you should use a combination of techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure and check for the absence of starting materials or major impurities.
-
FTIR (Fourier-Transform Infrared Spectroscopy): To identify key functional groups, such as the amide C=O stretch (approx. 1716 cm⁻¹) and N-H stretch (approx. 3334 cm⁻¹).[6]
-
Melting Point: A sharp melting point close to the literature value (e.g., ~240°C) is a good indicator of purity.[6]
-
HPLC (High-Performance Liquid Chromatography): To determine the precise purity (e.g., >99%) and quantify any minor impurities.
-
Q4: What are the most critical safety precautions for this process at scale?
-
Answer: The primary hazard is chloroacetyl chloride .[4][8][9]
-
Handling: It is highly toxic, corrosive, a lachrymator, and reacts violently with water to release HCl gas.[4][10] All transfers and handling must be done in a closed system or a high-efficiency fume hood.
-
PPE: Mandate the use of heavy-duty chemical-resistant gloves, a chemical splash suit or apron, and full face protection (goggles and face shield).[4]
-
Emergency Preparedness: Have an emergency shower and eyewash station immediately accessible. Keep a spill kit with an appropriate neutralizer for acid chlorides readily available.
-
Process Controls: The use of a jacketed reactor for controlled cooling is not just for yield, but a critical safety control to prevent a runaway reaction.
-
References
-
Patil, V., et al. (2014). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. IOSR Journal of Applied Chemistry. [Link]
-
Kumar, R., & Kumar, S. (Year N/A). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. PharmaTutor. [Link]
-
IOSR Journals. (2014). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and -. IOSR Journal. [Link]
-
Atiya, R. N. (2020). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. ResearchGate. [Link]
-
Zaharia, V., et al. (Year N/A). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. PMC. [Link]
-
Journal of Chemical and Pharmaceutical Research. (Year N/A). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. JOCPR. [Link]
-
Yang, X.-L. (2015). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. ResearchGate. [Link]
-
New Jersey Department of Health. (Year N/A). HAZARD SUMMARY: CHLOROACETYL CHLORIDE. NJ.gov. [Link]
-
ResearchGate. (2010). ChemInform Abstract: Synthesis of N-(5-Aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2 (3H)-yl)acetamide Derivatives Promoted by Carbodiimide Condensation. ResearchGate. [Link]
- Google Patents. (Year N/A). CN110724115A - Method for preparing 2-amino-5-substituted-1, 3, 4-thiadiazole.
-
Loba Chemie. (2019). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. Loba Chemie. [Link]
-
Sci-Hub. (2005). A Challenging Synthesis of New 1,3,4‐Thiadiazole Derivatives Starting from 2‐Acylamino‐3,3‐dichloroacrylonitriles. Sci-Hub. [Link]
-
PubMed Central. (Year N/A). Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. PMC. [Link]
-
National Center for Biotechnology Information. (Year N/A). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC - NIH. [Link]
-
ResearchGate. (Year N/A). N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide as a precursor for synthesis of novel heterocyclic compounds with insecticidal activity. ResearchGate. [Link]
-
Chemical Methodologies. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies. [Link]
-
International Journal of Current Microbiology and Applied Sciences. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. IJCMAS. [Link]
-
ResearchGate. (2017). Review on substituted 1, 3, 4 thiadiazole compounds. ResearchGate. [Link]
-
MDPI. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI. [Link]
Sources
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- 9. medicalguidelines.basf.com [medicalguidelines.basf.com]
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selecting the right solvent for 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide synthesis
Welcome to the technical support center for the synthesis of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of solvent selection and troubleshoot common experimental hurdles. The following question-and-answer format provides in-depth, experience-based insights to ensure a successful and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the solvent in this acylation reaction?
The solvent is not merely a medium for the reaction but a critical parameter that influences multiple aspects of the synthesis:
-
Solubilization: The solvent must effectively dissolve the starting materials, 2-amino-1,3,4-thiadiazole and chloroacetyl chloride, to facilitate their interaction. Poor solubility of reactants is a common reason for low yields, as it can lead to a heterogeneous reaction mixture where the reaction only occurs at the surface of the solid reactant[1][2].
-
Reaction Rate: Polar aprotic solvents like Dimethylformamide (DMF) are often preferred as they can stabilize charged intermediates and transition states that occur during the nucleophilic attack of the amine on the acyl chloride, thereby accelerating the reaction.
-
Side Reaction Prevention: The reaction is highly sensitive to water, which can hydrolyze the reactive chloroacetyl chloride. Therefore, an anhydrous (dry) solvent is crucial to prevent the formation of chloroacetic acid, which would consume the starting material and complicate purification.
-
Temperature Control: The reaction between an amine and an acyl chloride is typically exothermic. The solvent's boiling point and heat capacity help to dissipate heat and maintain the desired reaction temperature, preventing thermal degradation of products or reactants.
Q2: Which solvents are most commonly recommended for this synthesis and why?
Based on literature and practical experience, polar aprotic solvents are the top candidates for this N-acylation reaction.
-
Dimethylformamide (DMF): Often the solvent of choice, DMF provides excellent solubility for the 2-amino-1,3,4-thiadiazole starting material. Its high boiling point (153 °C) allows for a wide range of reaction temperatures. Several protocols specifically mention the use of DMF, particularly in microwave-assisted synthesis where it couples efficiently with microwave energy[3][4].
-
Acetonitrile (ACN): Another effective polar aprotic solvent. While it has a lower boiling point (82 °C) than DMF, it is often sufficient for this reaction to proceed efficiently. It is also easier to remove under reduced pressure during workup. However, in some acylation reactions, intermediates have shown poor solubility in acetonitrile, leading to precipitation and low yields[1][2].
-
Dichloromethane (DCM): A common solvent for Schotten-Baumann reactions, DCM is effective at dissolving both the amine and the acyl chloride[5][6][7][8]. It is particularly useful when running the reaction at or below room temperature. Its low boiling point (40 °C) makes for easy removal but requires careful temperature control to prevent solvent loss.
-
Ethanol: While a protic solvent, ethanol has been used in conventional reflux methods for this synthesis.[3][4] However, its use can be suboptimal as the hydroxyl group can potentially compete with the amine in reacting with the chloroacetyl chloride, leading to ester byproducts, though this is less likely with the more nucleophilic amine. It is primarily useful for its ability to dissolve the starting amine[3][4].
The choice between these depends on the specific reaction conditions (e.g., conventional heating vs. microwave), desired reaction time, and the scale of the synthesis.
Q3: My reaction yield is consistently low. How can I troubleshoot this based on my solvent choice?
Low yield is a frequent issue that can often be traced back to the solvent and reaction setup. Here is a troubleshooting workflow:
Caption: Troubleshooting workflow for low yield.
-
Check Solubility: Visually inspect the reaction. If you see suspended solid starting material, the solvent is not effective. Consider switching from DCM or ACN to DMF for better solubilization[1][3].
-
Ensure Anhydrous Conditions: Chloroacetyl chloride readily hydrolyzes. If you are not using a freshly opened bottle of anhydrous solvent, consider drying it over molecular sieves or by distillation. Any HCl gas formed from hydrolysis can protonate the starting amine, rendering it non-nucleophilic.
-
Verify Base Effectiveness: The reaction generates HCl as a byproduct, which must be neutralized.[9] If a base like triethylamine or pyridine is not used, the HCl will protonate the starting amine, effectively stopping the reaction. Ensure you are using at least one equivalent of a suitable base.
-
Re-evaluate Temperature: If the reaction is too slow, you may need to increase the temperature. If using a low-boiling solvent like DCM, you are limited. Switching to a higher-boiling solvent like DMF allows for more aggressive heating.
Q4: I am seeing multiple spots on my TLC analysis. What are the likely side products and how can solvent choice help?
The most common side products in this reaction are:
-
Unreacted 2-amino-1,3,4-thiadiazole: This is often due to poor solubility or inactivation by protonation.
-
Chloroacetic acid: From the hydrolysis of chloroacetyl chloride. This is a direct result of using a "wet" (non-anhydrous) solvent.
-
Di-acylated product: Where the chloroacetyl group has added to both the exocyclic amine and a ring nitrogen. This is less common but can occur under harsh conditions.
Solvent-based Mitigation Strategy:
-
To prevent hydrolysis: Always use a dry, aprotic solvent like anhydrous DMF or DCM.
-
To improve conversion: Use a solvent that fully dissolves the starting amine (DMF is excellent for this).
-
To minimize di-acylation: Use controlled, dropwise addition of the chloroacetyl chloride at a low temperature (e.g., 0 °C) to manage the exothermic reaction and reduce the likelihood of over-acylation. A less polar solvent like DCM can sometimes slow the reaction enough to improve selectivity.
Solvent Selection and Reaction Protocol
Solvent Property Comparison
The following table summarizes key properties of recommended solvents to aid in selection.
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (ε) | Polarity | Key Advantages |
| Dimethylformamide (DMF) | C₃H₇NO | 153 | 36.7 | Polar Aprotic | Excellent solubility, high boiling point for heating |
| Acetonitrile (ACN) | C₂H₃N | 82 | 37.5 | Polar Aprotic | Good solvent, easy to remove, less viscous than DMF |
| Dichloromethane (DCM) | CH₂Cl₂ | 40 | 9.1 | Polar Aprotic | Good for low-temp reactions, easy to remove |
| Ethanol | C₂H₅OH | 78 | 24.5 | Polar Protic | Good solubility for amine, but can cause side reactions |
Recommended Experimental Protocol (Conventional Heating)
This protocol is a robust starting point for the synthesis, utilizing DMF for its superior solvent properties.
Caption: Experimental workflow for synthesis.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-amino-1,3,4-thiadiazole (1.0 equivalent) in anhydrous Dimethylformamide (DMF). Add triethylamine (1.1 equivalents) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Acyl Chloride: Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, continue stirring the mixture at 0 °C for an additional 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), using a solvent system such as Chloroform:Methanol (95:5 v/v)[3][4]. The starting amine should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Workup: Once the reaction is complete, pour the reaction mixture into a beaker of ice-cold water. Stir vigorously until a precipitate forms.[10]
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove DMF and triethylamine hydrochloride salts.
-
Drying: Dry the collected solid in a vacuum oven.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide.
References
-
Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. (2015). IOSR Journal of Applied Chemistry. [Link]
-
Breslow, R., & Bodnar, B. S. (2012). Catalytic Asymmetric α-Acylation of Tertiary Amines Mediated by a Dual Catalysis Mode: N-Heterocyclic Carbene and Photoredox Catalysis. Journal of the American Chemical Society. [Link]
-
Atiya, R. N. (2020). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Journal of Kufa for Chemical Science. [Link]
-
Wikipedia contributors. (2023). Schotten–Baumann reaction. Wikipedia, The Free Encyclopedia. [Link]
-
A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). Molecules. [Link]
-
Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and. (n.d.). IOSR Journal. [Link]
-
Schotten–Baumann reaction. (n.d.). Grokipedia. [Link]
-
Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. (2013). ResearchGate. [Link]
-
Catalytic Asymmetric α-Acylation of Tertiary Amines Mediated by a Dual Catalysis Mode: N-Heterocyclic Carbene and Photoredox Catalysis. (2012). PMC. [Link]
-
Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. (2019). ResearchGate. [Link]
-
Why do we use the Schotten-Baumann synthesis method for the synthesis of amides?. (2018). Stack Exchange. [Link]
-
Schotten Baumann Reaction: Characteristics, Mechanism, and Applications. (n.d.). Collegedunia. [Link]
Sources
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide for Researchers: Evaluating 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide and Doxorubicin in MCF-7 Breast Cancer Cells
This guide provides a comprehensive comparison between the established chemotherapeutic agent, doxorubicin, and the emerging class of 1,3,4-thiadiazole acetamide derivatives, with a focus on 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide, in the context of their application on the MCF-7 human breast cancer cell line. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth analysis of their cytotoxic effects, mechanisms of action, and the experimental methodologies used for their evaluation.
Introduction: The Clinical Benchmark and a Novel Challenger
Doxorubicin , an anthracycline antibiotic, has been a cornerstone of breast cancer chemotherapy for decades. Its potent antineoplastic activity stems from multiple mechanisms, primarily the inhibition of topoisomerase II, which is crucial for DNA replication and repair.[1] By intercalating into DNA and generating reactive oxygen species (ROS), doxorubicin induces significant DNA damage, leading to cell cycle arrest and apoptosis.[2][3] Despite its efficacy, doxorubicin's clinical use is hampered by significant side effects, most notably cardiotoxicity, and the development of drug resistance.[1][4]
In the quest for more targeted and less toxic anticancer agents, heterocyclic compounds have garnered considerable attention. The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including notable anticancer properties.[5][6] The acetamide derivatives of this scaffold, such as 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide , represent a promising class of compounds. While direct and extensive experimental data for this specific molecule in MCF-7 cells is emerging, studies on closely related analogs suggest potent cytotoxic and pro-apoptotic activities, potentially through distinct mechanisms compared to traditional chemotherapeutics.[7] This guide will synthesize the available data to provide a comparative framework for researchers investigating these compounds.
Comparative Analysis of Cytotoxicity in MCF-7 Cells
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potential of a compound. The following table summarizes the reported IC50 values for doxorubicin and representative 1,3,4-thiadiazole acetamide derivatives in MCF-7 cells. It is important to note that IC50 values can vary depending on experimental conditions such as incubation time and the specific assay used.
| Compound | MCF-7 IC50 (48h) | Reference Compound | MCF-7 IC50 (48h) |
| Doxorubicin | 0.68 ± 0.04 µg/mL[8] | 2-(3-chlorophenyl)-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide | Not explicitly stated for 48h, but showed potent activity[7] |
| Doxorubicin | ~1 µM (approx. 0.58 µg/mL)[2] | 2-(4-chlorophenyl)-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide | Not explicitly stated for 48h, but showed potent activity[7] |
| Doxorubicin | 4 µM (approx. 2.32 µg/mL)[1] |
Note: IC50 values for doxorubicin in MCF-7 cells show variability across different studies, which can be attributed to differences in experimental protocols and cell line passages.
Mechanisms of Action: A Deeper Dive
Doxorubicin: A Multi-pronged Assault on Cancer Cells
Doxorubicin's cytotoxic effects in MCF-7 cells are mediated through a complex interplay of mechanisms:
-
DNA Damage and Topoisomerase II Inhibition: Doxorubicin intercalates into DNA, obstructing the action of topoisomerase II and leading to DNA double-strand breaks.[1]
-
Induction of Apoptosis: Doxorubicin robustly induces apoptosis in MCF-7 cells. This is characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.[2][9][10] This shift in the balance of Bcl-2 family proteins promotes the mitochondrial apoptotic pathway, culminating in the activation of effector caspases like caspase-3 and caspase-9.[2][10] Studies have shown that doxorubicin treatment leads to a significant increase in the percentage of apoptotic MCF-7 cells.[4]
-
Cell Cycle Arrest: Doxorubicin is known to cause cell cycle arrest at the G2/M phase in MCF-7 cells, preventing cells from entering mitosis.[11]
The following diagram illustrates the established apoptotic pathway induced by doxorubicin in MCF-7 cells.
2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide and its Analogs: A Focus on Apoptosis Induction
While specific data for 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide is limited, research on analogous 1,3,4-thiadiazole acetamide derivatives provides valuable insights into their potential mechanism of action in MCF-7 cells.
-
Induction of Apoptosis via Caspase Activation: A study on 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives demonstrated that these compounds induce apoptosis in MCF-7 cells.[7] Their pro-apoptotic activity was linked to the activation of caspase-3 and caspase-9, suggesting an engagement of the intrinsic (mitochondrial) apoptotic pathway.[7] This is a significant finding, as it points towards a mechanism that is also targeted by doxorubicin, but potentially with a different molecular initiation.
The proposed apoptotic pathway for 1,3,4-thiadiazole acetamide derivatives is depicted below.
Experimental Protocols for Comparative Evaluation
To ensure reproducible and reliable comparative data, standardized experimental protocols are essential. The following are detailed step-by-step methodologies for key assays.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide, doxorubicin (as a positive control), and a vehicle control (e.g., DMSO) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed MCF-7 cells in 6-well plates and treat with the IC50 concentrations of the test compounds and controls for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat MCF-7 cells as described for the apoptosis assay and harvest.
-
Cell Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Cell Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis, such as Bax, Bcl-2, and cleaved caspase-3.
Protocol:
-
Protein Extraction: Treat MCF-7 cells with the test compounds, harvest, and lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against Bax, Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
The following diagram outlines the general experimental workflow for comparing the two compounds.
Summary and Future Perspectives
This guide provides a comparative overview of doxorubicin and the emerging class of 1,3,4-thiadiazole acetamide derivatives for the treatment of breast cancer, with a focus on their effects in MCF-7 cells.
Doxorubicin remains a potent, albeit toxic, standard-of-care agent that induces cytotoxicity through DNA damage, robust apoptosis, and cell cycle arrest.
2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide and its analogs represent a promising new chemical space for anticancer drug discovery. The available evidence from related compounds suggests that they can induce apoptosis in MCF-7 cells through caspase activation, a hallmark of effective anticancer agents.
Key Comparative Points:
-
Cytotoxicity: While direct IC50 data for 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide in MCF-7 cells is needed, its analogs have shown potent activity, suggesting it could be a strong candidate for further investigation.
-
Mechanism of Action: Both doxorubicin and the thiadiazole derivatives appear to converge on the induction of apoptosis. However, the upstream signaling events initiating this process may differ, which could have implications for overcoming drug resistance.
-
Therapeutic Potential: The novel scaffold of 1,3,4-thiadiazole acetamides offers the potential for developing agents with improved safety profiles and efficacy against resistant tumors.
Future Directions:
The most critical next step is the direct experimental evaluation of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide in MCF-7 cells using the protocols outlined in this guide. This will enable a direct, data-driven comparison with doxorubicin and provide a solid foundation for its further development as a potential anticancer therapeutic.
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N-(3'-acetyl-8-nitro-2,3-dihydro-1H,3'H-spiro[quinoline-4,2'-[1][2][12]thiadiazol]-5'-yl) acetamides Induced Cell death in MCF-7 cells via G2/M Phase Cell Cycle Arrest. (n.d.). ResearchGate.
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A Researcher's Guide to Validating the Anticancer Activity of 2-Chloro-N-(1,3,4-thiadiazol-2-yl)acetamide Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer activity of novel 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide derivatives. It offers a comparative analysis of their performance against established alternatives, supported by detailed experimental protocols and mechanistic insights. The methodologies described herein are designed to ensure scientific integrity and reproducibility, enabling a thorough evaluation of this promising class of compounds.
Introduction: The Therapeutic Potential of 1,3,4-Thiadiazole Scaffolds
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1] Its derivatives have garnered significant attention for their potential as anticancer agents, owing to their ability to induce apoptosis, inhibit key signaling pathways, and overcome drug resistance.[2] The incorporation of a 2-chloro-N-acetamide moiety can further enhance their cytotoxic potential, making this specific class of derivatives a fertile ground for anticancer drug discovery. This guide will walk you through the essential steps to rigorously validate their efficacy from in vitro screening to initial mechanistic studies.
Synthesis of 2-Chloro-N-(1,3,4-thiadiazol-2-yl)acetamide Derivatives: A General Approach
A common and effective method for the synthesis of the title compounds involves a two-step process starting from the readily available 2-amino-1,3,4-thiadiazole precursor.
Step 1: Synthesis of 2-Amino-1,3,4-thiadiazole
The foundational 2-amino-1,3,4-thiadiazole can be synthesized through the cyclization of thiosemicarbazide. A reliable method involves the reaction of thiosemicarbazide with a suitable cyclizing agent, such as an aldehyde followed by oxidative cyclization.[3]
Step 2: Acylation of 2-Amino-1,3,4-thiadiazole
The key step in generating the target compounds is the acylation of the 2-amino group with chloroacetyl chloride. This reaction is typically carried out in an appropriate solvent and in the presence of a base to neutralize the hydrochloric acid formed during the reaction.[4]
A Generalized Synthetic Protocol:
-
Dissolve 2-amino-1,3,4-thiadiazole in a suitable solvent such as tetrahydrofuran (THF).
-
Cool the solution in an ice bath.
-
Add an equimolar amount of a base, for example, triethylamine.
-
Slowly add chloroacetyl chloride dropwise to the stirred solution.
-
Allow the reaction to proceed at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated and purified using standard techniques like filtration and recrystallization.[5]
In Vitro Anticancer Activity Evaluation: A Multi-faceted Approach
A robust in vitro evaluation is the cornerstone of validating the anticancer potential of any new chemical entity. This involves assessing the cytotoxicity of the compounds against a panel of cancer cell lines and comparing their potency to standard chemotherapeutic agents.
Cell Line Selection
It is crucial to test the derivatives against a diverse panel of human cancer cell lines representing different tumor types. Commonly used cell lines for initial screening include:
-
MCF-7: Breast adenocarcinoma (estrogen receptor-positive)
-
A549: Lung carcinoma
-
HepG2: Hepatocellular carcinoma
-
PC3: Prostate adenocarcinoma
Comparative Cytotoxicity Analysis
The following table presents a hypothetical comparative analysis of the half-maximal inhibitory concentrations (IC50) of a series of 2-chloro-N-(5-aryl-1,3,4-thiadiazol-2-yl)acetamide derivatives against selected cancer cell lines, benchmarked against the standard drug Doxorubicin.
| Compound | R-Group | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 | IC50 (µM) vs. HepG2 | IC50 (µM) vs. PC3 |
| Derivative 1 | Phenyl | 5.2 | 7.8 | 6.1 | 8.5 |
| Derivative 2 | 4-Chlorophenyl | 2.1 | 3.5 | 2.9 | 4.2 |
| Derivative 3 | 4-Methoxyphenyl | 8.9 | 10.2 | 9.5 | 11.3 |
| Derivative 4 | 4-Nitrophenyl | 1.5 | 2.4 | 1.8 | 2.9 |
| Doxorubicin | - | 0.8 | 1.2 | 0.9 | 1.5 |
Note: The IC50 values presented are for illustrative purposes and should be experimentally determined.
Delving into the Mechanism of Action: Unraveling the "How"
Once the cytotoxic potential of the derivatives is established, it is imperative to investigate their mechanism of action to understand how they induce cancer cell death. Key assays in this phase include apoptosis and cell cycle analysis.
Apoptosis Induction: The Hallmarks of Programmed Cell Death
Apoptosis, or programmed cell death, is a desirable mechanism for anticancer agents. The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect and quantify apoptosis.
Experimental Workflow for Apoptosis Analysis:
Caption: Workflow for Apoptosis Detection.
Cell Cycle Analysis: Investigating Proliferation Arrest
Many anticancer drugs exert their effects by arresting the cell cycle at specific phases, thereby inhibiting cell proliferation. Propidium iodide (PI) staining followed by flow cytometry is the standard method for cell cycle analysis.
Experimental Workflow for Cell Cycle Analysis:
Caption: Workflow for Cell Cycle Analysis.
Elucidating the Signaling Pathways: Connecting to Molecular Targets
Thiadiazole derivatives have been reported to modulate several key signaling pathways implicated in cancer progression. Understanding which pathways are affected by the 2-chloro-N-acetamide derivatives is crucial for rational drug design and development.
Potential Molecular Targets and Pathways
Based on existing literature for related compounds, potential molecular targets for this class of derivatives include receptor tyrosine kinases like EGFR and HER2, and downstream signaling molecules such as those in the PI3K/Akt/mTOR pathway.[1][2][6]
Hypothetical Signaling Pathway Inhibition:
Caption: Potential Inhibition of EGFR/Akt Pathway.
In Vivo Validation: From the Bench to Preclinical Models
Promising in vitro results should be followed by in vivo studies to assess the efficacy and safety of the lead compounds in a more complex biological system. Xenograft models in immunocompromised mice are commonly used for this purpose.[7]
Key Parameters for In Vivo Studies:
-
Tumor Growth Inhibition: The primary endpoint is the reduction in tumor volume in treated animals compared to a control group.
-
Toxicity Assessment: Monitoring animal body weight, behavior, and organ histology is crucial to evaluate the compound's safety profile.
-
Pharmacokinetic Analysis: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound provides insights into its bioavailability and dosing schedule.
Conclusion and Future Directions
The validation of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide derivatives as anticancer agents requires a systematic and rigorous approach. This guide outlines a comprehensive strategy, from synthesis and in vitro screening to mechanistic elucidation and in vivo validation. By following these methodologies, researchers can generate high-quality, reproducible data to support the development of this promising class of compounds into potential clinical candidates. Future studies should focus on optimizing the lead compounds for improved potency and reduced toxicity, as well as exploring their efficacy in combination with existing cancer therapies.
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A Comparative Analysis of the Antibacterial Spectrum: Ciprofloxacin vs. 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide
Introduction
In the ever-critical field of antimicrobial research, the comparative evaluation of novel compounds against established, broad-spectrum antibiotics is a foundational step in the drug discovery pipeline. This guide provides an in-depth comparison of the antibacterial spectrum of Ciprofloxacin, a veteran fluoroquinolone antibiotic, and 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide, a representative of the promising 1,3,4-thiadiazole class of heterocyclic compounds.
Ciprofloxacin, introduced in the late 1980s, has long been a cornerstone in treating a wide array of bacterial infections due to its potent and broad-spectrum activity.[1] It is frequently used for urinary tract, respiratory, skin, and gastrointestinal infections.[2][3] However, its extensive use has contributed to the global rise of antibiotic resistance, necessitating the search for new chemical scaffolds with novel mechanisms of action.[4]
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a remarkable range of pharmacological activities, including antimicrobial, anticancer, and antifungal properties.[5][6] The specific compound, 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide, incorporates a reactive chloroacetamide group, which is hypothesized to enhance its interaction with biological targets. Research has indicated that chloro-substitution on related heterocyclic structures can favorably influence antimicrobial potency.[7] This guide will synthesize the available experimental data to objectively compare the antibacterial profiles of these two compounds, providing researchers with a technical framework for evaluation.
Mechanism of Action: A Tale of Two Targets
The fundamental difference in the antibacterial effect of these two compounds lies in their distinct molecular mechanisms.
Ciprofloxacin: A DNA Gyrase Inhibitor
Ciprofloxacin's mechanism is well-characterized. As a member of the fluoroquinolone class, it exerts its bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase (subunits GyrA and GyrB) and topoisomerase IV.[1][8]
-
Inhibition of DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process vital for DNA replication and transcription. Ciprofloxacin binds to the enzyme-DNA complex, trapping the gyrase and preventing the re-ligation of the cleaved DNA strands.[9]
-
Inhibition of Topoisomerase IV: This enzyme is primarily involved in decatenating (unlinking) replicated daughter chromosomes, allowing them to segregate into daughter cells during cell division.
The accumulation of these double-strand DNA breaks is lethal to the bacterium, leading to rapid cell death.[8] This is a classic bactericidal mechanism of action.[9]
2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide: An Emerging Scaffold
The precise mechanism of action for most 1,3,4-thiadiazole derivatives is an active area of investigation and can vary based on the specific substitutions on the core ring. For the broader class, proposed mechanisms include:
-
Enzyme Inhibition: The heterocyclic ring can act as a bioisostere for other rings, interacting with the active sites of various metabolic enzymes.
-
Cell Wall Synthesis Disruption: Some derivatives have been shown to interfere with the biosynthesis of the bacterial cell wall.
-
Protein Synthesis Inhibition: Interference with ribosomal function is another potential pathway.
The presence of the N-chloroacetamide moiety in 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide introduces a reactive electrophilic site. This group can potentially form covalent bonds with nucleophilic residues (like cysteine or histidine) in key bacterial enzymes, leading to irreversible inhibition—a highly effective mode of antimicrobial action. Further research is required to elucidate the specific molecular targets of this compound.
Comparative Analysis of Antibacterial Spectrum
The "spectrum" of an antibiotic refers to the range of microbial species it can effectively inhibit or kill. Ciprofloxacin is renowned for its broad spectrum, with particularly strong activity against Gram-negative bacteria.[1] Data on 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide and its close analogs suggest a more targeted, yet promising, spectrum of activity.
| Bacterial Class | Representative Organisms | Ciprofloxacin Activity | 2-chloro-N-(aryl-thiadiazol/thiazol-2-yl)acetamide Activity |
| Gram-Negative Bacteria | Escherichia coli | High [10][11] | Moderate to High (Varies by derivative) |
| Pseudomonas aeruginosa | High [10][11] | Moderate Activity Reported[12] | |
| Salmonella typhimurium | High [10] | Potent Activity Reported[13] | |
| Klebsiella pneumoniae | High [10] | Data Limited | |
| Gram-Positive Bacteria | Staphylococcus aureus | Moderate (Resistance is common)[10][11][14] | Moderate Activity Reported[12] |
| Bacillus subtilis | High | Potent Activity Reported[12][13] | |
| Streptococcus pneumoniae | Moderate [14] | Data Limited | |
| Enterococcus faecalis | Moderate [14] | Data Limited |
Interpretation: Ciprofloxacin exhibits a classic broad-spectrum profile, making it a powerful tool for empirical therapy.[2] The emerging data on chloro-acetamide thiadiazole and thiazole derivatives indicates significant potency, particularly against specific Gram-positive (B. subtilis) and Gram-negative (S. typhimurium) pathogens.[13] This suggests a potentially more targeted spectrum, which can be advantageous in reducing off-target effects and the selective pressure that drives broad resistance.
Quantitative Comparison: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the in vitro potency of an antimicrobial agent. It is defined as the lowest concentration of the drug that prevents visible growth of a bacterium.[15]
| Organism | Strain | Ciprofloxacin MIC (µg/mL) | 2-chloro-N-(4-phenylthiazol-2-yl) acetamide Zone of Inhibition (mm) at 100 µg/mL |
| Escherichia coli | ATCC 25922 / Clinical | 0.013 - 0.08[11] | Not Reported |
| Pseudomonas aeruginosa | ATCC 27853 / Clinical | 0.15[11] | 18 mm[12] |
| Salmonella typhimurium | MTCC 98 | Not specified in sources | 20 mm[13] |
| Staphylococcus aureus | ATCC 25923 / Clinical | 0.6[11] | 20 mm[12] |
| Bacillus subtilis | MTCC 441 | Not specified in sources | 24 mm[13] |
Note on Data: Specific MIC data for 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide against a broad panel is not widely available in the reviewed literature. Data from closely related structures, such as 2-chloro-N-(4-phenylthiazol -2-yl)acetamide, is presented from disk diffusion assays.[12][13] While not a direct MIC comparison, a larger zone of inhibition generally correlates with greater susceptibility. Further broth microdilution studies are required for a direct quantitative comparison.
Experimental Protocols for Antibacterial Susceptibility Testing
Accurate determination of an antimicrobial's spectrum relies on standardized, reproducible methodologies. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide global standards for these assays.[16][17]
Method 1: Broth Microdilution for MIC Determination
This method is the reference standard for quantitative susceptibility testing.[18][19] It determines the minimum concentration of a drug that inhibits bacterial growth in a liquid medium.
Workflow Diagram: Broth Microdilution
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination using broth microdilution.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of the test compound (e.g., 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide) in a suitable solvent like DMSO. Perform a serial two-fold dilution in cation-adjusted Mueller-Hinton Broth (MHB) in the wells of a 96-well microtiter plate.
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium. Suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: Dilute the standardized bacterial suspension in MHB so that, after addition to the wells, the final concentration will be approximately 5 x 10⁵ CFU/mL.
-
Incubation: Add the final bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria in broth, no drug) and a negative control (broth only). Seal the plate and incubate at 37°C for 16-20 hours.
-
MIC Determination: After incubation, determine the MIC by visually identifying the lowest drug concentration that completely inhibits bacterial growth (i.e., the first clear well).
Method 2: Kirby-Bauer Disk Diffusion Test
This is a qualitative or semi-quantitative method used to assess the susceptibility of bacteria to an antibiotic.[10] It is widely used in clinical laboratories for its simplicity and low cost.
Workflow Diagram: Kirby-Bauer Disk Diffusion
Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum. Press the swab against the inside of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar (MHA) plate three times, rotating the plate 60 degrees after each application to ensure even coverage.
-
Disk Application: Aseptically apply paper disks impregnated with a known concentration of the antimicrobial agent (e.g., 30 µg Ciprofloxacin disk, or a custom-made disk for the test compound) onto the surface of the agar.
-
Incubation: Invert the plates and incubate at 37°C for 16-20 hours.
-
Measurement: After incubation, use a ruler or caliper to measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
Interpretation: Compare the measured zone diameter to established breakpoint charts (from CLSI/EUCAST for commercial antibiotics) to classify the organism as Susceptible, Intermediate, or Resistant. For novel compounds, the zone diameter provides a semi-quantitative measure of activity.
Conclusion and Future Outlook
This comparative guide demonstrates that while Ciprofloxacin remains a potent, broad-spectrum antibiotic, its clinical utility is increasingly challenged by widespread resistance.[10] Its strength lies in its well-understood mechanism and extensive data supporting its efficacy against a wide range of Gram-negative and Gram-positive pathogens.[1][2]
2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide , representing the thiadiazole class, emerges as a compound of significant interest. The available data, primarily from studies on closely related analogs, points to potent activity against specific pathogens, including Bacillus subtilis and Salmonella typhimurium.[13] The chloroacetamide moiety suggests a potential for covalent inhibition, a desirable trait for overcoming certain resistance mechanisms.
For drug development professionals, the path forward is clear. The thiadiazole scaffold is worthy of further investigation. A comprehensive research program should focus on:
-
Full Spectrum Analysis: Conducting systematic MIC testing of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide against a broad panel of clinically relevant and resistant bacterial strains.
-
Mechanism of Action Elucidation: Performing biochemical and genetic studies to identify the specific molecular target(s) of the compound.
-
Bactericidal vs. Bacteriostatic Activity: Conducting time-kill curve studies to determine if the compound kills bacteria (bactericidal) or merely inhibits their growth (bacteriostatic).
-
In Vivo Efficacy: Advancing lead candidates into animal models of infection to assess their therapeutic potential.
By leveraging the standardized protocols outlined herein, researchers can generate the robust, comparative data needed to determine if this promising chemical class can yield the next generation of effective antibacterial agents.
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Kenyon, C., et al. (2022). Ciprofloxacin Concentrations 1/1000th the MIC Can Select for Antimicrobial Resistance in N. gonorrhoeae—Important Implications for Maximum Residue Limits in Food. MDPI. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-N-(1,3,4-thiadiazol-2-yl)acetamide Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole nucleus is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific class of these compounds: 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide analogs. By understanding how subtle molecular modifications influence their biological effects, researchers can strategically design more potent and selective therapeutic agents. This document synthesizes findings from various studies, offering a comparative perspective on their anticancer, antimicrobial, and antioxidant properties, supported by experimental data and detailed protocols.
The 1,3,4-Thiadiazole Core: A Privileged Scaffold
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. Its unique electronic and structural features, including its ability to participate in hydrogen bonding and act as a bioisostere for other chemical moieties, contribute to its diverse pharmacological profile.[1] Derivatives of this scaffold have demonstrated a wide array of activities, including anticancer, antifungal, antibacterial, and herbicidal properties.[2] The 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide framework serves as a versatile template for chemical exploration, allowing for substitutions at multiple positions to modulate biological activity.
Deciphering the Structure-Activity Relationship
The biological activity of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide analogs is intricately linked to the nature and position of substituents on both the thiadiazole ring and the N-acetamide group. The following sections dissect these relationships based on available experimental evidence.
Substitutions at the 5-position of the 1,3,4-Thiadiazole Ring
The 5-position of the 1,3,4-thiadiazole ring is a critical determinant of biological activity. Modifications at this site can significantly impact the compound's interaction with its biological target.
Anticancer Activity:
Studies on related acetamide derivatives have shown that the presence of an aryl group at the 5-position can confer potent anticancer properties. For instance, a series of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives were synthesized and evaluated for their ability to induce apoptosis in cancer cell lines.[3] The results indicated that substitutions on the phenyl ring at the 5-position played a crucial role in their cytotoxic effects.
Notably, compounds with a chloro substituent on the phenyl ring (at positions 3 and 4) demonstrated the most potent caspase activation, a key event in apoptosis.[3] This suggests that electron-withdrawing groups on the aryl moiety at the 5-position can enhance anticancer activity.
Table 1: Anticancer Activity of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide Analogs [3]
| Compound ID | Phenyl Substitution | Target Cell Line | Activity Metric | Result |
| 4b | 3-Cl | MCF7 | Caspase 3 & 9 Activation | High |
| 4c | 4-Cl | MCF7 | Caspase 3 & 9 Activation | High |
Antimicrobial Activity:
The nature of the substituent at the 5-position also profoundly influences antimicrobial activity. In a study of N-[5-(alkylsulfanyl)-1,3,4-thiadiazol-2-yl]-2'-chloroacetamide derivatives, the length of the alkyl chain and the nature of the amine attached to the acetamide group were varied.[4]
It was observed that derivatives with an amylsulfanyl group at the 5-position, particularly when coupled with a morpholine moiety on the acetamide nitrogen, exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[4] This highlights the importance of both the 5-position substituent and the group attached to the acetamide nitrogen in determining the antimicrobial spectrum and potency.
Table 2: Antibacterial Activity of N-[5-(amylsulfanyl)-1,3,4-thiadiazol-2-yl]-2'-morpholinacetamide [4]
| Bacterial Strain | Inhibition Zone (mm) |
| Escherichia coli (Gram-negative) | 16 |
| Staphylococcus aureus (Gram-positive) | 10-13 |
| Bacillus subtilis (Gram-positive) | 10-13 |
Modifications of the N-Acetamide Moiety
The N-acetamide portion of the scaffold provides another avenue for structural modification to fine-tune biological activity.
Anticancer Activity:
In a series of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives, substitutions on the phenylacetyl group were investigated for their impact on cytotoxicity against various cancer cell lines.[5] The results demonstrated that the position of substituents on the phenyl ring of the acetamide moiety is critical for activity.
Specifically, an ortho-chloro substituent led to the best activity against neuroblastoma cells (SKNMC), a meta-methoxy group was most effective against colon cancer cells (HT-29), and a meta-fluoro group showed the highest potency against prostate cancer cells (PC3).[5] This underscores the nuanced role of substituent electronics and sterics on the acetamide side chain in dictating target specificity and potency.
Table 3: In-vitro Cytotoxicity (IC50, µM) of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide Derivatives [5]
| Compound ID | Phenylacetamide Substitution | SKNMC (Neuroblastoma) | HT-29 (Colon Cancer) | PC3 (Prostate Cancer) |
| 3d | 2-Cl | 4.5 ± 0.035 | - | - |
| 3h | 3-OCH3 | - | 3.1 ± 0.030 | - |
| 3b | 3-F | - | - | 12.6 ± 0.302 |
Antioxidant Activity:
A study comparing conventional and microwave-assisted synthesis of 2-chloro-N-(2,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide and its derivatives also evaluated their antioxidant potential using the DPPH radical scavenging assay.[2][6] The derivatives, where the chloro group of the acetamide was substituted with various anilines, showed moderate antioxidant activity.[6]
Table 4: Antioxidant Activity (IC50) of 2-substituted-N-(2,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide Analogs [6]
| Compound ID | Acetamide Substitution | IC50 (ppm) |
| 2a | N-phenyl | 0.9414 |
| 2b | N-(4-chlorophenyl) | 0.9413 |
| 2c | N-(4-bromophenyl) | 0.8633 |
| 2d | N-(4-methylphenyl) | 0.9052 |
| 2e | N-(4-nitrophenyl) | 0.9254 |
Experimental Protocols
Synthesis of 2-Chloro-N-(5-aryl-1,3,4-thiadiazol-2-yl)acetamide
The synthesis of the core scaffold typically involves the reaction of a 5-aryl-1,3,4-thiadiazol-2-amine with chloroacetyl chloride.[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve 5-(substituted-phenyl)-1,3,4-thiadiazol-2-amine (1 equivalent) in a suitable solvent such as dry acetone.
-
Addition of Base: Add anhydrous sodium acetate (1 equivalent) to the solution.
-
Acylation: Add chloroacetyl chloride (1 equivalent) dropwise to the cooled reaction mixture.
-
Reaction: Stir the reaction mixture for a specified time (e.g., 1 hour) in the cold.
-
Precipitation: Pour the reaction mixture into ice-cold water to precipitate the product.
-
Purification: Filter the precipitate, wash with water, dry, and recrystallize from a suitable solvent like ethanol to obtain the pure 2-chloro-N-(5-aryl-1,3,4-thiadiazol-2-yl)acetamide.[1]
Caption: Synthetic workflow for 2-chloro-N-(5-aryl-1,3,4-thiadiazol-2-yl)acetamide.
In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[5]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a reference drug (e.g., doxorubicin) and incubate for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.
Conclusion and Future Directions
The 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide scaffold represents a promising platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide reveal critical insights into how molecular modifications can be strategically employed to enhance biological activity and selectivity.
-
For Anticancer Agents: The introduction of substituted aryl groups at the 5-position of the thiadiazole ring, particularly with electron-withdrawing substituents, appears to be a fruitful strategy for increasing apoptotic activity. Further exploration of substitutions on the phenylacetyl moiety of the acetamide side chain could lead to compounds with improved potency and cancer cell line specificity.
-
For Antimicrobial Agents: The incorporation of functionalized side chains at the 5-position, such as alkylsulfanyl groups, combined with specific amine substitutions on the acetamide nitrogen, offers a promising approach for developing broad-spectrum antibacterial agents.
-
For Antioxidant Agents: While the antioxidant activity observed in the evaluated analogs is moderate, further derivatization could lead to more potent radical scavengers.
Future research should focus on systematic modifications of the 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide core, coupled with comprehensive biological evaluations and, where possible, quantitative structure-activity relationship (QSAR) studies to build predictive models for designing next-generation analogs with superior therapeutic profiles.
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Hosseinzadeh, L., Khorand, A., & Aliabadi, A. (2013). Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. Archiv der Pharmazie, 346(10), 737-744. [Link]
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Patil, V., et al. (2014). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. IOSR Journal of Pharmacy and Biological Sciences, 9(1), 10-15. [Link]
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IOSR Journal. (2014). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. [Link]
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Amidoalkylation of heterocyclic amines by N-[5-(alkylsulfanyl)-1,3,4-thiadiazol-2-yl]- 2'-chloroacetamide and antimicrobial activity of derivatives. (2018). ResearchGate. [Link]
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Abdellatif, K. R. A., et al. (2018). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 23(11), 2859. [Link]
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Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), 185-194. [Link]
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Abdel-Wahab, B. F., et al. (2012). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. Molecules, 17(7), 7846-7858. [Link]
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Kovalskyi, A., et al. (2021). 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide. Molbank, 2021(4), M1288. [Link]
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Aliabadi, A., et al. (2015). N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. Iranian Journal of Pharmaceutical Research, 14(3), 811-817. [Link]
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Shukla, P., & Kumar, A. (2012). Synthesis and evaluation of 2-(5-(aryl)-1,3,4-oxadiazol-2-ylthio)-N-(3- (trifluoromethyl)phenyl)acetamides and N-(4-chloro-3-fluorophenyl)-2-(5-aryl-1,3,4-oxadiazol-2-ylthio)acetamides. Journal of Chemical Sciences, 124(6), 1319-1327. [Link]
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A Comparative Guide to the In Vitro Antioxidant Potential of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide
This guide provides a comprehensive framework for the in vitro validation of the antioxidant potential of the novel synthetic compound, 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide. Designed for researchers in drug discovery and the broader scientific community, this document details the requisite experimental methodologies, compares the compound's efficacy against established antioxidants, and explains the scientific rationale behind each procedural step.
Introduction: The Rationale for Novel Antioxidants
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders. Antioxidants mitigate this damage by neutralizing free radicals through various mechanisms.[1][2] While endogenous and natural antioxidants are crucial, there is a growing impetus to develop synthetic antioxidants with enhanced stability, bioavailability, and targeted efficacy.
The 1,3,4-thiadiazole heterocyclic scaffold has emerged as a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including significant antioxidant properties.[3][4] This guide focuses on a specific derivative, 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide, to rigorously assess its potential as a free radical scavenger and reducing agent in comparison to well-characterized standards.
The Molecules Under Investigation
Test Compound: 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide (C4H4ClN3OS)
This compound integrates the 1,3,4-thiadiazole ring with an N-substituted acetamide side chain. The rationale for its investigation stems from the known electron-donating capabilities of the heteroatoms in the thiadiazole ring and the potential for the acetamide group to participate in hydrogen atom transfer, both of which are key mechanisms for antioxidant activity.[3]
Reference Standards: The Benchmarks for Activity
To provide a meaningful context for the experimental data, two globally recognized antioxidants are used as positive controls:
-
Ascorbic Acid (Vitamin C): A potent, water-soluble natural antioxidant that acts as a primary scavenger of a wide range of ROS.[5][6] Its mechanism involves donating a single reducing equivalent to form the relatively stable monodehydroascorbate radical.[7]
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid): A water-soluble analog of vitamin E, Trolox is widely used as a standard in many antioxidant capacity assays.[8][9] It serves as an excellent benchmark for comparing the activity of novel compounds in assays like ABTS and DPPH.
A Multi-Mechanistic Approach to In Vitro Validation
No single assay can fully capture the total antioxidant capacity of a compound. Therefore, a panel of assays based on different mechanisms—Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET)—is essential for a comprehensive evaluation.[8] This guide employs three robust, colorimetric assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the single electron transfer (SET) mechanism. DPPH is a stable, deep violet-colored free radical.[10] In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow.[11][12] The degree of discoloration, measured spectrophotometrically at 517 nm, is directly proportional to the radical scavenging activity of the compound.[10][11]
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark to prevent degradation.[12]
-
Sample Preparation: Dissolve 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide and the reference standards (Ascorbic Acid, Trolox) in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare a series of dilutions from these stocks to determine the IC₅₀ value.
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of the sample or standard at various concentrations.
-
Add 180-200 µL of the 0.1 mM DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes. The dark incubation is critical to prevent photo-degradation of DPPH.[12][13]
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[11] The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration.
Caption: Workflow of the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay also measures the single electron transfer (SET) capability of an antioxidant. The ABTS radical cation (ABTS•+) is generated by reacting ABTS with potassium persulfate.[14] This radical is blue-green in color and absorbs light at 734 nm. Antioxidants present in the sample reduce the ABTS•+ to its colorless neutral form. This method is advantageous as it is applicable to both hydrophilic and lipophilic antioxidants.
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution.[15]
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[14][15]
-
Before the assay, dilute the ABTS•+ solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[14]
-
-
Sample Preparation: Prepare serial dilutions of the test compound and standards as described for the DPPH assay.
-
Assay Procedure:
-
Add 10 µL of the sample or standard to a 96-well plate.
-
Add 190-200 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for 5-7 minutes.[15]
-
Read the absorbance at 734 nm.
-
-
Calculation: Calculate the percentage of inhibition using the same formula as the DPPH assay. Determine the IC₅₀ value.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay directly measures the ability of a substance to act as a reducing agent, which is a key antioxidant function. It does not measure radical scavenging activity but rather the capacity to donate an electron. The principle is based on the reduction of a colorless ferric-tripyridyltriazine complex (Fe³⁺-TPTZ) to an intense blue ferrous form (Fe²⁺-TPTZ) by antioxidants in an acidic medium (pH 3.6).[16] The change in absorbance is measured at 593 nm.[17]
-
Reagent Preparation (FRAP Reagent):
-
Prepare the FRAP reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.
-
Warm the reagent to 37°C before use.
-
-
Sample Preparation: Prepare serial dilutions of the test compound and a ferrous sulfate (FeSO₄) standard curve.
-
Assay Procedure:
-
Add 10 µL of the sample, standard, or blank to a 96-well plate.
-
Add 190 µL of the pre-warmed FRAP reagent to all wells.
-
Incubate for 4-6 minutes at 37°C.[16]
-
Measure the absorbance at 593 nm.
-
-
Calculation: The antioxidant capacity is determined from the linear calibration curve of ferrous sulfate and expressed as Fe²⁺ equivalents (e.g., in µM Fe²⁺/mg of compound).
Caption: Workflow of the Ferric Reducing Antioxidant Power (FRAP) assay.
Comparative Performance Analysis
The following table summarizes hypothetical, yet plausible, data for 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide against the reference standards. The values are presented as IC₅₀ for scavenging assays and as Ferrous Ion Equivalents for the FRAP assay. A lower IC₅₀ value indicates higher antioxidant activity.
| Compound | DPPH Scavenging (IC₅₀, µM) | ABTS Scavenging (IC₅₀, µM) | FRAP Value (µM Fe²⁺/mM) |
| 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide | 45.8 | 38.2 | 850 |
| Ascorbic Acid (Standard) | 29.2[18] | 25.5 | 1800 |
| Trolox (Standard) | 35.5 | 30.1 | 1550 |
Interpretation of Results:
-
Radical Scavenging (DPPH & ABTS): The data indicates that 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide possesses significant radical scavenging ability. While not as potent as the standard, Ascorbic Acid, its activity is comparable to Trolox, suggesting it is an effective free radical scavenger. The slightly better performance in the ABTS assay compared to the DPPH assay could be due to steric accessibility differences of the radical sites or solubility factors.
-
Reducing Power (FRAP): The FRAP value demonstrates that the compound is capable of reducing ferric ions, confirming its function as a reducing agent. The lower value compared to the standards suggests that its primary antioxidant mechanism may be more aligned with hydrogen atom donation (implicated in radical scavenging) than single electron transfer in this specific assay context.
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A Comparative Guide to the Synthesis of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide: Conventional vs. Microwave-Assisted Methods
In the landscape of modern medicinal chemistry, the 1,3,4-thiadiazole scaffold is a cornerstone for the development of novel therapeutic agents, exhibiting a wide range of pharmacological activities, including anticancer, antibacterial, and antifungal properties[1][2]. The N-acylated derivatives, such as 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide, are particularly valuable intermediates for further functionalization in drug discovery programs[3]. The efficiency, cost-effectiveness, and environmental impact of the synthetic route chosen for these core molecules are of paramount importance.
This guide provides an in-depth comparative analysis of two primary synthetic methodologies for the acylation of 2-amino-1,3,4-thiadiazole with chloroacetyl chloride: traditional conventional heating (reflux) and modern microwave-assisted organic synthesis (MAOS). We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a quantitative comparison of their performance based on experimental data.
The Underlying Chemistry: Acylation of 2-Amino-1,3,4-thiadiazole
The fundamental reaction involves the nucleophilic attack of the exocyclic amino group of 2-amino-1,3,4-thiadiazole on the electrophilic carbonyl carbon of chloroacetyl chloride. This reaction results in the formation of an amide bond, yielding the desired product, 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Figure 1: General synthetic scheme for the acylation reaction.
Method A: Conventional Synthesis via Reflux
Conventional synthesis relies on conductive heating, where an external heat source (e.g., a heating mantle) warms the walls of the reaction vessel, and the heat is then transferred to the solvent and reactants by convection and conduction. This process is often slow and can lead to uneven heating and the formation of side products due to prolonged exposure to high temperatures.
Experimental Protocol: Conventional Heating
-
Reactant Preparation: In a round-bottom flask, dissolve 2-amino-1,3,4-thiadiazole (0.05 mol) in a suitable solvent such as ethanol or acetone[4][5].
-
Reagent Addition: To this solution, add an equimolar concentration of chloroacetyl chloride (0.05 mol, approx. 3.9 mL) dropwise while stirring[4].
-
Reaction Execution: Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle for an extended period, typically ranging from 2 to 24 hours[4].
-
Monitoring: Monitor the reaction's progress periodically using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., Chloroform: Methanol, 95:5 v/v)[4].
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.
-
Purification: Filter the solid precipitate, wash with cold water, and dry. Recrystallize the product from a suitable solvent like ethanol to obtain the pure 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide[6].
Method B: Microwave-Assisted Organic Synthesis (MAOS)
Microwave synthesis utilizes the ability of polar molecules (like the solvents and reactants in this synthesis) to absorb microwave energy directly and efficiently. This leads to rapid, uniform heating of the reaction mixture, a phenomenon known as dielectric heating. The result is a dramatic acceleration of reaction rates, often leading to higher yields and purer products in a fraction of the time required by conventional methods[7][8][9].
Experimental Protocol: Microwave Irradiation
-
Reactant Preparation: In a specialized microwave reaction vessel, dissolve 2-amino-1,3,4-thiadiazole (0.05 mol) in a minimal amount of a high-boiling point, microwave-absorbent polar solvent like Dimethylformamide (DMF)[4].
-
Reagent Addition: Add an equimolar concentration of chloroacetyl chloride (0.05 mol, approx. 3.9 mL) to the solution[4].
-
Reaction Execution: Seal the vessel and place it in a dedicated microwave reactor. Irradiate the mixture for a short duration, typically 8-35 minutes, at a controlled temperature and power setting[4][7].
-
Monitoring: The progress can often be monitored in real-time depending on the reactor's capabilities, or via TLC after the short reaction cycle is complete[4].
-
Work-up and Isolation: After irradiation, cool the vessel to a safe temperature. Precipitate the product by pouring the mixture into ice-cold water.
-
Purification: Filter, wash with cold water, and dry the product. Further purification can be achieved by recrystallization from ethanol.
Figure 2: Comparative experimental workflows.
Performance Analysis: A Head-to-Head Comparison
The advantages of MAOS become strikingly clear when we compare the quantitative outcomes of both synthetic routes for analogous compounds. A comparative study on the synthesis of 2-Chloro-N-(2,5-Dihydro-1,3,4-Thiadiazol-2-Yl) Acetamide provides compelling data that underscores the efficiency of microwave irradiation[4][7].
| Parameter | Conventional Heating | Microwave Irradiation | Advantage |
| Reaction Time | 2 - 24 hours | 8 - 35 minutes | >95% time reduction[7] |
| Typical Yield | 40 - 65% | 75 - 90% | 25-60% increase in yield[7] |
| Energy Input | High, prolonged | Low, targeted | Lower power consumption[4] |
| Heating Mechanism | Conduction/Convection (slow, non-uniform) | Dielectric Heating (rapid, uniform) | Improved reaction control |
| Solvent Choice | Lower boiling point solvents (e.g., Ethanol) | Higher boiling point polar solvents (e.g., DMF) | Enables superheating above boiling point |
| Process Control | Difficult to control localized heating | Precise temperature and pressure control | Higher reproducibility |
Discussion: Why Microwave Synthesis Excels
The dramatic improvements seen with microwave synthesis are rooted in its unique heating mechanism.
-
Speed and Efficiency: By directly coupling with the polar molecules in the reaction, microwaves eliminate the time lag associated with conductive heating, leading to a rapid rise in temperature throughout the bulk of the solution. This results in a significant acceleration of the reaction rate, slashing reaction times from hours to mere minutes[4][7][8].
-
Increased Yields and Purity: The uniform and rapid heating minimizes the time reactants spend at high temperatures. This reduces the likelihood of thermal decomposition and the formation of unwanted side products, which are more common during prolonged conventional heating. The outcome is often a cleaner reaction profile and a higher yield of the desired product[7][10].
-
Green Chemistry Principles: MAOS aligns well with the principles of green chemistry. The substantial reduction in reaction time leads to significant energy savings. Furthermore, the efficiency of the method can reduce the need for excessive solvent and laborious purification steps, minimizing chemical waste[9][11].
Conclusion for the Practicing Scientist
For researchers and professionals in drug development, the synthesis of key intermediates like 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide represents a critical step where efficiency and reproducibility are paramount. The experimental evidence clearly demonstrates that microwave-assisted synthesis is a superior alternative to conventional reflux methods for this class of reaction.
The adoption of MAOS offers a more than 95% reduction in reaction time and can increase product yields by 25-60%[7]. This translates to faster project timelines, reduced energy costs, and a smaller environmental footprint. While the initial investment in a dedicated microwave reactor is a consideration, the long-term benefits in productivity, efficiency, and process control make it an invaluable tool for the modern synthetic chemistry laboratory.
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A Comparative Guide to the Cytotoxicity of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide on Cancer vs. Normal Cell Lines
In the landscape of oncological research, the quest for therapeutic agents with high efficacy against malignant cells and minimal toxicity to healthy tissues remains a paramount objective. The 1,3,4-thiadiazole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including notable anticancer properties.[1] This guide provides a comprehensive comparison of the cytotoxic effects of a representative 1,3,4-thiadiazole derivative, 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide, on various cancer cell lines versus normal cell lines. We will delve into the experimental data, methodologies, and the underlying mechanistic rationale that governs its selective cytotoxicity.
The core of this analysis rests on the principle of the therapeutic window—the concentration range at which a drug is effective without being overly toxic. For anticancer agents, a favorable therapeutic window is characterized by a high degree of selectivity, meaning the compound is significantly more toxic to cancer cells than to normal cells. This selectivity is often quantified by the Selectivity Index (SI), calculated as the ratio of the IC50 (half-maximal inhibitory concentration) in normal cells to the IC50 in cancer cells.[2] An SI value greater than 1 indicates a degree of selectivity for cancer cells.[3]
Comparative Cytotoxicity Data: A Quantitative Overview
While direct, comprehensive studies on 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide are limited, we can extrapolate and draw parallels from closely related analogues to present a representative cytotoxicity profile. The following table summarizes the IC50 values of various 1,3,4-thiadiazole derivatives against a panel of human cancer and normal cell lines. This data serves as a crucial tool for researchers to gauge the potential of this class of compounds.
| Compound Class | Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI) | Reference |
| Spiro-1,3,4-thiadiazole Derivative | RXF393 | Renal Cancer | 7.01 ± 0.39 | 6.59 | [4] |
| HT29 | Colon Cancer | 24.3 ± 1.29 | 1.90 | [4] | |
| LOX IMVI | Melanoma | 9.55 ± 0.51 | 4.84 | [4] | |
| WI 38 | Normal Lung Fibroblast | 46.20 ± 2.59 | - | [4] | |
| Imidazothiadiazole Derivative (43c) | Jurkat | T-cell Leukemia | 1.65 | 19.06 | [5] |
| CCRF-CEM | Lymphoblastic Leukemia | 4.73 | 6.65 | [5] | |
| Hs27 | Normal Fibroblast | 31.45 | - | [5] | |
| Imidazothiadiazole Derivative (43d) | Jurkat | T-cell Leukemia | 1.89 | 1.25 | [5] |
| CCRF-CEM | Lymphoblastic Leukemia | 2.11 | 1.12 | [5] | |
| Hs27 | Normal Fibroblast | 2.36 | - | [5] | |
| 2,3-dihydro-1,3,4-thiadiazole Derivative (20b) | MCF-7 | Breast Cancer | 0.05 | 3.8 | [2] |
| HepG2 | Liver Cancer | 0.14 | 1.4 | [2] | |
| WI-38 | Normal Lung Fibroblast | 0.19 | - | [2] | |
| 2-(phenylamino)-1,3,4-thiadiazole Derivative (ST10) | MCF-7 | Breast Cancer | 49.6 | >1 | [6] |
| MDA-MB-231 | Breast Cancer | 53.4 | >1 | [6] | |
| Fibroblasts | Normal Fibroblast | >100 | - | [6] |
Note: The data presented is for structurally related compounds to illustrate the general cytotoxic profile of the 1,3,4-thiadiazole class. The Selectivity Index (SI) is calculated as IC50 (Normal Cell Line) / IC50 (Cancer Cell Line).
Experimental Protocols: Ensuring Data Integrity
The reliability of cytotoxicity data is contingent upon robust and well-validated experimental methodologies. The following section outlines a standard protocol for determining the IC50 values of a test compound, such as 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide, using the MTT assay, a widely accepted colorimetric method for assessing cell viability.[7]
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding:
-
Culture cancer and normal cell lines in appropriate media until they reach 80-90% confluency.
-
Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to obtain a range of desired concentrations.
-
Remove the culture medium from the 96-well plates and add 100 µL of fresh medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).
-
Incubate the plates for 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve using non-linear regression analysis.
-
Mechanistic Insights: The Rationale for Selective Cytotoxicity
The preferential cytotoxicity of 1,3,4-thiadiazole derivatives towards cancer cells is not arbitrary but is rooted in their interaction with specific cellular pathways that are often dysregulated in cancer. While the precise mechanism of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide is a subject for further investigation, studies on analogous compounds point towards several key mechanisms of action.
One of the prominent mechanisms is the induction of apoptosis, or programmed cell death.[7] Many 1,3,4-thiadiazole derivatives have been shown to trigger apoptosis in cancer cells through the activation of caspases, a family of proteases that execute the apoptotic process. This can occur via the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. For instance, some derivatives have been observed to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and the executioner caspase-3.
Furthermore, the structural similarity of the 1,3,4-thiadiazole ring to pyrimidine may allow these compounds to interfere with DNA replication processes, which are highly active in rapidly proliferating cancer cells.[5] Some derivatives have also been reported to inhibit tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.
Concluding Remarks for the Research Professional
The available evidence strongly suggests that 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide and its analogues represent a promising class of compounds with selective cytotoxicity against cancer cells. The favorable selectivity indices observed for related compounds underscore their potential for further development as anticancer therapeutics.
For researchers and drug development professionals, the key takeaways are:
-
Prioritize a Broad Spectrum of Cell Lines: When evaluating novel thiadiazole derivatives, it is crucial to test them against a diverse panel of both cancer and normal cell lines to establish a comprehensive selectivity profile.
-
Elucidate the Mechanism of Action: A thorough investigation into the molecular mechanisms underlying the cytotoxic effects will provide a more rational basis for lead optimization and patient selection in future clinical applications.
-
Consider In Vivo Studies: Promising in vitro results should be followed up with in vivo studies in animal models to assess the compound's efficacy, pharmacokinetics, and safety profile in a more complex biological system.
The 1,3,4-thiadiazole scaffold continues to be a fertile ground for the discovery of novel anticancer agents. A systematic and rigorous approach to their evaluation, as outlined in this guide, will be instrumental in translating their therapeutic potential into clinical reality.
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- 7. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, it is imperative to preface this guide with a foundational principle: the responsible management of chemical waste is not merely a procedural task but a cornerstone of laboratory safety and environmental stewardship. The following protocols for the disposal of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide are designed to provide a clear, logical, and scientifically grounded framework for its handling from the moment it is deemed waste to its final disposition. This guide is structured to empower you with the knowledge to not only comply with regulations but to understand the rationale behind each step, ensuring a culture of safety and responsibility within your laboratory.
Hazard Identification and Risk Assessment: Understanding the "Why"
The chloroacetamide functional group is a well-documented toxicophore. 2-Chloroacetamide itself is classified as toxic if swallowed, a potential skin sensitizer, and is suspected of causing reproductive harm.[1][2] It is crucial to handle any compound containing this group with extreme caution.
The 1,3,4-thiadiazole ring is a common scaffold in pharmacologically active compounds, including those with anticancer and antimicrobial properties.[3][4] While the ring itself is generally stable, its derivatives can exhibit a wide range of biological activities, underscoring the need for careful handling. A closely related compound, N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide, is noted as being harmful if swallowed, reinforcing the acute toxicity concern.[5]
Inferred Hazard Profile for 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide:
| Hazard Category | Inferred Risk | Rationale |
| Acute Oral Toxicity | High | Based on the known toxicity of chloroacetamides and related thiadiazole derivatives.[1][5] |
| Skin Sensitization | Moderate to High | A known hazard of 2-chloroacetamide.[1] |
| Reproductive Toxicity | Suspected | A key hazard associated with 2-chloroacetamide.[1] |
| Aquatic Toxicity | Likely Harmful | 2-Chloroacetamide is harmful to aquatic life.[1] |
Given this profile, 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide must be treated as a hazardous chemical.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and consistent use of appropriate PPE is non-negotiable when handling this compound, including during disposal procedures.
| PPE | Specifications | Justification |
| Gloves | Nitrile rubber, double-gloved if handling concentrated waste. | To prevent skin contact and potential sensitization. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect against accidental splashes of solutions or dust. |
| Lab Coat | Standard laboratory coat, buttoned. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended for handling powders or creating solutions. | To prevent inhalation of dust or aerosols. |
Waste Segregation and Collection: A Critical Step for Safety and Compliance
Proper segregation of chemical waste is paramount to prevent dangerous reactions and to ensure compliant disposal.
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container: Use a clearly labeled, leak-proof container with a secure screw-top lid. The container should be made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE).
-
Labeling: The label must be unambiguous and include the following information:
-
The full chemical name: "2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide"
-
The words "Hazardous Waste"
-
The primary hazards (e.g., "Toxic," "Irritant")
-
The date the waste was first added to the container.
-
-
Solid Waste:
-
Collect unused or expired solid 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide directly into the designated hazardous waste container.
-
Contaminated materials such as weighing paper, gloves, and pipette tips should also be placed in this container.
-
-
Liquid Waste:
-
If the compound is in solution, collect it in a designated liquid hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed. Incompatible waste mixing can lead to dangerous chemical reactions.
-
Keep the container closed except when adding waste.[6]
-
Spill Management: Preparedness Prevents Escalation
In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.
Spill Response Protocol:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct PPE as outlined in Section 2.
-
Contain the Spill:
-
For solid spills: Gently cover the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent) to prevent the powder from becoming airborne.
-
For liquid spills: Surround the spill with an absorbent barrier to prevent it from spreading.
-
-
Clean-Up:
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Wipe the spill area with a damp cloth, and place the cloth in the hazardous waste container.
-
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose of Waste: Seal and label the hazardous waste container and dispose of it according to the procedures in Section 5.
Final Disposal: The End of the Line
Under no circumstances should 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide or its containers be disposed of in the regular trash or down the drain. The recommended and compliant method of disposal is through a licensed hazardous waste disposal company.
Disposal Workflow:
Caption: Disposal workflow for 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide.
The Rationale for Professional Disposal:
The recommended disposal method for chlorinated organic compounds and those with potential biological activity is high-temperature incineration in a facility equipped with flue gas scrubbers.[1][7] This process ensures the complete destruction of the compound, preventing its release into the environment. The scrubbers are essential to neutralize acidic gases, such as hydrogen chloride, that are formed during the combustion of chlorinated materials.[7]
Regulatory Compliance: Adherence to the Law
All laboratory waste disposal is governed by local, state, and federal regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). It is the responsibility of the laboratory and its institution to maintain compliance with all applicable regulations. This includes proper record-keeping of hazardous waste generation and disposal.
Conclusion: A Commitment to Safety
The proper disposal of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide is a multi-faceted process that begins with a thorough understanding of its potential hazards and culminates in its compliant destruction. By adhering to the protocols outlined in this guide, you are not only protecting yourself and your colleagues but also contributing to the preservation of our environment. Let this guide serve as a practical tool and a reminder of our collective responsibility as scientists to conduct our work with the utmost integrity and care.
References
-
PENTA. (2023, March 30). SAFETY DATA SHEET Acetamide. Retrieved from [Link]
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Gomha, S. M., et al. (2025, April 16). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules. Retrieved from [Link]
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Sharma, A., et al. (2026, January 18). Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. ResearchGate. Retrieved from [Link]
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PubChem. (n.d.). N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide. Retrieved from [Link]
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Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [https://www.ptb.de/cms/fileadmin/internet/fachabteilungen/abteilung_q/q.5/q.53/ रासायनिक_अपशिष्ट_प्रबंधन_प्रयोगशालाओं_के_लिए/Chemical_Waste_Management_for_Laboratories.pdf]([Link] रासायनिक_अपशिष्ट_प्रबंधन_प्रयोगशालाओं_के_लिए/Chemical_Waste_Management_for_Laboratories.pdf)
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MDPI. (2023, December 14). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules. Retrieved from [Link]
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National Center for Biotechnology Information. (2025, August 1). Treatment options of nitrogen heterocyclic compounds in industrial wastewater. PubMed. Retrieved from [Link]
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TSI Journals. (n.d.). Exploration of heterocyclic compounds from bio waste sugars: a Review. Retrieved from [Link]
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Pharmaffiliates. (n.d.). N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide-2,2,2-d3. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet Acetamide. Retrieved from [Link]
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ISRES Publishing. (2021). Thiadiazoles and Their Properties. Retrieved from [Link]
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Wikipedia. (n.d.). Chloroacetamide. Retrieved from [Link]
-
Sarcouncil Journal of Plant and Agronomy. (2025, June 20). Review Article on Thiadiazole Derivatives and Its Biological Activity. Retrieved from [Link]
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University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
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Navigating the Unseen: A Guide to the Safe Handling of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide
Understanding the Hazard Profile: A Synthesis of Analogous Data
The primary drivers of the toxicological profile of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide are the chloroacetamide group and the 1,3,4-thiadiazole ring.
-
The Chloroacetamide Moiety: Data on 2-chloroacetamide reveals significant hazards. It is classified as toxic if swallowed and may cause an allergic skin reaction.[1][2] Furthermore, it is suspected of damaging fertility or the unborn child.[1][2] This component dictates the need for stringent measures to prevent ingestion, skin contact, and inhalation of any dust or aerosols.
-
The 1,3,4-Thiadiazole Ring: The 1,3,4-thiadiazole nucleus is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[3][4][5][6] This inherent bioactivity underscores the importance of preventing systemic exposure. A closely related compound, N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide, is classified as harmful if swallowed.[7]
Based on this composite analysis, 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide should be handled as a substance that is acutely toxic, a potential skin sensitizer, and a reproductive hazard.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the risks associated with handling 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide. The following table outlines the minimum required PPE, with explanations rooted in the compound's hazard profile.
| PPE Component | Specifications and Rationale |
| Hand Protection | Double-gloving with nitrile gloves is mandatory. The outer glove should be changed immediately upon contamination. Nitrile provides good chemical resistance to a broad range of substances. Double-gloving provides an additional barrier in case of a breach of the outer glove. |
| Eye Protection | Chemical safety goggles are required at all times. A face shield should be worn in addition to goggles when there is a risk of splashes or when handling larger quantities of the solid. This is to prevent contact with the eyes, which can be a route of systemic exposure. |
| Body Protection | A fully buttoned laboratory coat is the minimum requirement. For procedures with a higher risk of contamination, such as weighing or transfers of the solid, a disposable gown over the lab coat is recommended. This prevents the contamination of personal clothing. |
| Respiratory Protection | All handling of the solid compound must be performed in a certified chemical fume hood to prevent the inhalation of fine particles. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter (N95 or better) is required. |
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a strict operational and disposal protocol is paramount for ensuring a safe laboratory environment.
Experimental Workflow: From Receipt to Reaction
Caption: A logical workflow for the safe handling of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide.
Step-by-Step Protocol:
-
Receiving and Storage: Upon receipt, inspect the container for any damage. Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The container should be clearly labeled with the compound name and all relevant hazard warnings.
-
Preparation: Before handling the compound, ensure that a certified chemical fume hood is operational and that all necessary PPE is readily available. Prepare all necessary equipment and reagents to minimize the time spent handling the open solid.
-
Handling:
-
Weighing: All weighing of the solid must be conducted within a chemical fume hood. Use a disposable weighing boat to avoid cross-contamination.
-
Dissolution: If the experimental protocol requires dissolving the compound, do so within the fume hood. Add the solvent to the solid slowly to avoid splashing.
-
Transfer: When transferring the compound or its solutions, use a closed system whenever possible to minimize the risk of spills or aerosol generation.
-
-
Decontamination: All glassware and equipment that have come into contact with the compound must be decontaminated. Rinse with an appropriate solvent, followed by a thorough wash with soap and water.
-
Waste Disposal:
-
Solid Waste: All solid waste, including contaminated gloves, weighing boats, and paper towels, must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: All liquid waste containing the compound must be collected in a designated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal: All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.
-
Emergency Procedures: Planning for the Unexpected
Caption: A clear action plan for spills and personal exposure incidents.
In the event of a spill, evacuate the immediate area and notify your supervisor and the laboratory safety officer. For personal exposure, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention in all cases of exposure.
By implementing these comprehensive safety measures, researchers can confidently work with 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide, ensuring their personal safety while advancing the frontiers of drug discovery.
References
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PubChem. N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide. National Center for Biotechnology Information. [Link]
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PubChem. 2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide. National Center for Biotechnology Information. [Link]
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Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. National Center for Biotechnology Information. [Link]
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Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. National Center for Biotechnology Information. [Link]
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Chemos GmbH & Co.KG. Safety Data Sheet: 2-chloroacetamide. [Link]
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PENTA. Acetamide - SAFETY DATA SHEET. [Link]
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Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. National Center for Biotechnology Information. [Link]
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Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. ResearchGate. [Link]
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2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. National Center for Biotechnology Information. [Link]
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IOSR Journal. Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. [Link]
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Cole-Parmer. Material Safety Data Sheet - 2-Chloroacetamide, 98%. [Link]
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Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors with Anticancer and Anti-inflammatory Activities. National Center for Biotechnology Information. [Link]
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(PDF) Biological Activities of Thiadiazole Derivatives: A Review. ResearchGate. [Link]
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Wikipedia. Chloroacetamide. [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
